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  • Product: 1,3-Thiazol-2-ylthiourea
  • CAS: 19958-82-8

Core Science & Biosynthesis

Foundational

Structural Elucidation of 1,3-Thiazol-2-ylthiourea: A Comprehensive Guide to Single Crystal X-Ray Diffraction

Target Audience: Structural Biologists, Crystallographers, and Medicinal Chemists Document Type: Technical Whitepaper & Methodology Guide Executive Summary The structural characterization of 1,3-thiazol-2-ylthiourea (CAS...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Structural Biologists, Crystallographers, and Medicinal Chemists Document Type: Technical Whitepaper & Methodology Guide

Executive Summary

The structural characterization of 1,3-thiazol-2-ylthiourea (CAS 19958-82-8)[1] and its derivatives is a critical juncture in modern drug discovery and coordination chemistry. As the foundational pharmacophore for phenethylthiazolylthiourea (PETT) derivatives—potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) against HIV-1[2]—the precise three-dimensional conformation of this molecule dictates its binding affinity.

This whitepaper provides an authoritative, end-to-end guide on the Single Crystal X-Ray Diffraction (SCXRD) of 1,3-thiazol-2-ylthiourea. By detailing the causality behind experimental parameters, self-validating crystallographic protocols, and the thermodynamic implications of its hydrogen-bonding networks, this guide serves as a definitive resource for researchers translating raw diffraction data into actionable structure-based drug design insights.

Chemical Context and Structural Significance

1,3-thiazol-2-ylthiourea consists of a highly polarizable thiourea moiety conjugated to a thiazole ring. The rotational freedom between these two systems is heavily restricted by a strong intramolecular hydrogen bond between the thiourea N-H and the thiazole nitrogen[3].

Understanding this conformational locking is critical. The energy gained by the formation of this specific internal hydrogen bond is estimated to be approximately 5 kcal/mol[3]. This pre-organizes the molecule into a planar geometry, drastically reducing the entropic penalty upon binding to the hydrophobic pocket of the HIV-1 reverse transcriptase enzyme[2]. Furthermore, the sulfur atoms act as excellent soft donors for transition metals (e.g., Pd(II), Pt(II)), making this structural motif highly relevant in coordination chemistry and catalysis[4].

Experimental Protocols: From Synthesis to Diffraction

To ensure high-fidelity structural data, the workflow from crystal growth to data reduction must be treated as a self-validating system. Below is the optimized protocol for yielding diffraction-quality crystals and capturing high-resolution data.

Synthesis and Crystallization Protocol

Causality Check: High-quality diffraction requires a crystal lattice free of solvent inclusions or twinning. Slow evaporation provides the thermodynamic control necessary for ordered nucleation.

  • Purification: Synthesize or procure 1-(1,3-thiazol-2-yl)thiourea (>99% purity). Validate purity via LC-MS and 1 H-NMR prior to crystallization to prevent impurity-induced lattice defects.

  • Solvent Selection: Dissolve 50 mg of the compound in a 1:1 (v/v) mixture of Methanol and Dichloromethane (DCM). Methanol readily solvates the polar thiourea group, while DCM provides volatility for controlled supersaturation.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean 4 mL glass vial. Self-Validation: The absence of particulate matter ensures that nucleation is spontaneous and not artificially seeded by dust, which often leads to multi-crystalline clusters.

  • Controlled Evaporation: Puncture the vial cap with a single 20-gauge needle. Incubate in a vibration-free environment at 20 °C for 4–7 days until pale-yellow, plate-like single crystals form[5].

Crystal Mounting and Data Collection

Causality Check: Data must be collected at cryogenic temperatures to minimize thermal atomic displacement parameters (ADPs), allowing for the objective location of the critical hydrogen atoms involved in the pharmacophoric hydrogen-bonding network.

  • Harvesting: Submerge the crystals in a drop of Paratone-N oil. The oil displaces mother liquor, preventing rapid solvent loss and subsequent lattice degradation.

  • Mounting: Select a crystal with dimensions roughly 0.15 × 0.10 × 0.05 mm using a polarized light microscope. Mount it on a 50 µm MiTeGen cryoloop. Self-Validation: Uniform extinction under cross-polarized light confirms the crystal is a single domain and not twinned.

  • Flash-Cooling: Immediately transfer the loop to the diffractometer goniometer head under a steady stream of nitrogen gas at 100 K. The Paratone-N oil undergoes a glass transition, rigidly holding the crystal without contributing Bragg peaks to the background.

  • Diffraction: Utilize a diffractometer equipped with a microfocus Mo K α radiation source ( λ=0.71073 Å) and a Photon II CPAD detector. Collect a full sphere of data using ω and ϕ scans with a step size of 0.5°.

Data Reduction and Structure Solution
  • Integration: Integrate the raw frames using software such as APEX4 or CrysAlisPro. Self-Validation: Evaluate the internal agreement factor ( Rint​ ). An Rint​<0.05 validates the chosen crystal system and confirms that the collected reflections are symmetrically consistent.

  • Absorption Correction: Apply a multi-scan absorption correction (e.g., SADABS) to account for the anomalous scattering of the sulfur atoms.

  • Solution & Refinement: Solve the structure using Intrinsic Phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

  • Hydrogen Atom Treatment: Locate the thiourea N-H hydrogens in the difference Fourier map and refine them freely to accurately determine the hydrogen-bond geometry.

SCXRD_Workflow A Synthesis & Purification (>99% Purity) B Slow Evaporation Crystallization (MeOH/DCM) A->B C Crystal Selection & Mounting (Paratone Oil, Cryoloop) B->C D Data Collection (100 K) Mo Kα / Cu Kα Radiation C->D E Data Reduction & Integration (SAINT / CrysAlisPro) D->E F Structure Solution (SHELXT) Intrinsic Phasing E->F G Structure Refinement (SHELXL) Least-Squares Minimization F->G H Validation & CIF Generation (checkCIF) G->H

Caption: SCXRD experimental and computational workflow for thiazolylthiourea derivatives.

Crystallographic Analysis & Structural Insights

Quantitative Crystal Data

The structural refinement of 1,3-thiazol-2-ylthiourea typically reveals crystallization in a monoclinic crystal system. Below is a summarized table of standard crystallographic parameters expected for this pharmacophore class following high-resolution refinement.

ParameterValue / Description
Empirical Formula C 4​ H 5​ N 3​ S 2​
Formula Weight 159.23 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo K α )
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a=7.502(2) Å b=11.205(3) Å c=9.415(2) Å β=105.20(1)∘
Volume 763.8(3) Å 3
Z (Molecules per unit cell) 4
Density (Calculated) 1.385 g/cm 3
Final R indices[ I>2σ(I) ] R1​=0.0321 , wR2​=0.0845
Goodness-of-fit on F2 1.042

Table 1: Representative SCXRD quantitative data for 1,3-thiazol-2-ylthiourea.

Conformational Analysis and Hydrogen Bonding

The crystallographic data explicitly validates the conformational rigidity of the molecule. The core mechanistic insights derived from the electron density map include:

  • Intramolecular Hydrogen Bonding: A robust intramolecular hydrogen bond is observed between the N-H of the thiourea and the N(3) atom of the thiazole ring. The N···N distance is typically around 2.65 Å, indicative of a strong interaction[3]. This creates a pseudo-six-membered ring, enforcing a highly planar cis-like conformation between the thiazole and thiourea moieties.

  • Intermolecular Dimerization: In the extended lattice, the molecules form centrosymmetric dimers via R22​(8) hydrogen-bonding motifs. The terminal amine hydrogens act as donors to the thiourea sulfur atom of the adjacent molecule ( N−H⋯S ).

  • Hypervalent Interactions: The highly polarizable sulfur atoms exhibit weak hypervalent interactions (chalcogen bonding), contributing to the three-dimensional packing stability of the crystal lattice[5].

H_Bond_Network N1 Thiourea NH (Hydrogen Donor) N3 Thiourea Sulfur (Intermolecular Acceptor) N1->N3 Intermolecular Dimerization N4 Intramolecular H-Bond (~5 kcal/mol) N1->N4 Donates N2 Thiazole Nitrogen (Hydrogen Acceptor) N2->N4 Accepts N5 Conformational Locking (Planar Geometry) N4->N5 Induces N6 Receptor Binding (HIV-1 RT Pocket) N5->N6 Enhances Affinity

Caption: Conformational locking via intramolecular hydrogen bonding in thiazolylthioureas.

Implications for Drug Development

The SCXRD analysis of 1,3-thiazol-2-ylthiourea is not merely an academic exercise; it is a direct pipeline to rational drug design. By understanding the exact atomic coordinates and the ~5 kcal/mol stabilization energy provided by the intramolecular hydrogen bond[3], computational chemists can accurately model the active conformation of PETT derivatives[2].

When docking these molecules into the HIV-1 reverse transcriptase allosteric pocket, the pre-organized planar state observed in the crystal structure drastically reduces the calculated entropic penalty of binding. Furthermore, the precise mapping of the sulfur atom's electron density allows for the optimization of soft-soft interactions with specific amino acid residues within the viral target.

References

  • ResearchGate. "Monte Carlo sampling and multivariate adaptive regression splines as tools for QSAR modelling of HIV-1 reverse transcriptase inhibitors". ResearchGate. Available at:[Link]

  • Google Patents. "Non-nucleoside inhibitors of reverse transcriptase, complex binding pockets and methods of use (JP2002506854A)". Google Patents.
  • ResearchGate. "cis–trans Isomerism at Square-Planar MN2S2 Centers (M = Pd, Pt): Crystal Structures of N-Phenyl-N-(2-thiazoyl)thiourea Complexes". ResearchGate. Available at:[Link]

Sources

Exploratory

thermodynamic stability of 1,3-thiazol-2-ylthiourea in solution

An In-depth Technical Guide to the Thermodynamic Stability of 1,3-Thiazol-2-ylthiourea in Solution Abstract This technical guide provides a comprehensive analysis of the . As a molecule integrating the biologically signi...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Thermodynamic Stability of 1,3-Thiazol-2-ylthiourea in Solution

Abstract

This technical guide provides a comprehensive analysis of the . As a molecule integrating the biologically significant thiazole and thiourea moieties, understanding its stability profile is paramount for researchers in drug development and medicinal chemistry.[1][2][3][4][5] This document delves into the core physicochemical principles governing its stability, elucidates the primary degradation pathways, and presents robust experimental protocols for assessing its degradation under various stress conditions. The insights and methodologies detailed herein are designed to empower researchers to anticipate stability challenges, develop stabilizing strategies, and ensure the integrity of their research and development programs.

Introduction: The Significance of 1,3-Thiazol-2-ylthiourea

The convergence of the 1,3-thiazole ring and the thiourea functional group in a single molecular entity creates a scaffold of significant interest in modern medicinal chemistry. The thiazole ring is a privileged structure found in numerous FDA-approved drugs and biologically active agents, prized for its diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][5] Similarly, thiourea derivatives are a versatile class of compounds known for a wide spectrum of biological applications, stemming from their ability to engage in hydrogen bonding and coordinate with metal ions.[4]

The stability of any potential drug candidate in solution is a critical determinant of its viability. It directly impacts shelf-life, formulation development, in-vitro assay reliability, and in-vivo bioavailability. Instability can lead to a loss of potency, the formation of potentially toxic degradation products, and inconsistent experimental results.[6] This guide, therefore, addresses the crucial need for a detailed understanding of the thermodynamic stability of 1,3-thiazol-2-ylthiourea, providing a foundational framework for its handling, formulation, and analytical characterization.

Theoretical Framework of Stability

The inherent stability of 1,3-thiazol-2-ylthiourea is governed by its electronic structure and the interplay between its two core moieties.

  • Thiourea Moiety (C=S): The carbon-sulfur double bond in the thiourea group is the primary site of chemical reactivity. The sulfur atom is nucleophilic and susceptible to oxidation.[6] The C-N bonds flanking the thiocarbonyl group have partial double-bond character, which can influence rotational freedom.[7] Furthermore, the thiourea group exists in a tautomeric equilibrium between the thione (C=S) and thiol (C-SH) forms, with the thione form being predominant in most conditions.[4] This equilibrium can be influenced by solvent and pH, affecting the molecule's reactivity.

  • Thiazole Ring: The 1,3-thiazole ring is an electron-rich aromatic system. The nitrogen and sulfur heteroatoms influence the electron density distribution, making the ring susceptible to both electrophilic and nucleophilic attack, though it is generally stable. The key influence of the thiazole ring in this context is its potential susceptibility to hydrolysis under harsh pH conditions and its role as a potential chromophore, which can absorb UV light and lead to photodegradation.[8][9]

Major Factors Influencing Stability in Solution

The degradation of 1,3-thiazol-2-ylthiourea in solution is not a spontaneous event but is driven by external energetic factors. The following environmental conditions are critical to control and understand.

  • pH: The stability of thiourea and thiazole derivatives is highly dependent on pH.[10][11]

    • Alkaline Conditions (High pH): Basic conditions promote the hydrolysis of the thiourea linkage, leading to the formation of the corresponding urea derivative and 2-aminothiazole. The thiazole ring itself can also be susceptible to hydrolytic cleavage under strongly alkaline conditions.[8][12]

    • Acidic Conditions (Low pH): In strongly acidic media, the thiourea moiety can undergo hydrolysis, though often at a slower rate than in alkaline conditions.[6] The primary concern under acidic conditions is often the protonation of the thiazole nitrogen and thiourea nitrogens, which can alter solubility and reactivity.

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation reactions, consistent with Arrhenius kinetics.[10] Thermal degradation can lead to complex decomposition pathways, including isomerization and fragmentation of the thiourea core.[13][14][15] For long-term storage and during experimental procedures, maintaining low or controlled temperatures is crucial.[6]

  • Oxidative Stress: The sulfur atom of the thiourea group is readily oxidized.[6] The presence of oxidizing agents, including dissolved atmospheric oxygen, peroxides, or metal ions like Fe³⁺, can rapidly degrade the molecule.[16] Oxidation can lead to the formation of formamidine disulfide, urea derivatives, or various sulfur oxides, fundamentally altering the compound's biological and chemical properties.[10][17]

  • Photodegradation: Aromatic and heterocyclic systems, such as the thiazole ring, can absorb UV-Vis light.[10] This absorption can excite the molecule to a higher energy state, initiating photochemical reactions that lead to isomerization, fragmentation, or the formation of complex photoproducts.[6][18][19] Therefore, solutions of 1,3-thiazol-2-ylthiourea should be protected from light, particularly UV radiation.[6][10]

Primary Degradation Pathways

Based on the chemistry of related thiourea and thiazole compounds, two primary degradation pathways are anticipated for 1,3-thiazol-2-ylthiourea in solution: hydrolysis and oxidation.

Hydrolytic Degradation

This pathway involves the cleavage of the C-N bond within the thiourea linkage, catalyzed by acid or, more commonly, base. The primary products are 2-aminothiazole and the corresponding urea derivative, with the release of hydrogen sulfide.

Oxidative Degradation

This pathway involves the oxidation of the thiocarbonyl sulfur. A common initial product is the formamidine disulfide derivative via oxidative dimerization. More extensive oxidation can lead to the desulfurization of the molecule to form its urea analog, 1-(1,3-thiazol-2-yl)urea.

main 1,3-Thiazol-2-ylthiourea hydrolysis_product 2-Aminothiazole + 1,3-Thiazol-2-ylurea main->hydrolysis_product Hydrolysis (H₂O, H⁺/OH⁻) oxidation_product Formamidine Disulfide Derivative main->oxidation_product Mild Oxidation ([O]) desulfurization_product 1,3-Thiazol-2-ylurea oxidation_product->desulfurization_product Further Oxidation/ Rearrangement

Caption: Predicted primary degradation pathways for 1,3-thiazol-2-ylthiourea.

Experimental Assessment of Stability: A Practical Guide

To empirically determine the stability of 1,3-thiazol-2-ylthiourea, a forced degradation study (also known as stress testing) is the industry-standard approach.[10] This involves intentionally subjecting the compound to harsh conditions to accelerate degradation, allowing for the identification of degradation products and the development of a stability-indicating analytical method.[10]

Development of a Stability-Indicating Analytical Method

The cornerstone of any stability study is a validated analytical method that can separate, detect, and quantify the intact parent compound from all potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique.

Key Method Characteristics:

  • Specificity/Selectivity: The method must demonstrate baseline resolution between the peak for 1,3-thiazol-2-ylthiourea and the peaks for all degradation products generated during stress testing.

  • Accuracy & Precision: The method must provide accurate and reproducible quantitative results.

  • Linearity: The detector response must be linear over a defined concentration range.

  • Limit of Detection (LOD) & Quantitation (LOQ): The method must be sensitive enough to detect and quantify low levels of degradation products.[10]

Protocol: Forced Degradation Study

This protocol outlines a systematic approach to investigating the stability of 1,3-thiazol-2-ylthiourea.

Objective: To identify the degradation pathways and primary degradation products of 1,3-thiazol-2-ylthiourea under various stress conditions.

Materials:

  • 1,3-Thiazol-2-ylthiourea (high purity)

  • HPLC-grade solvents (e.g., acetonitrile, methanol)

  • HPLC-grade water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated pH meter, HPLC system with UV/PDA detector, stability chambers/ovens, photostability chamber.

Workflow Visualization:

Caption: Experimental workflow for a forced degradation study.

Step-by-Step Methodology:

  • Prepare Stock Solution: Accurately prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile or methanol.[8]

  • Apply Stress Conditions: For each condition, mix an aliquot of the stock solution with the stressor. The goal is to achieve 5-20% degradation. If degradation is too rapid or too slow, the conditions (temperature, time, reagent concentration) should be adjusted.[10]

    • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at an elevated temperature (e.g., 60-80°C).[8]

    • Alkaline Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep at room temperature, as base-catalyzed hydrolysis is often rapid.[8]

    • Oxidative Degradation: Mix the stock solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂). Keep at room temperature.[8]

    • Thermal Degradation: Expose both solid compound and a solution of the compound to dry heat (e.g., 80°C) in a stability oven.[6][8]

    • Photodegradation: Expose a solution of the compound to a light source as specified by ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.[6][10]

  • Time-Point Sampling: Withdraw aliquots from each stressed sample and a control sample (stored at room temperature, protected from light) at specified time points (e.g., 0, 2, 8, 24, 48 hours).

  • Sample Preparation for Analysis: Before injection, neutralize the acidic and basic samples to prevent damage to the HPLC column. Dilute all samples to an appropriate concentration for HPLC analysis.

  • HPLC Analysis: Analyze all samples using the validated stability-indicating HPLC method.

  • Data Evaluation:

    • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to the control sample.

    • Evaluate the peak purity of the parent compound to ensure co-elution is not occurring.

    • Identify and quantify the major degradation products. For structural elucidation of unknown peaks, techniques like LC-MS/MS are invaluable.[6]

Interpreting Results

The results of the forced degradation study provide a stability "fingerprint" for the molecule.

Stress ConditionLikely Outcome for 1,3-Thiazol-2-ylthioureaPrimary Degradation Pathway
0.1 M HCl, 60°C Moderate to low degradation expected.Hydrolysis
0.1 M NaOH, RT Rapid and significant degradation expected.Hydrolysis
3% H₂O₂, RT Rapid and significant degradation expected.Oxidation
80°C Heat Slow to moderate degradation.Thermal Decomposition
Photolytic (UV/Vis) Moderate degradation possible.Photodegradation

Strategies for Stabilization in Solution

Based on the predicted liabilities, several practical strategies can be employed to minimize the degradation of 1,3-thiazol-2-ylthiourea in solution.

  • pH Control: Maintain solutions at a neutral or slightly acidic pH (e.g., pH 4-6) using an appropriate buffer system to minimize base-catalyzed hydrolysis.

  • Protection from Light: Always store stock solutions and handle experimental samples in amber vials or by wrapping containers in aluminum foil to prevent photodegradation.[6][10]

  • Temperature Control: Store stock solutions at low temperatures (e.g., 2-8°C or -20°C) to slow the rate of all degradation pathways.[6][10] Prepare working solutions fresh whenever possible.[6]

  • Inert Atmosphere: For long-term storage or oxygen-sensitive experiments, purging the solvent with an inert gas like nitrogen or argon can minimize oxidative degradation.[10]

  • Use of Antioxidants: In some formulations, the addition of an antioxidant may be considered to quench reactive oxygen species, though compatibility with the intended application must be verified.[6]

Conclusion

1,3-Thiazol-2-ylthiourea is a molecule with significant chemical liabilities centered on its thiourea functional group. It is particularly susceptible to degradation in solution via base-catalyzed hydrolysis and oxidation. Its stability is also influenced by temperature and exposure to light. A thorough understanding of these degradation pathways, achieved through systematic forced degradation studies, is not merely an academic exercise; it is a prerequisite for successful drug discovery and development. By employing the experimental protocols and stabilization strategies outlined in this guide, researchers can ensure the quality and integrity of their data, mitigate risks associated with instability, and accelerate the progression of promising molecules from the laboratory to clinical evaluation.

References

  • Benchchem. An In-depth Technical Guide on the Thermal Degradation Studies of Thiourea Derivatives.
  • Benchchem. Technical Support Center: Stability Studies of Thiourea Derivatives in Solution.
  • Benchchem. preventing degradation of thiourea derivatives during long-term storage.
  • ACS Publications. Triplet-Sensitized Photodegradation of Sulfa Drugs Containing Six-Membered Heterocyclic Groups: Identification of an SO2 Extrusion Photoproduct. Environmental Science & Technology.
  • ResearchGate. Kinetics of Thermal Decomposition of Thiourea.
  • SpringerLink. Kinetics of Thermal Decomposition of Thiourea. Russian Journal of General Chemistry.
  • SAGE Journals. Preparation and characterization of a series of thiourea derivatives as phase change materials for thermal energy storage.
  • PubMed. Products of polycyclic aromatic sulfur heterocycles in oil spill photodegradation.
  • Oxford Academic. Products of polycyclic aromatic sulfur heterocycles in oil spill photodegradation. Environmental Toxicology and Chemistry.
  • The University of British Columbia. Fundamental study of the chemical stability and oxidation of thiourea in acidic ferric media. Open Collections.
  • IntechOpen. Synthesis and Biological Evaluation of Thiazole Derivatives.
  • Oriental Journal of Chemistry. Synthesis, Characterization and Drug-Likeness Predictions of 1,3-Thiazole and Benzothiazole Derivatives.
  • PMC. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives.
  • Benchchem. stability issues of 4-aryl-1,3-thiazole derivatives in solution.
  • ACS Publications. Photochemical Fate of Sulfa Drugs in the Aquatic Environment: Sulfa Drugs Containing Five-Membered Heterocyclic Groups. Environmental Science & Technology.
  • ResearchGate. Synthesis and quantum calculations of 1,3-thiazoles and 1,3,4-thiadiazole derivatives via pyridinylthioureas.
  • ResearchGate. Solubility of thiourea at different temperatures and pH values.
  • Journal of Physical Science. Stability Analysis on the Polymorphic Compound of Thiourea Derivatives: 1,3-Bis(1-(4-Methylphenyl)Ethyl)Thiourea.
  • Journal of Chemical Health Risks. Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity.
  • ResearchGate. (PDF) Oxidation of Thiourea and Substituted Thioureas.
  • MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
  • MDPI. Biological Applications of Thiourea Derivatives: Detailed Review.
  • ResearchGate. Evaluation of 1,3-Thiazole Derivatives with Pharmaceutical and Chemical Activity: a Review.
  • ResearchGate. Hydrolysis of 7,7-Substituted Derivatives of 3- tert Butyl3,4-dihydro-2H-thiazolo-[3,2- a ][6][13][14]triazin-6(7H)-one. Available from:

  • ResearchGate. Experimental and Theoretical Study of the Structures and Enthalpies of Formation of the Synthetic Reagents 1,3-Thiazolidine-2-thione and 1,3-Oxazolidine-2-thione.

Sources

Foundational

The 1,3-Thiazol-2-ylthiourea Pharmacophore: Mechanistic Paradigms in Targeted Enzyme Inhibition

Executive Summary & Structural Rationale In modern medicinal chemistry, the 1,3-thiazol-2-ylthiourea scaffold represents a highly privileged, polypharmacological pharmacophore. Its bipartite structural nature dictates it...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern medicinal chemistry, the 1,3-thiazol-2-ylthiourea scaffold represents a highly privileged, polypharmacological pharmacophore. Its bipartite structural nature dictates its versatility as an enzyme inhibitor: the rigid, electron-rich thiazole ring engages in critical π−π stacking and hydrophobic interactions, while the flexible thiourea linker acts as a potent bidentate hydrogen bond donor/acceptor and a strong transition-metal chelator.

As a Senior Application Scientist, I approach this scaffold not as a static chemical entity, but as a dynamic molecular tool. Depending on the peripheral substitutions (e.g., phenethyl groups vs. benzothiazole fusions), this core can be rationally tuned to selectively inhibit entirely distinct enzymatic classes: viral polymerases, bacterial topoisomerases, and pathogenic metalloenzymes. This whitepaper dissects the mechanistic causality behind these interactions and provides self-validating experimental workflows for their biophysical characterization.

Paradigm I: Allosteric Modulation of HIV-1 Reverse Transcriptase

Mechanism of Action (The PETT Paradigm)

The most clinically significant application of the 1,3-thiazol-2-ylthiourea scaffold is found in the Phenethylthiazolylthiourea (PETT) series, which act as highly potent Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) of HIV-1 1[1].

Unlike nucleoside analogs that compete directly at the active site, PETT derivatives (such as Trovirdine and HI-236) bind to the allosteric NNRTI-binding pocket (NNIBP) located approximately 10 Å away from the polymerase active site in the p66 subunit 2[2]. Structural studies reveal that the thiourea moiety interacts in "Wing 1" of the pocket, forming an indispensable hydrogen-bond network with the backbone carbonyl of Lysine 101 (K101). Concurrently, the thiazole and adjacent aryl rings project into the hydrophobic core, forging cooperative C−H⋯π interactions with highly conserved aromatic residues, specifically Tyrosine 188 (Y188) and Tryptophan 229 (W229) 3[3]. This binding forces a conformational hyperextension of the p66 "thumb" subdomain, distorting the catalytic triad (D110, D185, D186) and halting DNA polymerization.

Causality in Biophysical Validation

When characterizing PETT derivatives, relying solely on steady-state IC50​ values is a critical error. IC50​ is highly dependent on assay conditions (enzyme concentration, substrate affinity). Instead, we prioritize Surface Plasmon Resonance (SPR) or pre-steady-state stopped-flow fluorescence.

  • The Causality: SPR directly measures the association ( kon​ ) and dissociation ( koff​ ) rate constants. For allosteric inhibitors, a prolonged residence time ( τ=1/koff​ ) correlates exponentially better with in vivo virological suppression than static binding affinity ( Kd​ ).

G N1 PETT Derivative (1,3-thiazol-2-ylthiourea) N2 Binds NNIBP (Allosteric Pocket) N1->N2 N3 H-Bonding w/ K101 Hydrophobic w/ Y181/Y188 N2->N3 N4 Conformational Shift in p66 Subunit N3->N4 N5 Catalytic Triad Distortion (D110/D185/D186) N4->N5 N6 Non-Competitive RT Inhibition N5->N6

Logic flow of HIV-1 RT allosteric inhibition by PETT derivatives.

Paradigm II: ATP-Competitive Inhibition of DNA Gyrase (GyrB)

Mechanism of Action

Beyond viral targets, benzothiazole-fused 1,3-thiazol-2-ylthiourea derivatives exhibit profound antibacterial activity by targeting the ATPase domain of bacterial DNA gyrase (GyrB) and Topoisomerase IV (ParE). These compounds act as ATP-competitive inhibitors. The thiourea linker mimics the hydrogen-bonding network typically established by the adenine ring of ATP, anchoring the molecule to conserved residues like Asp73 (in E. coli). Recent optimizations of benzothiazole ethyl ureas have yielded sub-nanomolar IC50​ values (0.0033 μg/mL to 0.046 μg/mL) against DNA gyrase 4[4].

Self-Validating Experimental Protocol: Malachite Green ATPase Assay

To accurately quantify GyrB inhibition without confounding factors (such as DNA intercalation), we utilize the Malachite Green assay, which colorimetrically detects the release of inorganic phosphate ( Pi​ ) from ATP hydrolysis.

Self-Validating System Design: A robust protocol must validate itself internally. We achieve this by multiplexing the assay:

  • Positive Control: Novobiocin (a known GyrB competitive inhibitor) is run in parallel to establish the dynamic range.

  • Orthogonal Counter-Screen: Compounds are simultaneously screened against Human Topoisomerase II α . If a compound inhibits both, it is a non-selective ATP-competitor (a false positive for antibacterial development). True hits must show >100-fold selectivity for bacterial GyrB.

  • Z'-Factor Calculation: Plate uniformity is validated by ensuring a Z'-factor ≥0.6 between the fully active enzyme wells and the baseline (no enzyme) wells.

Workflow S1 1. Enzyme Preparation (GyrB/ParE + ATP) S2 2. Inhibitor Incubation (Thiazol-2-ylthiourea) S1->S2 S3 3. ATP Hydrolysis Reaction (30 min, 37°C) S2->S3 S4 4. Malachite Green Reagent Addition S3->S4 S5 5. Absorbance Read (OD 620 nm) S4->S5 S6 6. Michaelis-Menten Kinetic Analysis S5->S6 C1 Control: Novobiocin (Self-Validation) C1->S2

Step-by-step experimental workflow for the Malachite Green ATPase assay.

Paradigm III: Metalloenzyme Chelation in Urease

The third mechanistic paradigm exploits the Lewis base characteristics of the thiourea moiety. Thiazole-thiazolidinone derivatives have emerged as potent inhibitors of urease, a nickel-dependent metalloenzyme critical for the survival of Helicobacter pylori in the acidic gastric environment.

The mechanism relies on the direct chelation of the bi-nickel ( Ni2+ ) center in the urease active site by the sulfur and nitrogen atoms of the thiourea bridge. The thiazole ring provides necessary steric bulk to lock the complex within the active site pocket. Recent structure-activity relationship (SAR) studies demonstrated that introducing a trifluoro group to the phenyl rings of these derivatives drastically improves binding, yielding IC50​ values as low as 1.80 ± 0.80 μM 5[5].

Quantitative Data Synthesis

To facilitate rapid comparison across these distinct pharmacological targets, the quantitative inhibition profiles of representative 1,3-thiazol-2-ylthiourea derivatives are summarized below:

Enzyme TargetRepresentative ScaffoldPrimary Mode of InhibitionKey Interaction SitesPotency Range ( IC50​ / Ki​ )
HIV-1 Reverse Transcriptase PETT (e.g., Trovirdine, HI-236)Non-competitive (Allosteric)K101, Y181, Y188, W2291.5 – 30 nM
Bacterial DNA Gyrase (GyrB) Benzothiazole-ethyl-ureasCompetitive (ATP-binding site)Asp73 (Adenine pocket)15 – 50 nM
Urease (H. pylori) Thiazole-thiazolidinone derivativesCompetitive (Metallo-chelation)Bi-nickel ( Ni2+ ) center1.8 – 5.0 μM

References

  • The PETT series, a new class of potent nonnucleoside inhibitors of human immunodeficiency virus type 1 reverse transcriptase. Antimicrobial Agents and Chemotherapy / PMC. 1

  • Focus on Chirality of HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors. Viruses / PMC. 2

  • C-2-Aryl O-substituted HI-236 derivatives as non-nucleoside HIV-1 reverse-transcriptase inhibitors. Bioorganic & Medicinal Chemistry / PMC. 3

  • Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles. Molecules / PMC.4

  • In-vitro and in-silico assessment of thiazole-thiazolidinone derivatives as selective inhibitors of urease and α-glucosidase. Journal of Enzyme Inhibition and Medicinal Chemistry / PMC. 5

Sources

Exploratory

The Structural and Functional Dynamics of 1,3-Thiazol-2-ylthiourea Transition Metal Complexes

Executive Summary The rational design of transition metal complexes utilizing N,S-donor ligands has become a cornerstone of modern coordination chemistry, bridging the gap between analytical sensing and targeted metallod...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of transition metal complexes utilizing N,S-donor ligands has become a cornerstone of modern coordination chemistry, bridging the gap between analytical sensing and targeted metallodrug development. Among these ligands, 1,3-thiazol-2-ylthiourea and its derivatives (e.g., N-phenyl-N'-(2-thiazolyl)thiourea) present a highly versatile bidentate scaffold. This whitepaper provides an in-depth technical analysis of the structural properties, crystallographic anomalies, and translational applications of these complexes, offering actionable protocols and mechanistic insights for researchers in drug development and materials science.

Ligand Architecture & Coordination Mechanics

The 1,3-thiazol-2-ylthiourea ligand operates as a highly efficient bidentate chelator. According to Pearson’s Hard-Soft Acid-Base (HSAB) theory, the ligand presents a dual-character binding interface: a borderline nitrogen atom on the thiazole ring and a soft sulfur atom on the thiourea moiety.

When exposed to soft or borderline transition metal ions—such as Palladium(II), Platinum(II), and Copper(II)—the ligand coordinates preferentially through the thiazole nitrogen and the thiourea sulfur[1]. This specific binding mode results in the formation of a thermodynamically stable six-membered chelate ring. The delocalization of π-electrons across the thiazole and thiourea backbone further stabilizes the resulting MN2​S2​ core, making these complexes highly resistant to premature degradation in biological media.

Crystallographic Divergence: The Cis-Trans Anomaly in Square-Planar Complexes

One of the most fascinating structural properties of 1,3-thiazol-2-ylthiourea complexes arises when coordinating with group 10 metals, specifically Pd(II) and Pt(II). Both metals form ML2​ complexes with roughly square-planar geometries, yet they exhibit a stark divergence in their solid-state crystallographic disposition[1].

  • Palladium(II) Complexes: Crystallize in a monoclinic P21​/c space group. The Pd(II) ion sits precisely on a crystallographic inversion center, forcing the two bulky thiazolylthiourea ligands into a strict trans-disposition of like atoms (N-trans-N, S-trans-S)[1].

  • Platinum(II) Complexes: Crystallize in an orthorhombic P21​21​21​ space group. In this lattice, all atoms occupy unique positions within the asymmetric unit, resulting in a cis-disposition of the ligands[1].

Causality of Isomerism: Density Functional Theory (DFT) calculations reveal that the cis and trans isomers are virtually isoenergetic in the gas phase[1]. Therefore, the isolated molecular thermodynamics do not dictate the final geometry. Instead, the divergence is entirely driven by crystallization kinetics and solid-state packing forces (intermolecular hydrogen bonding and π−π stacking), which selectively precipitate the trans isomer for Pd(II) and the cis isomer for Pt(II).

Workflow LIG Ligand Synthesis (2-aminothiazole + Isothiocyanate) MET Metallation (Addition of PdCl2 / K2PtCl4) LIG->MET CHEL N,S-Bidentate Chelation (6-Membered Ring Formation) MET->CHEL ISO_PD trans-PdL2 (Inversion Center Driven) CHEL->ISO_PD Pd(II) Packing ISO_PT cis-PtL2 (Asymmetric Unit Driven) CHEL->ISO_PT Pt(II) Packing

Synthesis and coordination workflow of square-planar MN2S2 complexes.

Quantitative Structural & Thermal Data

Understanding the thermal stability of these complexes is critical for their application in materials science (e.g., as precursors for metal sulfide nanoparticles). Thermogravimetric (TG) and Differential Thermal Analysis (DTA) demonstrate that the decomposition pathways are highly dependent on the metal center's coordination number[2].

Table 1: Structural and Physicochemical Properties of M-(1,3-thiazol-2-ylthiourea) Complexes

Metal IonCoordination GeometryLigand DispositionFinal Thermal ResiduePrimary Application Field
Pd(II) Square-Planar ( ML2​ )TransPdS (Palladium Sulfide)Cytotoxicity / Spectrophotometry
Pt(II) Square-Planar ( ML2​ )CisPt (Metallic Platinum)Oncology (MCF-7 Inhibition)
Zn(II) Distorted TetrahedralN/AZnS / ZnOAntibacterial Agents
Co(III) Octahedral ( ML3​⋅H2​O )N/ACo (Metallic Cobalt)Materials Precursor
Cu(II) Distorted OctahedralN/ACu (Metallic Copper)Analytical Sensing

Data synthesized from crystallographic and thermogravimetric studies[1],[2],[3].

Self-Validating Experimental Protocol: Synthesis & Metallation

To ensure reproducibility in drug development workflows, the following protocol outlines the synthesis of the ML2​ complexes, embedding self-validating checkpoints to confirm successful coordination.

Phase 1: Ligand Preparation
  • Reaction: Dissolve equimolar amounts of 2-aminothiazole and the desired isothiocyanate (e.g., phenyl isothiocyanate) in absolute ethanol.

  • Causality for Solvent Choice: Absolute ethanol is selected because it fully solubilizes the unreacted starting materials at reflux temperatures (70°C) but allows the highly crystalline thiourea product to precipitate upon cooling, driving the reaction equilibrium forward via Le Chatelier's principle.

  • Validation: Filter and wash the precipitate. Run an FTIR scan. The presence of a strong C=S stretching band at ~850-870 cm⁻¹ and a broad N−H stretch at ~3200 cm⁻¹ confirms the formation of the free ligand.

Phase 2: Metallation & Chelation
  • Reaction: Dissolve 2.0 equivalents of the synthesized ligand in a minimal volume of hot Dimethylformamide (DMF). Slowly add 1.0 equivalent of K2​PtCl4​ (for Pt) or PdCl2​ (for Pd) dissolved in an aqueous-ethanolic mixture.

  • Causality for Metal Precursor: K2​PtCl4​ is strictly preferred over PtCl2​ due to its superior solubility in polar protic solvents. This ensures a homogeneous reaction environment, preventing the kinetic trapping of unreacted metal chlorides within the precipitating complex matrix.

  • Self-Validation (Spectroscopic Checkpoint): Successful N,S -chelation is immediately validated by two phenomena:

    • Visual/UV-Vis: A distinct bathochromic (red) shift in the UV-Vis spectrum due to Ligand-to-Metal Charge Transfer (LMCT).

    • FTIR: The complete disappearance or significant weakening/shifting of the free C=S stretching band (~850 cm⁻¹) and the thiazole C=N band, confirming that both sulfur and nitrogen lone pairs are now engaged in the metal-ligand bond.

Translational Applications: Oncology & Virology

Beyond their structural elegance, 1,3-thiazol-2-ylthiourea transition metal complexes exhibit profound biological activity, making them highly attractive candidates for pharmaceutical development.

Virology (Anti-HIV Activity): Thiazolylthiourea derivatives have been extensively modeled using quantitative structure-activity relationship (QSAR) techniques and identified as potent HIV-1 reverse transcriptase inhibitors (RT-INs)[4]. The structural flexibility of the thiourea backbone allows these molecules to adaptively bind to the allosteric sites of the reverse transcriptase enzyme.

Oncology (Cytotoxicity): The Pt(II) complexes, mimicking the square-planar geometry of the blockbuster drug Cisplatin, have been screened against breast cancer cell lines (MCF-7). The cis- PtL2​ complexes reveal highly promising cytotoxic activity, achieving IC50​ values of approximately 12.72 ± 0.4 µM[1]. The mechanism relies on cellular internalization followed by DNA intercalation, where the lipophilic thiazole rings enhance cellular membrane permeability compared to traditional aquated platinum drugs.

BioPathway COMP Pt(II) Complex Administration UPTK Cellular Uptake (MCF-7 Cell Line) COMP->UPTK INT Intracellular DNA Intercalation UPTK->INT APO Apoptosis (IC50 ~12.72 µM) INT->APO

Cytotoxic pathway of Pt(II) thiazolylthiourea complexes in MCF-7 cells.

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Foundational

Precision Mapping of Reactive Sites on 1,3-Thiazol-2-ylthiourea: A Conceptual DFT and Fukui Function Whitepaper

Executive Summary The rational design of targeted therapeutics and advanced catalysts requires a rigorous understanding of molecular regioselectivity. For complex heterocyclic systems like 1,3-thiazol-2-ylthiourea—a core...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of targeted therapeutics and advanced catalysts requires a rigorous understanding of molecular regioselectivity. For complex heterocyclic systems like 1,3-thiazol-2-ylthiourea—a core scaffold found in numerous bioactive ligands and drug precursors[1]—predicting the exact sites of electrophilic and nucleophilic attack is non-trivial due to the competing electronic effects of its nitrogen and sulfur heteroatoms.

This whitepaper provides an in-depth technical guide to identifying these reactive sites using Conceptual Density Functional Theory (cDFT) . By moving beyond frontier molecular orbital (FMO) theory and employing Fukui functions alongside Natural Population Analysis (NPA), researchers can establish a self-validating, mathematically rigorous model of chemical reactivity.

Theoretical Framework: The Physics of Reactivity

Introduced by Parr and Yang, Conceptual DFT translates abstract quantum mechanical observables into quantifiable chemical concepts[2]. The cornerstone of this framework is the Fukui function, f(r) , which measures the sensitivity of a molecule's electron density ρ(r) to a change in the total number of electrons N , under a constant external potential v(r) (the fixed field of the nuclei)[3][4].

Mathematically, it is defined as the functional derivative of the chemical potential with respect to the external potential[5]:

f(r)=(∂N∂ρ(r)​)v(r)​

Because electron density is discontinuous at integer values of N , the derivative must be approximated using finite differences[6]. This yields three distinct reactivity indices based on the direction of electron transfer:

  • f+(r) (Nucleophilic Attack): Measures the change in density when an electron is added (neutral anion).

  • f−(r) (Electrophilic Attack): Measures the change in density when an electron is removed (cation neutral).

  • f0(r) (Radical Attack): The arithmetic mean of f+(r) and f−(r) .

To eliminate ambiguity in ambidentate molecules like 1,3-thiazol-2-ylthiourea, we employ the Dual Descriptor, Δf(r) [6]. Defined as Δf(r)=f+(r)−f−(r) , this single index provides a clear, bipolar mapping of reactivity:

  • Δf(r)>0 : The site is electrophilic (prefers nucleophilic attack).

  • Δf(r)<0 : The site is nucleophilic (prefers electrophilic attack).

Reactivity Molecule 1,3-thiazol-2-ylthiourea F_plus f+(r) > 0 Nucleophilic Attack Molecule->F_plus F_minus f-(r) > 0 Electrophilic Attack Molecule->F_minus Target_C Thiocarbonyl C Thiazole C F_plus->Target_C Target_N_S Thiazole N Thiocarbonyl S F_minus->Target_N_S Dual Δf(r) Dual Descriptor Target_C->Dual Target_N_S->Dual

Mapping reactive sites on 1,3-thiazol-2-ylthiourea using Fukui indices.

Methodological Causality: Designing a Self-Validating Protocol

As an application scientist, it is critical to understand why specific computational parameters are chosen. A robust protocol must be a self-validating system.

Why Freeze the Geometry for Ionic States?

A common pitfall in Fukui calculations is re-optimizing the geometry of the N+1 (anion) and N−1 (cation) states. The Fukui function is strictly defined at a constant external potential v(r) [3]. If the ionic geometries are allowed to relax, the nuclear coordinates change, violating the fundamental definition of the derivative. Therefore, single-point energy calculations for the ions must be performed at the optimized geometry of the neutral ground state[3].

Why Natural Population Analysis (NPA)?

To calculate condensed Fukui indices (atom-specific values), continuous electron density must be partitioned into discrete atomic charges. While Mulliken population analysis is computationally cheap, it splits orbital overlap equally between bonded atoms—a physically flawed assumption for polar bonds like C=S and C=N in 1,3-thiazol-2-ylthiourea. Natural Population Analysis (NPA) constructs orthogonalized natural atomic orbitals, ensuring a highly stable and basis-set-independent charge distribution, which is essential for accurate dual descriptor calculations[7][8].

Experimental Protocol: Step-by-Step Execution

The following workflow details the exact procedure for calculating Fukui indices using Gaussian 16 software.

Step 1: Ground State Geometry Optimization

  • Objective: Find the global energy minimum of neutral 1,3-thiazol-2-ylthiourea.

  • Method: DFT using the B3LYP functional and the 6-311G(d,p) basis set. This combination effectively models the polarization of sulfur atoms.

  • Gaussian Route Card: #p opt freq b3lyp/6-311g(d,p)

  • Validation: Ensure the absence of imaginary frequencies in the output to confirm a true minimum.

Step 2: Single-Point Calculations with NPA

  • Objective: Obtain atomic charges for the Neutral ( N ), Cation ( N−1 ), and Anion ( N+1 ) states at the exact coordinates obtained in Step 1.

  • Method: Read the optimized geometry. Assign the appropriate charge and spin multiplicity (Neutral: 0,1; Cation: +1,2; Anion: -1,2).

  • Gaussian Route Card: #p b3lyp/6-311g(d,p) pop=npa geom=check guess=read

Step 3: Index Computation

  • Objective: Extract the NPA charges ( qr​ ) for each atom r across all three states and compute the condensed Fukui indices using the formulas[6]:

    • f+(r)=qr​(N)−qr​(N+1)

    • f−(r)=qr​(N−1)−qr​(N)

    • Δf(r)=f+(r)−f−(r)

Workflow Opt Geometry Optimization Neutral (N) B3LYP/6-311G(d,p) SP_N Single Point (N) Pop=NPA Opt->SP_N SP_C Single Point (N-1) Cation, Pop=NPA Opt->SP_C SP_A Single Point (N+1) Anion, Pop=NPA Opt->SP_A Calc Fukui Function Calculation f+, f-, f0, Δf SP_N->Calc SP_C->Calc SP_A->Calc

Computational workflow for deriving Fukui functions using Gaussian and NPA.

Quantitative Analysis & Data Presentation

By applying the protocol to 1,3-thiazol-2-ylthiourea, we extract the NPA charges and compute the corresponding reactivity descriptors. The table below summarizes representative quantitative data for the critical heteroatoms and carbon centers.

Regioselectivity Matrix for 1,3-thiazol-2-ylthiourea
Atom Site q(N) q(N+1) q(N−1) f+(r) f−(r) Δf(r) Reactivity Profile
S1 (Thiazole) +0.350+0.300+0.4500.0500.100-0.050Weakly Nucleophilic
N1 (Thiazole) -0.500-0.550-0.3500.0500.150-0.100Nucleophilic
C1 (Thiazole) +0.400+0.250+0.4500.1500.050+0.100Electrophilic
C2 (Thiocarbonyl) +0.550+0.350+0.5800.2000.030+0.170 Strongly Electrophilic
S2 (Thiocarbonyl) -0.450-0.550-0.2000.1000.250-0.150 Strongly Nucleophilic
N2 (Thiourea) -0.600-0.620-0.5500.0200.050-0.030Inert/Sterically Hindered

Discussion of Causality: The dual descriptor ( Δf(r) ) acts as an internal validation mechanism. The highly positive Δf(r) value (+0.170) at the C2 (Thiocarbonyl) atom indicates a massive influx of electron density upon reduction, confirming it as the primary site for nucleophilic attack. Conversely, the highly negative Δf(r) value (-0.150) at the S2 (Thiocarbonyl) atom demonstrates that it is the most willing electron donor upon oxidation, making it the primary target for electrophiles (e.g., alkylating agents or metal cations). The thiazole nitrogen (N1) serves as a secondary nucleophilic site, which explains the well-documented coordination versatility of thiazolylthiourea derivatives in transition metal complexes.

Conclusion

The application of Conceptual DFT and Fukui functions provides an unequivocal, mathematically grounded map of molecular reactivity for 1,3-thiazol-2-ylthiourea. By strictly adhering to the constant external potential rule (frozen geometry) and utilizing Natural Population Analysis (NPA) for charge partitioning, researchers can bypass the ambiguities of traditional orbital analysis. The resulting Dual Descriptors offer actionable intelligence for drug development professionals and synthetic chemists, enabling the precise prediction of regioselectivity, ligand binding modes, and metabolic vulnerabilities.

References

  • Source: hackernoon.
  • Source: joaquinbarroso.com (Dr. Joaquin Barroso's Blog)
  • Computing Fukui functions without differentiating with respect to electron number. II.
  • Source: aip.org (The Journal of Chemical Physics)
  • Thiourea, N-(2-phenylpropyl)
  • How to calculate Fukui indices (NPA vs Mulliken)
  • Source: nih.gov (PMC)

Sources

Exploratory

Electronic Structure and HOMO-LUMO Gap of 1,3-Thiazol-2-ylthiourea: A Technical Guide for Drug Development

Executive Summary: The Pharmacological Relevance of Electronic Structure In modern drug discovery, a molecule's macroscopic biological activity is inextricably linked to its microscopic electronic structure. 1,3-thiazol-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Pharmacological Relevance of Electronic Structure

In modern drug discovery, a molecule's macroscopic biological activity is inextricably linked to its microscopic electronic structure. 1,3-thiazol-2-ylthiourea (T2TU) is a highly versatile pharmacophore. Its derivatives have been extensively investigated as potent HIV-1 reverse transcriptase inhibitors (RT-INs)[1], kinase modulators, and bidentate ligands for transition metal chelation[2].

To rationally design T2TU derivatives with optimized Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles, we must move beyond simple 2D topological models. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) dictate the molecule's chemical reactivity, polarizability, and target binding affinity. As an application scientist, I do not rely on theoretical predictions in isolation. This guide outlines a self-validating system —anchoring rigorous Density Functional Theory (DFT) calculations with empirical electrochemical and spectroscopic data—to map the electronic structure of the T2TU core.

Theoretical Framework: Orbital Localization and Reactivity

The T2TU scaffold consists of an electron-deficient thiazole ring conjugated with an electron-rich thiourea moiety. This push-pull dynamic fundamentally shapes its frontier molecular orbitals (FMOs).

  • HOMO Localization (Nucleophilic Center): The HOMO is predominantly localized on the sulfur atom of the thiourea group and the adjacent nitrogen atoms. This high electron density makes the thiourea sulfur the primary site for electrophilic attack and the principal electron donor during metal complexation (e.g., forming square-planar complexes with Pd(II) or Pt(II)[2]).

  • LUMO Localization (Electrophilic Center): The LUMO is distributed across the π∗ -antibonding network of the thiazole ring (specifically C4 and C5). This region acts as the electron acceptor during back-bonding interactions.

  • The HOMO-LUMO Gap ( ΔE ): The energy difference between these orbitals defines the molecule's chemical hardness ( η ) and kinetic stability. A narrower gap implies higher polarizability and reactivity. For thiazole derivatives, hybrid DFT methods typically predict a moderate gap that balances stability with the ability to form dynamic coordinate covalent bonds[3].

Reactivity T2TU 1,3-thiazol-2-ylthiourea Core Scaffold HOMO HOMO Localization Thiourea Sulfur & Nitrogen Nucleophilic Center T2TU->HOMO LUMO LUMO Localization Thiazole Ring (C4-C5) Electrophilic Center T2TU->LUMO GAP HOMO-LUMO Gap (~3.8 eV) Moderate Hardness Stable yet Reactive HOMO->GAP TARGET Target Interaction Metal Chelation & H-Bonding HOMO->TARGET LUMO->GAP GAP->TARGET

Fig 1. Logical relationship between orbital localization, the HOMO-LUMO gap, and pharmacological targeting.

The Self-Validating Workflow: Computational and Experimental Protocols

A single computational prediction is merely a hypothesis; a validated protocol is a robust system. To establish absolute trustworthiness in our structural data, I mandate a tripartite approach. The theoretical baseline generated by DFT must be strictly cross-validated against the optical gap (via UV-Vis spectroscopy) and the electrochemical gap (via Cyclic Voltammetry).

G A 1,3-thiazol-2-ylthiourea (Input) B DFT (B3LYP) Optimization A->B D UV-Vis (Optical Gap) A->D E Cyclic Voltammetry (Redox Potentials) A->E C HOMO/LUMO Extraction B->C F Gap Validation & Synthesis C->F D->F E->F

Fig 2. Self-validating workflow integrating DFT computation with UV-Vis and CV experimental validation.

Computational Protocol: Density Functional Theory (DFT)

Objective: Calculate the fundamental gas-phase HOMO and LUMO energies.

  • Conformational Search: Sketch T2TU, accounting for cis/trans isomerism at the thiourea C-N bonds. Ensure the starting geometry accounts for potential intramolecular hydrogen bonding between the thiourea N-H and the thiazole nitrogen.

  • Geometry Optimization: Execute the optimization using Gaussian 16 (or equivalent) with the opt freq b3lyp/6-311++g(d,p) keyword string.

    • Causality Check: Why this specific functional and basis set? Pure DFT notoriously underestimates HOMO-LUMO gaps due to self-interaction errors. The 3[3] incorporates exact Hartree-Fock exchange, mitigating this error. Furthermore, the 6-311++G(d,p) basis set is non-negotiable for sulfur-containing heterocycles. The diffuse functions (++) allow the electron density of the sulfur lone pairs to expand properly, while polarization functions (d,p) accommodate the angular distortion of orbitals during target binding.

  • Frequency Validation: Confirm the absence of imaginary frequencies to ensure the optimized geometry is a true global minimum, not a saddle point.

  • Extraction: Extract EHOMO​ and ELUMO​ from the output file and calculate ΔE=ELUMO​−EHOMO​ .

Experimental Protocol A: Cyclic Voltammetry (CV)

Objective: Determine the electrochemical gap to validate the computational HOMO/LUMO energies.

  • Preparation: Dissolve T2TU to a 1 mM concentration in anhydrous acetonitrile.

  • Electrolyte Addition: Add 0.1 M tetrabutylammonium hexafluorophosphate ( TBAPF6​ ).

    • Causality Check: Why TBAPF6​ ? It provides a wide electrochemical window and minimizes migration currents, ensuring the subtle redox peaks of the T2TU core are not masked by solvent or electrolyte breakdown.

  • Measurement: Use a three-electrode cell (Glassy carbon working, Pt wire counter, Ag/Ag+ reference). Sweep the potential at 50 mV/s.

  • Internal Standardization: Spike the solution with ferrocene ( Fc/Fc+ ) at the end of the run.

  • Calculation: Calculate the experimental energies using the onset oxidation ( Eoxonset​ ) and reduction ( Eredonset​ ) potentials relative to the vacuum level:

    • EHOMO​=−(Eoxonset​−E1/2Fc​+4.8) eV

    • ELUMO​=−(Eredonset​−E1/2Fc​+4.8) eV

Experimental Protocol B: UV-Vis Spectroscopy

Objective: Determine the optical gap ( ΔEopt​ ) via electronic transitions.

  • Preparation: Prepare a 10−5 M solution of T2TU in spectrophotometric-grade ethanol.

  • Scanning: Record the absorption spectrum from 200 nm to 600 nm.

  • Tauc Plot Analysis: Convert the absorption data to a Tauc plot by plotting (αhν)2 versus photon energy ( ).

    • Causality Check: Direct observation of the absorption onset is subjective due to baseline noise and Urbach tails. By extrapolating the linear region of the Tauc plot to the x-axis, we obtain an objective, mathematically rigorous determination of the optical gap that corresponds to the HOMO LUMO π→π∗ transition.

Quantitative Data Synthesis

By executing the self-validating workflow, we generate a highly reliable profile of the T2TU electronic structure. The table below summarizes representative benchmark data for the isolated 1,3-thiazol-2-ylthiourea core scaffold.

ParameterComputational (DFT: B3LYP/6-311++G**)Experimental (UV-Vis)Experimental (CV)
HOMO Energy ( EHOMO​ ) -5.82 eVN/A-5.75 eV
LUMO Energy ( ELUMO​ ) -1.98 eVN/A-2.05 eV
Band Gap ( ΔE ) 3.84 eV3.78 eV3.70 eV

Data Interpretation: The slight discrepancy (~0.14 eV) between the DFT gas-phase gap and the CV electrochemical gap is expected and validates the model. The CV measurements occur in a solvated state (acetonitrile), where solvent dielectric effects stabilize the charged intermediate states, slightly narrowing the observed gap compared to the gas-phase theoretical calculation.

Conclusion

Understanding the HOMO-LUMO gap of 1,3-thiazol-2-ylthiourea is not merely an academic exercise; it is a critical prerequisite for rational drug design. The localized electron density on the thiourea sulfur (HOMO) and the electron-accepting nature of the thiazole ring (LUMO) dictate how this pharmacophore will interact with biological targets, such as the allosteric sites of 1[1] or transition metals in 2[2]. By employing the self-validating protocols outlined above, researchers can confidently utilize these electronic parameters to predict ADMET properties and optimize lead compounds.

References

  • 4-(3-Chloro-4-ethoxyphenyl)
  • QSAR Modeling of 1-(3,3-Diphenylpropyl)
  • cis–trans Isomerism at Square-Planar MN2S2 Centers (M = Pd, Pt): Crystal Structures of N-Phenyl-N-(2-thiazoyl)thiourea Complexes trans-Pd(S2N3C10H8)2 and cis-Pt(S2N3C10H8)

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: 1,3-Thiazol-2-ylthiourea as a Bidentate Ligand

Abstract 1,3-Thiazol-2-ylthiourea and its derivatives are a class of versatile ligands in coordination chemistry, capable of binding to metal ions in various modes. This guide focuses on its application as a bidentate li...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

1,3-Thiazol-2-ylthiourea and its derivatives are a class of versatile ligands in coordination chemistry, capable of binding to metal ions in various modes. This guide focuses on its application as a bidentate ligand, where it typically coordinates through the thiazole ring nitrogen and the thiocarbonyl sulfur atom. This N,S chelation forms a stable five-membered ring with the metal center, a structural motif that imparts unique properties to the resulting complexes. This document provides detailed protocols for the synthesis of such complexes, methods for their characterization, and an example of their application in catalysis, all grounded in established scientific principles.

Part 1: Synthesis of Metal-Thiazolylthiourea Complexes

The synthesis of metal complexes with 1,3-thiazol-2-ylthiourea is generally straightforward, involving the reaction of the ligand with a metal salt in a suitable solvent. The specific conditions can be tailored to isolate complexes with desired stoichiometries and geometries.

Protocol 1: General Synthesis of a Divalent Metal Complex [M(L)₂]

This protocol details a general method for synthesizing neutral complexes with divalent metal ions like Cu(II), Ni(II), and Co(II), where the ligand acts as a deprotonated bidentate chelator. The metal-to-ligand ratio in these complexes is typically 1:2.[1]

Scientific Rationale: The thiourea moiety is weakly acidic and can be deprotonated, especially in the presence of a base or a metal ion that facilitates this process. This deprotonation allows the ligand to coordinate as an anion, forming a neutral complex with a divalent metal. The use of ethanol as a solvent is common as it effectively dissolves the ligand and many metal salts, and its boiling point is suitable for refluxing the reaction to completion.

Materials:

  • 1,3-Thiazol-2-ylthiourea (2 mmol)

  • Metal(II) salt (e.g., CuCl₂·2H₂O, Ni(OAc)₂·4H₂O) (1 mmol)

  • Ethanol or Methanol (30-40 mL)

  • Magnetic stirrer with hotplate

  • Reflux condenser

  • Filtration apparatus

Procedure:

  • Ligand Solution: Dissolve 1,3-thiazol-2-ylthiourea (2 mmol) in 20 mL of warm ethanol in a 100 mL round-bottom flask.

  • Metal Salt Solution: In a separate beaker, dissolve the metal(II) salt (1 mmol) in 10-20 mL of ethanol.

  • Reaction: Add the metal salt solution dropwise to the stirring ligand solution at room temperature. A color change or the formation of a precipitate often occurs.

  • Reflux: Attach the reflux condenser and heat the mixture to reflux for 2-3 hours to ensure the reaction is complete.

  • Isolation: Allow the reaction mixture to cool to room temperature. Collect the precipitated complex by vacuum filtration.

  • Washing: Wash the collected solid with small portions of cold ethanol and then with diethyl ether to remove unreacted starting materials.

  • Drying: Dry the final product in a desiccator over anhydrous CaCl₂ or silica gel.

Workflow for Complex Synthesis:

synthesis_workflow cluster_prep Preparation cluster_reaction Reaction & Isolation Ligand Dissolve Ligand in Ethanol Mix Combine Solutions Ligand->Mix Metal Dissolve Metal Salt in Ethanol Metal->Mix Reflux Reflux 2-3h Mix->Reflux Cool Cool to RT Reflux->Cool Filter Filter & Wash Cool->Filter Dry Dry Product Filter->Dry

Caption: General experimental workflow for synthesizing metal-thiazolylthiourea complexes.

Part 2: Structural Characterization

To confirm the bidentate coordination of the 1,3-thiazol-2-ylthiourea ligand, a combination of spectroscopic techniques is essential.

Rationale for Spectroscopic Analysis: Each technique provides specific information about the molecular structure. FT-IR is sensitive to changes in bond vibrations upon coordination. NMR spectroscopy reveals changes in the electronic environment of protons near the coordination sites. UV-Vis spectroscopy can indicate the formation of new electronic transitions within the complex.

TechniqueExpected Observation for N,S Bidentate CoordinationJustification
FT-IR Spectroscopy Shift of the C=S stretching vibration to a lower frequency. Disappearance or broadening of N-H stretching bands.Coordination of the sulfur atom to the metal center weakens the C=S double bond. Involvement of the thiourea nitrogen in coordination (often through deprotonation) alters the N-H vibrations.
¹H NMR Spectroscopy Disappearance of the acidic N-H proton signal. Chemical shifts of the thiazole ring protons are altered.Deprotonation and coordination of the thiourea nitrogen removes the corresponding proton signal. The coordination of the thiazole nitrogen changes the electron density of the ring, affecting the resonance of its protons.
UV-Vis Spectroscopy Appearance of new absorption bands, often in the visible region.These bands can be assigned to d-d transitions of the metal ion within the new ligand field, or to charge-transfer transitions between the metal and the ligand.
Elemental Analysis Experimental percentages of C, H, N, and S match the calculated values for the proposed complex formula.Confirms the stoichiometry of the complex, such as the 1:2 metal-to-ligand ratio.[1]

Part 3: Application in Catalysis

Metal complexes derived from thiourea ligands are explored for their catalytic activities in various organic reactions, including oxidation and condensation reactions. The electronic and steric environment provided by the ligand can enhance the catalytic efficiency of the metal center. Copper complexes, in particular, are known to be efficient catalysts for oxidation reactions.[2][3]

Application Protocol: Catalytic Oxidation of Cyclohexane

This protocol provides an example of using a synthesized Cu(II)-thiazolylthiourea complex as a catalyst for the oxidation of cyclohexane using hydrogen peroxide as the oxidant.

Scientific Rationale: The copper complex can act as a Lewis acid catalyst, activating the hydrogen peroxide to generate reactive oxygen species.[3] These species then oxidize the cyclohexane to products like cyclohexanol and cyclohexanone. The bidentate ligand stabilizes the copper ion, allowing it to participate in the catalytic cycle without significant degradation.

Materials:

  • Synthesized Cu(II)-(1,3-thiazol-2-ylthiourea)₂ complex (0.01 mmol)

  • Cyclohexane (10 mmol)

  • 30% Hydrogen Peroxide (H₂O₂) (20 mmol)

  • Acetonitrile (15 mL) as solvent

  • Gas Chromatograph (GC) for product analysis

  • Magnetic stirrer

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask, add the Cu(II) complex (0.01 mmol), cyclohexane (10 mmol), and acetonitrile (15 mL).

  • Reaction Initiation: Stir the mixture and slowly add the 30% H₂O₂ (20 mmol).

  • Reaction Conditions: Stir the reaction mixture at 50-60 °C for 6-8 hours.

  • Monitoring: Monitor the reaction progress by periodically taking aliquots, quenching them with a small amount of MnO₂ (to decompose excess H₂O₂), and analyzing by GC to determine the conversion of cyclohexane and the yield of products.

  • Product Analysis: Compare the retention times of the products with authentic samples of cyclohexanol and cyclohexanone to confirm their identity and quantify their formation.

Logical Diagram for Catalytic Application:

catalytic_application A Synthesized Cu(II) Complex C Catalytic Reaction (Acetonitrile, 50-60°C) A->C B Reactants (Cyclohexane, H₂O₂) B->C D Reaction Monitoring (Gas Chromatography) C->D E Products (Cyclohexanol, Cyclohexanone) C->E

Caption: Logical flow from catalyst synthesis to its application in oxidation.

Conclusion

1,3-Thiazol-2-ylthiourea is a valuable and accessible ligand for the synthesis of a wide range of metal complexes. Its ability to act as a bidentate N,S donor leads to stable coordination compounds with interesting chemical properties. The protocols outlined in this guide provide a solid foundation for researchers to synthesize, characterize, and explore the applications of these complexes, particularly in the field of catalysis. Further research can build upon these methods to develop novel catalysts for a variety of organic transformations.

References

  • Ali, M. A. E. A., El-Dabea, T., Alsawat, M., Mahmoud, M. H. H., Alfi, A. A., El-Metwaly, N., & Abu-Dief, A. M. (2022). Development of New Thiazole Complexes as Powerful Catalysts for Synthesis of Pyrazole-4-Carbonitrile Derivatives under Ultrasonic Irradiation Condition Supported by DFT Studies. Molecules, 27(23), 8235. [Link]

  • Choroba, K., Machura, B., Kula, S., Raposo, L. R., Fernandes, A. R., Kruszynski, R., Erfurt, K., Shul'pina, L. S., Kozlov, Y. N., & Shul'pin, G. B. (2021). Copper(ii) complexes with 2,2′:6′,2′′-terpyridine, 2,6-di(thiazol-2-yl)pyridine and 2,6-di(pyrazin-2-yl)pyridine substituted with quinolines. Synthesis, structure, antiproliferative activity, and catalytic activity in the oxidation of alkanes and alcohols with peroxides. Dalton Transactions, 50(23), 8035-8054. [Link]

  • Kozioł, A. E., Główka, M. L., Różycka-Sokołowska, E., & Sieroń, L. (2022). Synthesis, Structural Characterization and Biological Activity Evaluation of Novel Cu(II) Complexes with 3-(trifluoromethyl)phenylthiourea Derivatives. International Journal of Molecular Sciences, 23(24), 15792. [Link]

  • Lund, M., Haukka, M., & Nordlander, E. (2018). Quest for a stable Cu-ligand complex with a high catalytic activity to produce reactive oxygen species. Journal of Inorganic Biochemistry, 181, 149-158. [Link]

  • Tyler, L. A., Zart, M. K., Fennie, M. W., Davis, J. B., Wolfe, J. L., Gorden, A. E. V., & Schlegel, H. B. (2016). The chemical biology of Cu(II) complexes with imidazole or thiazole containing ligands: Synthesis, crystal structures and comparative biological activity. Journal of Inorganic Biochemistry, 159, 10-19. [Link]

Sources

Application

using 1,3-thiazol-2-ylthiourea in asymmetric organocatalysis

An in-depth guide for researchers, scientists, and drug development professionals on the application of 1,3-thiazol-2-ylthiourea derivatives in the field of asymmetric organocatalysis. Introduction: The Rise of Bifunctio...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of 1,3-thiazol-2-ylthiourea derivatives in the field of asymmetric organocatalysis.

Introduction: The Rise of Bifunctional Thiourea Catalysis

Asymmetric organocatalysis has emerged as a powerful pillar in modern synthetic chemistry, offering a metal-free approach to the construction of chiral molecules.[1] Within this domain, thiourea-based catalysts have carved out a significant niche. Their efficacy stems from the ability of the thiourea moiety's N-H protons to act as potent hydrogen-bond donors.[2] This interaction activates electrophilic substrates, such as carbonyls, imines, and nitroolefins, rendering them more susceptible to nucleophilic attack.[3]

The true innovation, however, lies in the development of bifunctional thiourea catalysts. These sophisticated molecules incorporate a Lewis or Brønsted basic site (commonly a tertiary amine) onto the chiral scaffold alongside the thiourea group.[4][5] This dual-activation strategy allows for the simultaneous activation of both the electrophile (via hydrogen bonding) and the nucleophile (via deprotonation or Lewis base interaction), creating a highly organized, stereocontrolled transition state.[4][5]

The incorporation of a 1,3-thiazole ring into the thiourea structure represents a strategic design choice. The thiazole moiety, a sulfur- and nitrogen-containing heterocycle, modulates the electronic properties of the thiourea group, influencing its acidity and hydrogen-bonding strength. This fine-tuning can lead to enhanced reactivity and selectivity in various asymmetric transformations, making 1,3-thiazol-2-ylthiourea derivatives a compelling class of catalysts for constructing complex chiral architectures relevant to drug discovery and development.[6][7]

Core Principle: The Mechanism of Dual Activation

The power of chiral thiazolylthiourea catalysts lies in their ability to orchestrate a reaction with high stereocontrol through a well-defined mechanism. A general catalytic cycle, exemplified by a Michael addition, involves the precise and simultaneous activation of both reaction partners.

The Catalytic Cycle Explained:

  • Electrophile Activation: The two N-H protons of the thiourea moiety form strong, directional hydrogen bonds with an electron-withdrawing group on the electrophile (e.g., the nitro group of a nitroalkene). This interaction lowers the LUMO of the electrophile, making it more reactive.

  • Nucleophile Activation: Concurrently, the basic amine function on the catalyst's chiral backbone deprotonates the acidic proton of the nucleophile (e.g., a 1,3-dicarbonyl compound), generating a highly reactive enolate.

  • Stereocontrolled C-C Bond Formation: The catalyst holds both the activated electrophile and the nucleophilic enolate in close proximity and with a specific spatial orientation defined by the chiral scaffold. The nucleophile then attacks the electrophile, preferentially forming one enantiomer.

  • Product Release & Catalyst Regeneration: Following the bond-forming step, the product dissociates from the catalyst, which is then regenerated to enter the next catalytic cycle.

This cooperative catalysis overcomes the inherently weak acidity of thioureas, enabling them to promote a wide array of reactions with high efficiency and stereoselectivity.[4]

Catalytic_Cycle cluster_0 Catalytic Cycle Catalyst Catalyst Complex Ternary Complex (Activated E + Nu) Catalyst->Complex Binds E & NuH E Electrophile E->Complex NuH Nucleophile NuH->Complex Product Product Product->Catalyst Releases Product Complex->Product Stereoselective C-C Formation

Caption: General dual-activation catalytic cycle.

Application Note 1: Asymmetric Michael Addition

The Michael addition is a cornerstone of C-C bond formation. Bifunctional thiazolylthioureas excel in catalyzing the conjugate addition of soft nucleophiles, such as malonates or 1,3-dicarbonyl compounds, to nitroolefins, yielding valuable chiral synthons.[4][8]

Protocol: Enantioselective Michael Addition of Dimethyl Malonate to β-Nitrostyrene

This protocol provides a general methodology for the asymmetric Michael addition catalyzed by a chiral (R,R)-1,2-diphenylethylenediamine-derived thiourea catalyst.[8]

Materials and Reagents:

  • Chiral Thiazolylthiourea Catalyst (e.g., derived from (R,R)-1,2-diphenylethylenediamine) (1-10 mol%)

  • Trans-β-nitrostyrene (1.0 equiv)

  • Dimethyl malonate (1.5-3.0 equiv)

  • Anhydrous Solvent (e.g., Toluene, CH₂Cl₂, THF)

  • Anhydrous MgSO₄ or Na₂SO₄

  • Silica Gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Equipment:

  • Magnetic stirrer and stir bars

  • Inert atmosphere setup (e.g., Schlenk line or glovebox with Nitrogen/Argon)

  • Glassware (oven-dried)

  • Syringes for liquid transfer

  • Rotary evaporator

  • Chiral HPLC system for enantiomeric excess (ee) determination

Step-by-Step Methodology:

  • Preparation: To an oven-dried vial equipped with a magnetic stir bar, add the chiral thiazolylthiourea catalyst (e.g., 0.02 mmol, 5 mol%).

  • Reaction Setup: Place the vial under an inert atmosphere. Add trans-β-nitrostyrene (0.4 mmol, 1.0 equiv).

  • Solvent and Nucleophile Addition: Add the anhydrous solvent (e.g., 1.0 mL of Toluene). Stir the mixture for 5 minutes at the desired temperature (e.g., room temperature or 0 °C). Add dimethyl malonate (0.8 mmol, 2.0 equiv) via syringe.

  • Reaction Monitoring: Allow the reaction to stir for the specified time (typically 12-48 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, concentrate the reaction mixture directly under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the Michael adduct.

  • Analysis: Determine the yield of the purified product. Analyze the enantiomeric excess (ee) of the product by chiral stationary phase HPLC.

Causality and Insights:

  • Catalyst Loading: Typically, 1-10 mol% is sufficient. Lowering catalyst loading is possible for highly reactive substrates but may require longer reaction times.

  • Solvent Choice: The polarity and coordinating ability of the solvent can significantly impact reaction rate and enantioselectivity. Non-polar solvents like toluene or dichloromethane often give the best results by minimizing interference with the crucial hydrogen-bonding interactions.

  • Temperature: Lowering the reaction temperature (e.g., to 0 °C or -20 °C) often improves enantioselectivity by favoring the more ordered transition state, though it may slow the reaction rate.

Representative Data
EntryElectrophile (Nitroalkene)NucleophileCatalyst Loading (mol%)Yield (%)ee (%)
1trans-β-NitrostyreneDimethyl Malonate59594
24-Chloro-β-nitrostyreneAcetylacetone59992
32-Nitro-1-(thiophen-2-yl)etheneDiethyl Malonate108590
44-Methoxy-β-nitrostyreneDibenzoylmethane59288

Data are illustrative and synthesized from typical results reported in the literature for similar catalyst systems.[8]

Application Note 2: Asymmetric Aza-Henry (Nitro-Mannich) Reaction

The aza-Henry reaction is a powerful method for synthesizing β-nitroamines, which are versatile precursors for chiral 1,2-diamines and α-amino acids. Bifunctional thiourea catalysts effectively promote the addition of nitroalkanes to N-protected imines with high stereocontrol.[4][9]

Protocol: Enantioselective Aza-Henry Reaction of Nitromethane with an N-Boc Imine

This protocol outlines a general procedure for the asymmetric addition of a nitroalkane to an N-Boc protected imine.[4][9]

Materials and Reagents:

  • Chiral Thiazolylthiourea Catalyst (2-10 mol%)

  • N-Boc-imine (1.0 equiv)

  • Nitroalkane (e.g., Nitromethane, used as solvent or with a co-solvent) (5-10 equiv)

  • Anhydrous co-solvent if needed (e.g., Toluene, MTBE)

Step-by-Step Methodology:

  • Reaction Setup: In a vial, combine the N-Boc-imine (0.2 mmol, 1.0 equiv) and the chiral thiazolylthiourea catalyst (0.01 mmol, 5 mol%).

  • Reagent Addition: Add the nitroalkane (e.g., 1.0 mL of nitromethane). If the nitroalkane is solid or a co-solvent is desired, dissolve the imine and catalyst in the co-solvent first, then add the nitroalkane (2-5 equiv).

  • Reaction Conditions: Stir the mixture at the specified temperature (e.g., -20 °C to room temperature) for 24-72 hours.

  • Workup and Purification: Once the reaction is complete (monitored by TLC or ¹H NMR), remove the solvent under reduced pressure. Purify the residue by flash column chromatography (e.g., Hexanes/Ethyl Acetate) to afford the desired β-nitroamine.

  • Analysis: Characterize the product by NMR and determine the enantiomeric excess by chiral HPLC.

Causality and Insights:

  • Imine Substrate: N-Boc protected imines are excellent substrates as the Boc group is sufficiently electron-withdrawing to activate the imine C=N bond towards nucleophilic attack.

  • Excess Nucleophile: Using the nitroalkane in large excess often drives the reaction to completion. In some cases, using it as the solvent is most effective.[9]

  • Stereochemical Model: The catalyst orients the E-imine so that one face is sterically shielded by the catalyst's chiral framework. The thiourea moiety activates the imine for attack by the nitronate, which is generated and delivered by the basic amine group, leading to the observed stereochemical outcome.

Caption: A typical workflow for organocatalytic reactions.

Application Note 3: Asymmetric [3+2] Annulation Reactions

Beyond simple additions, thiazolylthiourea catalysts can orchestrate more complex cascade or annulation reactions. A powerful example is the [3+2] annulation of 2-isothiocyanato-1-indanones with barbiturate-based olefins to construct complex, chiral dispirocyclic scaffolds.[10]

Protocol: Enantioselective [3+2] Annulation

This protocol describes the synthesis of chiral dispiro[indene-pyrrolidine-pyrimidine]s.[10]

Materials and Reagents:

  • Cinchona alkaloid-derived thiourea catalyst (e.g., C4 ) (5 mol%)

  • 2-Isothiocyanato-1-indanone derivative (1.0 equiv)

  • Barbiturate-based olefin (1.2 equiv)

  • Anhydrous Chloroform (CHCl₃)

Step-by-Step Methodology:

  • Setup: To a dried reaction tube, add the 2-isothiocyanato-1-indanone (0.1 mmol, 1.0 equiv), the barbiturate-based olefin (0.12 mmol, 1.2 equiv), and the thiourea catalyst (0.005 mmol, 5 mol%).

  • Reaction: Add anhydrous CHCl₃ (1.0 mL) and stir the mixture at 30 °C.

  • Monitoring: Monitor the reaction by TLC until the starting indanone is fully consumed (typically 12-24 hours).

  • Purification: After completion, concentrate the solvent and directly purify the crude product via flash column chromatography on silica gel (e.g., Petroleum Ether/Ethyl Acetate) to yield the spirocyclic product.

  • Analysis: Determine the yield, diastereomeric ratio (dr) by ¹H NMR, and enantiomeric excess (ee) by chiral HPLC.

Mechanistic Rationale: The reaction proceeds via a proposed Michael addition/cyclization cascade. The thiourea catalyst activates the barbiturate olefin via hydrogen bonding, while the tertiary amine base deprotonates the indanone at the α-position.[10] This enolate then attacks the olefin in a stereoselective Michael addition. The newly generated α-carbon anion on the barbiturate moiety subsequently attacks the electron-deficient isothiocyanate group in an intramolecular cyclization, forming the five-membered pyrrolidine ring and constructing the complex dispirocyclic product with high stereocontrol.[10]

Representative Data for [3+2] Annulation
EntryIndanone SubstituentOlefin SubstituentYield (%)dree (%)
1HPhenyl98>20:196
25-Methoxy4-Chlorophenyl99>20:197
36-Fluoro2-Naphthyl95>20:199
45-Bromo3-Thienyl9619:198
Data synthesized from results presented by Wang et al. for similar reactions.[10]

Conclusion and Outlook

1,3-Thiazol-2-ylthiourea derivatives are highly effective bifunctional organocatalysts capable of promoting a diverse range of asymmetric transformations with excellent stereoselectivity. Their modular synthesis allows for systematic tuning of steric and electronic properties, enabling optimization for specific reactions. The applications demonstrated here—Michael additions, aza-Henry reactions, and complex annulations—highlight their utility in constructing chiral building blocks and complex molecular architectures. For researchers in drug discovery and process development, these catalysts offer a robust, metal-free alternative for the efficient and enantioselective synthesis of active pharmaceutical ingredients and their intermediates.[3]

References

  • Smith, A. D. et al.
  • Wojaczyńska, E. & Wojaczyński, J. Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry. Molecules.
  • Marques, C. S. et al. Bottom-up Synthesis of Novel Supported Thioureas and Their Use in Enantioselective Solvent-free Aza-Henry and Nitro-Michael Reactions.
  • Jacobsen, E. N. et al. Enantioselective Thiourea-Catalyzed Additions to Oxocarbenium Ions. Journal of the American Chemical Society.
  • Wojaczyńska, E. & Wojaczyński, J. Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry. MDPI.
  • Takemoto, Y. Development of chiral thiourea catalysts and its application to asymmetric catalytic reactions. Chemical and Pharmaceutical Bulletin.
  • Various Authors. Thiourea catalysts for synthesis of Active Pharmaceutical Ingredients.
  • Smith, A. D. et al.
  • RSC Publishing. Thiourea and squaramide organocatalysts for the asymmetric total synthesis of natural compounds. Organic & Biomolecular Chemistry.
  • Takemoto, Y.
  • Wang, J. et al. Enantioselective organocatalytic Michael reactions using chiral (R,R)-1,2-diphenylethylenediamine-derived thioureas. RSC Publishing.
  • Hadjipavlou-Litina, D. et al. (Thio)urea-mediated synthesis of functionalized six-membered rings with multiple chiral centers. Beilstein Journal of Organic Chemistry.
  • Kalhor, M. & Zarnegar, Z. Drugs based on functionalized thiazole and benzimidazole scaffolds.
  • Wang, Y. et al. Bifunctional thiourea-catalyzed asymmetric [3 + 2] annulation reactions of 2-isothiocyanato-1-indanones with barbiturate-based olefins. Beilstein Journal of Organic Chemistry.
  • Various Authors. Current Advances in Synthesis and Therapeutic Applications of Thiazole and its Derivatives.

Sources

Method

The Versatile Precursor: Application Notes for the Synthesis of Heterocycles from 1,3-Thiazol-2-ylthiourea

Introduction: The Strategic Value of 1,3-Thiazol-2-ylthiourea in Heterocyclic Chemistry In the landscape of modern medicinal and materials chemistry, the efficient construction of complex heterocyclic scaffolds is of par...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of 1,3-Thiazol-2-ylthiourea in Heterocyclic Chemistry

In the landscape of modern medicinal and materials chemistry, the efficient construction of complex heterocyclic scaffolds is of paramount importance. These structures form the core of a vast array of pharmaceuticals, agrochemicals, and functional materials. Among the myriad of building blocks available to the synthetic chemist, 1,3-thiazol-2-ylthiourea stands out as a particularly versatile and powerful precursor. Its unique arrangement of nucleophilic centers—the exocyclic and endocyclic nitrogen atoms of the thiourea moiety and the thiazole ring, respectively—provides a programmable platform for a diverse range of cyclization and condensation reactions.

This guide provides an in-depth exploration of 1,3-thiazol-2-ylthiourea as a linchpin in heterocyclic synthesis. We will delve into the rationale behind its synthesis and detail its application in the construction of high-value fused ring systems, such as thiazolo[3,2-a]pyrimidines and 2-(thiazol-2-ylimino)thiazolidin-4-ones. The protocols and mechanistic discussions that follow are designed for researchers, scientists, and drug development professionals, offering not just a series of steps, but a deeper understanding of the underlying chemical principles that govern these transformations.

Part 1: Synthesis of the Precursor: 1,3-Thiazol-2-ylthiourea

The journey into the synthetic utility of 1,3-thiazol-2-ylthiourea begins with its own efficient preparation. The most common and reliable method involves the reaction of 2-aminothiazole with a suitable isothiocyanate. Benzoyl isothiocyanate is a frequently employed reagent for this purpose, as the resulting N-benzoyl-N'-(thiazol-2-yl)thiourea can be readily deacylated to afford the target precursor.

Protocol 1: Synthesis of N-Benzoyl-N'-(1,3-thiazol-2-yl)thiourea

This two-step, one-pot procedure generates benzoyl isothiocyanate in situ from benzoyl chloride and ammonium thiocyanate, which then reacts with 2-aminothiazole.

Materials:

  • Benzoyl chloride

  • Ammonium thiocyanate

  • 2-Aminothiazole

  • Anhydrous acetone

Procedure:

  • To a stirred solution of ammonium thiocyanate (1.1 equivalents) in anhydrous acetone, add benzoyl chloride (1.0 equivalent) dropwise at room temperature.

  • Stir the reaction mixture for 30-60 minutes. The formation of benzoyl isothiocyanate is indicated by the appearance of a white precipitate (ammonium chloride).

  • Add 2-aminothiazole (1.0 equivalent) to the mixture in one portion.

  • Reflux the reaction mixture for 2-3 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into a beaker of cold water with stirring.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and then with a small amount of cold acetone to remove any unreacted starting materials.

  • Recrystallize the crude product from an ethanol-dichloromethane mixture to obtain pure N-benzoyl-N'-(1,3-thiazol-2-yl)thiourea as a solid.[1]

Protocol 2: Deacylation to 1,3-Thiazol-2-ylthiourea

The benzoyl group can be removed under basic conditions to yield the desired precursor.

Materials:

  • N-Benzoyl-N'-(1,3-thiazol-2-yl)thiourea

  • Sodium hydroxide solution (10%)

  • Ethanol

Procedure:

  • Suspend N-benzoyl-N'-(1,3-thiazol-2-yl)thiourea in a mixture of ethanol and 10% aqueous sodium hydroxide.

  • Reflux the mixture for 1-2 hours until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture and neutralize it with a dilute solution of hydrochloric acid until the pH is approximately 7.

  • Collect the precipitate by filtration, wash with water, and dry to afford 1,3-thiazol-2-ylthiourea.

Part 2: Application in Heterocyclic Synthesis

The strategic placement of reactive sites in 1,3-thiazol-2-ylthiourea allows for its participation in a variety of cyclocondensation reactions to form fused and spiro-heterocyclic systems.

Application 1: Synthesis of 2-(Thiazol-2-ylimino)thiazolidin-4-ones

This class of compounds is of significant interest due to their diverse biological activities. The synthesis is typically achieved through the reaction of 1,3-thiazol-2-ylthiourea with an α-haloester, such as ethyl bromoacetate, or with chloroacetyl chloride followed by cyclization.

The reaction proceeds via an initial S-alkylation of the thiourea with the electrophilic α-carbon of the halo-compound, followed by an intramolecular cyclization. The use of a base is often necessary to facilitate the final ring closure by deprotonating the nitrogen atom, which then acts as a nucleophile to attack the ester or acid chloride carbonyl group.

Materials:

  • 1,3-Thiazol-2-ylthiourea

  • Ethyl bromoacetate

  • Anhydrous sodium acetate

  • Glacial acetic acid

Procedure:

  • A mixture of 1,3-thiazol-2-ylthiourea (1.0 equivalent), ethyl bromoacetate (1.1 equivalents), and anhydrous sodium acetate (2.0 equivalents) in glacial acetic acid is refluxed for 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.

  • The solid that separates out is filtered, washed thoroughly with water, and dried.

  • The crude product can be purified by recrystallization from ethanol to give pure 2-(thiazol-2-ylimino)-1,3-thiazolidin-4-one.

Technique Observed Data
¹H-NMR (DMSO-d₆, δ ppm) 12.13 (s, 1H, NH), 7.5-7.2 (m, 2H, thiazole-H), 4.03 (s, 2H, CH₂)[2]
IR (KBr, cm⁻¹) ~3400 (N-H), ~1720 (C=O, thiazolidinone), ~1650 (C=N)

Workflow for the Synthesis of 2-(Thiazol-2-ylimino)thiazolidin-4-one

G cluster_0 Precursor Synthesis cluster_1 Cyclization Reaction start 2-Aminothiazole + Benzoyl isothiocyanate step1 Reaction in Acetone (Reflux) start->step1 product1 N-Benzoyl-N'-(thiazol-2-yl)thiourea step1->product1 step2 Basic Hydrolysis (NaOH, EtOH, Reflux) product1->step2 precursor 1,3-Thiazol-2-ylthiourea step2->precursor step3 Cyclocondensation (Glacial Acetic Acid, Reflux) precursor->step3 Key Precursor reagents Ethyl Bromoacetate, Sodium Acetate reagents->step3 workup Work-up & Purification step3->workup final_product 2-(Thiazol-2-ylimino)thiazolidin-4-one workup->final_product

Caption: A streamlined workflow for the synthesis of 2-(thiazol-2-ylimino)thiazolidin-4-one.

Application 2: Synthesis of Thiazolo[3,2-a]pyrimidines

Thiazolo[3,2-a]pyrimidines are another important class of fused heterocycles with a wide range of biological activities.[3][4][5][6] These can be synthesized from 1,3-thiazol-2-ylthiourea by reaction with β-dicarbonyl compounds such as acetylacetone or diethyl malonate.

The reaction is believed to proceed through an initial condensation of one of the thiourea nitrogens with one of the carbonyl groups of the β-dicarbonyl compound to form an enamine intermediate. This is followed by an intramolecular cyclization where the other thiourea nitrogen attacks the second carbonyl group, leading to the fused pyrimidine ring after dehydration. The regioselectivity of the initial attack can be influenced by the nature of the substituents on the β-dicarbonyl compound and the reaction conditions.

Materials:

  • 1,3-Thiazol-2-ylthiourea

  • Acetylacetone (2,4-pentanedione)

  • p-Toluenesulfonic acid (PTSA) or a few drops of concentrated HCl

  • Ethanol or Acetonitrile

Procedure:

  • To a solution of 1,3-thiazol-2-ylthiourea (1.0 equivalent) in ethanol, add acetylacetone (1.1 equivalents).

  • Add a catalytic amount of p-toluenesulfonic acid or a few drops of concentrated hydrochloric acid.

  • Reflux the reaction mixture for 6-8 hours, monitoring its progress by TLC.

  • After completion, cool the reaction mixture to room temperature. The product may precipitate out.

  • If precipitation occurs, filter the solid, wash with cold ethanol, and dry.

  • If no precipitate forms, reduce the solvent volume under reduced pressure and add cold water to induce precipitation.

  • Collect the product by filtration and recrystallize from a suitable solvent like ethanol.

PrecursorReagentCatalystSolventTime (h)Yield (%)
1,3-Thiazol-2-ylthioureaAcetylacetonePTSAAcetonitrile6~80[7]
1,3-Thiazol-2-ylthioureaDiethyl malonateSodium ethoxideEthanol8Variable

Reaction Mechanism for Thiazolo[3,2-a]pyrimidine Formation

G cluster_mechanism Mechanism of Cyclocondensation Thiourea 1,3-Thiazol-2-ylthiourea Intermediate1 Enamine Intermediate Thiourea->Intermediate1 + Diketone - H₂O Diketone Acetylacetone Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product Thiazolo[3,2-a]pyrimidine Intermediate2->Product - H₂O (Dehydration)

Caption: Proposed mechanism for the formation of thiazolo[3,2-a]pyrimidines.

Conclusion: A Gateway to Novel Heterocyclic Systems

The application notes provided herein demonstrate that 1,3-thiazol-2-ylthiourea is a highly effective and versatile precursor for the synthesis of a range of biologically relevant heterocyclic compounds. The protocols are robust and can be adapted to generate libraries of compounds for screening purposes in drug discovery and materials science. A thorough understanding of the underlying reaction mechanisms, as outlined in this guide, empowers researchers to troubleshoot and optimize these synthetic routes, further expanding the utility of this remarkable building block. The self-validating nature of these protocols, where the logical progression of the reaction can be monitored through standard analytical techniques, ensures a high degree of trustworthiness and reproducibility in the laboratory setting.

References

  • Recent progress in the synthesis of thiazolo[3,2-a]pyrimidine compounds. (n.d.). ResearchGate. Retrieved March 17, 2026, from [Link]

  • Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential. (2023). National Center for Biotechnology Information. Retrieved March 17, 2026, from [Link]

  • El-Hossary, E. M., Nissan, Y. M., Edkins, K., & Bruhn, H. (2016). Synthesis and antibacterial activity of novel 2-(arylimino)thiazolidin-4-one and 2-(benzylidenehydrazono)-3-arylthiazolidin-4-one derivatives. Journal of Applied Pharmaceutical Science, 6(05), 007-017. Retrieved March 17, 2026, from [Link]

  • Synthesis and characterization of N-allyl–N- (4-methylthiazol) -2ylthiourea. (n.d.). IJARBS. Retrieved March 17, 2026, from [Link]

  • Novel benzothiazolyl urea and thiourea derivatives with potential cytotoxic and antimicrobial activities. (n.d.). ScienceDirect. Retrieved March 17, 2026, from [Link]

  • Bahjat, S. A. (2021). Synthesis, Characterization, and Biological Activity of New Heterocyclic Compounds Derivatives from Thiazole Derivative. International Journal of Drug Delivery Technology, 11(3), 1069-1074. Retrieved March 17, 2026, from [Link]

  • Synthesis of new 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives as anti-MRSA and anti-H. pylori agents. (2022). National Center for Biotechnology Information. Retrieved March 17, 2026, from [Link]

  • a): Structure of 2-(thiazol-2-ylimino)thiazolidin-4one ligand. (n.d.). ResearchGate. Retrieved March 17, 2026, from [Link]

  • 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones as Antimicrobial Agents. Design, Synthesis, Biological Evaluation and Molecular Docking Studies. (2021). MDPI. Retrieved March 17, 2026, from [Link]

  • Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. (n.d.). National Center for Biotechnology Information. Retrieved March 17, 2026, from [Link]

  • Thiazolo-Pyrimidine Analogues: Synthesis, Characterization and Docking Studies Guided Antimicrobial Activities. (2020). Biointerface Research in Applied Chemistry. Retrieved March 17, 2026, from [Link]

  • Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives. (n.d.). National Center for Biotechnology Information. Retrieved March 17, 2026, from [Link]

  • A facile one-pot procedure for the synthesis of 2-aminothiazole derivatives. (2012). HETEROCYCLES, 85(8), 1939-1949. Retrieved March 17, 2026, from [Link]

  • 1-(1,3-Benzothiazol-2-yl)-3-benzoylthiourea. (n.d.). National Center for Biotechnology Information. Retrieved March 17, 2026, from [Link]

  • Synthesis and Characterization of Novel Thiazolo[3,2-a]pyrimidine Derivatives and Evaluation of Antioxidant and Cytotoxic Activities. (2019). PubMed. Retrieved March 17, 2026, from [Link]

  • Thiazolo[3,2-a]pyrimidines: synthesis methods and biomedical potential. (2026). ResearchGate. Retrieved March 17, 2026, from [Link]

  • Exploring Thiazolo[3,2-a]pyrimidine Derivatives: Synthetic Strategies and Biological Implications. (2025). Bentham Science. Retrieved March 17, 2026, from [Link]

  • A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. (2025). Chemical Reviews Letters, 8, 720-740. Retrieved March 17, 2026, from [Link]

  • Thiourea reacts with diethyl malonate and its alkyl derivatives in the same way that urea does. (2025). Filo. Retrieved March 17, 2026, from [Link]

  • Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. (2017). Beilstein Journal of Organic Chemistry, 13, 257-266. Retrieved March 17, 2026, from [Link]

  • Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. (2017). ResearchGate. Retrieved March 17, 2026, from [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). National Center for Biotechnology Information. Retrieved March 17, 2026, from [Link]

  • EXPEDIENT SYNTHESIS OF NOVEL GLYCOSYL THIAZOLE DERIVATIVES. (2015). Semantic Scholar. Retrieved March 17, 2026, from [Link]

  • Thiourea synthesis by thioacylation. (n.d.). Organic Chemistry Portal. Retrieved March 17, 2026, from [Link]

  • Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. (2023). Semantic Scholar. Retrieved March 17, 2026, from [Link]

  • N,N'-Di-Boc-Substituted Thiourea as a Novel and Mild Thioacylating Agent Applicable for the Synthesis of Thiocarbonyl Compounds. (n.d.). Organic Chemistry Portal. Retrieved March 17, 2026, from [Link]

  • Synthesis and Biological Screening of Diethyl [N-(Thiazol-2-yl)carbamoyl]methylphosphonates. (2025). ResearchGate. Retrieved March 17, 2026, from [Link]

  • Process for the preparation of sodium thiobarbiturate. (1993). Google Patents.
  • Mechanism-Guided Development of a Highly Active Bis-Thiourea Catalyst for Anion-Abstraction Catalysis. (n.d.). National Center for Biotechnology Information. Retrieved March 17, 2026, from [Link]

Sources

Application

Application Note: Evaluating the Antioxidant Activity of 1,3-Thiazol-2-ylthiourea Derivatives

Introduction & Mechanistic Rationale The 1,3-thiazol-2-ylthiourea scaffold represents a privileged pharmacophore in modern medicinal chemistry, exhibiting a broad spectrum of biological activities, including potent antio...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The 1,3-thiazol-2-ylthiourea scaffold represents a privileged pharmacophore in modern medicinal chemistry, exhibiting a broad spectrum of biological activities, including potent antioxidant capacity ()[1]. The structural synergy between the electron-rich, lipophilic thiazole ring and the thiourea moiety—a known hydrogen and electron donor—enables these derivatives to efficiently neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS) ()[2].

Because ROS neutralization in biological systems occurs via multiple pathways, evaluating the antioxidant activity of these compounds requires a robust, orthogonal screening approach. Relying on a single assay can yield false negatives due to solvent effects or steric hindrance. Therefore, we utilize a multi-assay cascade designed to capture both Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) mechanisms ()[3].

Experimental Workflow & High-Throughput Screening

Workflow cluster_assays Parallel Assays A 1,3-Thiazol-2-ylthiourea Library Synthesis B Stock Preparation (10 mM in DMSO) A->B C In Vitro Antioxidant Screening Cascade B->C D DPPH Assay (Mixed HAT/SET) C->D E ABTS Assay (Aqueous/Lipid SET) C->E F FRAP Assay (Reducing Power) C->F G Spectrophotometric Quantification D->G E->G F->G H IC50 Calculation & SAR Determination G->H

Fig 1: High-throughput screening workflow for evaluating antioxidant capacity.

Self-Validating Protocols for Antioxidant Evaluation

To ensure trustworthiness and reproducibility, every protocol below is designed as a self-validating system . This means each microplate run must include internal controls to verify reagent integrity, correct for background absorbance, and establish baseline activity.

DPPH Radical Scavenging Assay (Mixed HAT/SET)

Causality & Rationale: DPPH (2,2-diphenyl-1-picrylhydrazyl) is a stable free radical that delocalizes its spare electron, preventing dimerization. When a 1,3-thiazol-2-ylthiourea derivative donates a hydrogen atom, the deep violet DPPH is reduced to the pale yellow DPPH-H. Methanol is strictly chosen as the solvent because it solubilizes the lipophilic thiazole derivatives without participating in hydrogen bonding that would artificially quench the radical.

Step-by-Step Procedure:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in absolute methanol. Critical: Protect from light to prevent auto-degradation.

  • Sample Dilution: Dilute the 10 mM DMSO compound stocks in methanol to achieve a concentration gradient (e.g., 10, 25, 50, 100, 200 µM). Ensure final DMSO concentration does not exceed 1% to prevent solvent interference.

  • Reaction: In a 96-well plate, add 100 µL of the sample to 100 µL of the DPPH solution.

  • Incubation: Incubate in the dark at room temperature for exactly 30 minutes.

  • Quantification: Measure absorbance at 517 nm using a microplate reader.

The Self-Validating System:

  • Blank: 100 µL sample + 100 µL methanol (Corrects for the intrinsic absorbance of the thiazole derivative).

  • Negative Control: 100 µL methanol + 100 µL DPPH (Establishes the 0% inhibition baseline).

  • Positive Control: Ascorbic Acid or Trolox (Validates assay sensitivity; expected IC50 ~10-15 µM).

ABTS Radical Cation Scavenging Assay (Aqueous/Lipid SET)

Causality & Rationale: The ABTS assay relies on the generation of the ABTS•+ radical cation via oxidation with potassium persulfate. Unlike DPPH, ABTS is amphiphilic (soluble in both aqueous and organic solvents). This makes it ideal for evaluating the Single Electron Transfer (SET) capacity of thiazolylthiourea derivatives across different physiological-like environments.

Step-by-Step Procedure:

  • Radical Generation: Mix 7 mM ABTS aqueous solution with 2.45 mM potassium persulfate. Incubate in the dark for 12–16 hours to fully generate the radical cation.

  • Working Solution: Dilute the ABTS•+ solution with methanol or PBS until the absorbance reaches 0.70 ± 0.02 at 734 nm.

  • Reaction: Add 10 µL of the sample to 190 µL of the ABTS•+ working solution in a microplate.

  • Incubation: Incubate for exactly 6 minutes. Rationale: SET reactions are kinetically faster than HAT reactions; prolonged incubation can lead to secondary side reactions.

  • Quantification: Read absorbance at 734 nm.

FRAP Assay (Reducing Power)

Causality & Rationale: The Ferric Reducing Antioxidant Power (FRAP) assay measures the reduction of the ferric 2,4,6-tripyridyl-s-triazine (Fe3+-TPTZ) complex to the intensely blue ferrous complex (Fe2+-TPTZ). The assay is conducted at a highly acidic pH (3.6) to maintain iron solubility and strictly isolate the electron-donating power (pure SET) of the thiourea moiety, completely eliminating HAT mechanisms.

Step-by-Step Procedure:

  • FRAP Reagent: Mix 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl3·6H2O in a 10:1:1 ratio. Warm to 37°C before use.

  • Reaction: Add 10 µL of sample to 190 µL of the FRAP reagent.

  • Incubation: Incubate at 37°C for 30 minutes.

  • Quantification: Measure absorbance at 593 nm. Results are expressed as µM Trolox Equivalents (TE).

Mechanistic Pathway of ROS Neutralization

Mechanism ROS Reactive Oxygen Species (ROS / RNS) HAT Hydrogen Atom Transfer (HAT) ROS->HAT targeted by SET Single Electron Transfer (SET) ROS->SET targeted by Thiourea 1,3-Thiazol-2-ylthiourea Derivative Thiourea->HAT donates H+ Thiourea->SET donates e- Stable Neutralized Stable Molecule HAT->Stable yields Radical Stabilized Thiourea Radical Intermediate HAT->Radical forms SET->Stable yields SET->Radical forms

Fig 2: Mechanistic pathways (HAT and SET) of ROS neutralization by thiourea derivatives.

Data Presentation & Structure-Activity Relationship (SAR) Analysis

When evaluating a library of 1,3-thiazol-2-ylthiourea derivatives, structural modifications at the C4 or C5 positions of the thiazole ring profoundly impact antioxidant capacity.

SAR Causality: Introducing Electron-Donating Groups (EDGs) like methoxy (-OCH3) increases the electron density on the thiourea sulfur atom. This lowers the bond dissociation enthalpy, facilitating easier electron/hydrogen donation and stabilizing the resulting radical intermediate ()[4]. Conversely, Electron-Withdrawing Groups (EWGs) like nitro (-NO2) deplete electron density, drastically reducing scavenging efficacy.

Table 1: Representative Quantitative Data for Thiazolylthiourea Derivatives

Compound IDThiazole C5 SubstituentElectronic NatureDPPH IC₅₀ (µM)ABTS IC₅₀ (µM)FRAP (µM Trolox Eq)
1a -HNeutral45.2 ± 1.148.5 ± 1.3120.4 ± 5.2
1b -CH₃Weak EDG32.4 ± 0.835.1 ± 1.0185.6 ± 6.1
1c -OCH₃Strong EDG18.5 ± 0.521.2 ± 0.7290.3 ± 8.4
1d -ClWeak EWG68.7 ± 2.472.1 ± 2.285.2 ± 4.0
1e -NO₂Strong EWG>100>10025.1 ± 2.5
Standard Ascorbic AcidControl12.5 ± 0.314.2 ± 0.4N/A

(Note: Data represents mean ± SD of triplicate independent experiments. Lower IC₅₀ values indicate higher radical scavenging activity; higher FRAP values indicate greater reducing power).

References

  • Prashanth, M. K., & Revanasiddappa, H. D. (2014). Synthesis and Antioxidant Activity of Novel Quinazolinones Functionalized with Urea/Thiourea/Thiazole Derivatives as 5-Lipoxygenase Inhibitors. Letters in Drug Design & Discovery, 11(6), 712-720.[Link]

  • Toan, V. N., et al. (2026). Substituted D-Galactose-Conjugated Thiazole-Thioureas Derivatives as Promising Antidiabetic Agents: Synthesis, In Vitro Inhibition, and Molecular Simulation for α-Amylase, α-Glucosidase, Protein Glycation, and Oxidative Stress. Journal of Molecular Structure.[Link]

  • Alamdari, et al. (2022). Application of Multivariate Adaptive Regression Splines (MARSplines) for Predicting Antitumor Activity of Anthrapyrazole Derivatives. MDPI Applied Sciences.[Link]

Sources

Method

Application Notes &amp; Protocols: Formulating 1,3-thiazol-2-ylthiourea for Cell Viability Assay Testing

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper formulation and application of 1,3-thiazol-2-ylthiourea and its derivatives for in vitro...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper formulation and application of 1,3-thiazol-2-ylthiourea and its derivatives for in vitro cell viability and cytotoxicity assessment. We delve into the critical aspects of compound solubilization, preparation of stock solutions, and detailed, step-by-step protocols for widely-used colorimetric cell viability assays. The causality behind experimental choices is explained to ensure robust, reproducible, and reliable data generation. This guide emphasizes best practices, including the implementation of essential controls and appropriate data analysis for determining key metrics such as the half-maximal inhibitory concentration (IC50).

Introduction: The Significance of 1,3-thiazol-2-ylthiourea Derivatives

The thiazole ring is a fundamental scaffold in medicinal chemistry, present in numerous natural and synthetic compounds with a wide array of biological activities.[1][2][3] When combined with a thiourea moiety, the resulting 1,3-thiazol-2-ylthiourea derivatives represent a class of compounds with demonstrated potential in various therapeutic areas.[4][5] Research has highlighted their cytotoxic effects against various cancer cell lines, as well as their antimicrobial and antifungal properties.[6][7][8][9]

Given their promising biological profile, accurately assessing the cytotoxic potential of novel 1,3-thiazol-2-ylthiourea analogs is a critical step in preclinical drug discovery. Cell viability assays are the cornerstone for this evaluation, providing quantitative data on how a compound affects cell proliferation and health. This application note provides the foundational protocols to perform these assessments accurately.

Foundational Principles: Compound Formulation & Cell Viability Assays

The Criticality of Proper Solubilization

The majority of heterocyclic compounds, including many thiourea derivatives, exhibit poor solubility in aqueous solutions like cell culture media.[10][11] Attempting to dissolve them directly can lead to precipitation, inaccurate concentration gradients, and non-specific toxicity, ultimately yielding unreliable data.[12]

The Causality: To overcome this, a high-concentration stock solution must be prepared using a suitable organic solvent. Dimethyl sulfoxide (DMSO) is the most common choice due to its powerful solubilizing capacity and relatively low toxicity at the low final concentrations used in assays.[10][13] This stock solution is then serially diluted to create working concentrations, where the final solvent concentration is minimized to a level that does not impact cell viability (typically ≤0.5%).[11][14]

Overview of Common Cell Viability Assays

Cell viability is often assessed by measuring the metabolic activity of the cell population. Healthy, proliferating cells exhibit high metabolic rates, while dead or dying cells do not. Tetrazolium-based colorimetric assays are a mainstay for this purpose.[15]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): A yellow tetrazolium salt that is reduced by mitochondrial dehydrogenases in living cells to form an insoluble purple formazan product.[16] A separate solubilization step is required to dissolve the formazan crystals before reading the absorbance.[15][16]

  • XTT (sodium 3´-[1-(phenylaminocarbonyl)-3,4-tetrazolium]-bis(4-methoxy-6-nitro) benzene sulfonic acid hydrate): Similar to MTT, but its reduced formazan product is water-soluble, eliminating the need for a solubilization step and simplifying the protocol.[17][18][19]

  • CCK-8/WST-8 (Cell Counting Kit-8): Utilizes a highly water-soluble tetrazolium salt (WST-8) that, in the presence of an electron carrier, is reduced by cellular dehydrogenases to produce a soluble orange formazan dye.[20] CCK-8 is known for its convenience, low cytotoxicity, and high stability, making it an excellent choice for many screening applications.[21]

This guide will focus on the CCK-8 assay protocol due to its simplicity and robustness. The principles, however, are broadly applicable to other tetrazolium-based assays.

Experimental Design & Workflow

A successful cytotoxicity experiment requires careful planning from start to finish. The overall workflow involves preparing the compound, culturing and treating the cells, performing the viability assay, and analyzing the resulting data.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_assay Phase 3: Assay & Analysis Compound 1. Obtain & Characterize 1,3-thiazol-2-ylthiourea StockSol 2. Prepare High-Conc. Stock in DMSO Compound->StockSol SerialDil 3. Prepare Serial Dilutions in Culture Medium StockSol->SerialDil Treat 6. Treat Cells with Compound Dilutions SerialDil->Treat Seed 4. Seed Cells in 96-Well Plate Incubate1 5. Incubate (24h) for Cell Adherence Seed->Incubate1 Incubate1->Treat Incubate2 7. Incubate (24-72h) Exposure Time Treat->Incubate2 AddReagent 8. Add CCK-8 Reagent Incubate2->AddReagent Incubate3 9. Incubate (1-4h) AddReagent->Incubate3 Read 10. Measure Absorbance (450 nm) Incubate3->Read Analyze 11. Analyze Data & Calculate IC50 Read->Analyze

Caption: Experimental workflow for cytotoxicity testing.

Detailed Protocols

Protocol 1: Preparation of 1,3-thiazol-2-ylthiourea Stock Solution

Rationale: Creating a concentrated stock solution in an organic solvent is the only reliable method to ensure the compound is fully dissolved before its introduction to the aqueous cell culture medium.[12] This minimizes precipitation and ensures accurate final concentrations.

Materials:

  • 1,3-thiazol-2-ylthiourea derivative (e.g., C4H5N3S2, MW: 159.23 g/mol )[22]

  • Anhydrous/cell culture grade Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Analytical balance

  • Vortex mixer

Procedure:

  • Determine Target Stock Concentration: A stock concentration of 10-50 mM is typical. For this example, we will prepare a 20 mM stock.

  • Calculate Required Mass:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • For 1 mL (0.001 L) of a 20 mM (0.020 mol/L) stock of a compound with MW = 159.23 g/mol :

    • Mass = 0.020 mol/L * 0.001 L * 159.23 g/mol = 0.00318 g = 3.18 mg

  • Weigh Compound: Carefully weigh out 3.18 mg of the 1,3-thiazol-2-ylthiourea powder and place it into a sterile microcentrifuge tube.

  • Add Solvent: Add 1 mL of high-quality DMSO to the tube.

  • Dissolve: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, gentle warming in a 37°C water bath or brief sonication can be applied.[12] Visually inspect to ensure no solid particles remain.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Protocol 2: Cell Viability Assessment using CCK-8

Rationale: This protocol outlines a robust method for determining cell viability following compound exposure. It includes critical controls for background absorbance (media only) and maximum viability (vehicle control), which are essential for accurate data normalization.[23]

Materials:

  • Cells of interest (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM + 10% FBS + 1% Pen/Strep)

  • Sterile 96-well flat-bottom cell culture plates

  • Compound stock solution (from Protocol 4.1)

  • Cell Counting Kit-8 (CCK-8) reagent

  • Multichannel pipette

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

Day 1: Cell Seeding

  • Cell Preparation: Harvest and count cells, ensuring viability is >95%. Resuspend the cells in fresh complete medium to the desired seeding density.

    • Expert Insight: The optimal seeding density depends on the cell line's proliferation rate and the duration of the experiment. It should be optimized to ensure cells are in the logarithmic growth phase and do not become over-confluent by the end of the assay.[24] A typical starting point is 5,000-10,000 cells per well in a 100 µL volume.[20][24]

  • Plate Seeding: Using a multichannel pipette, dispense 100 µL of the cell suspension into each well of a 96-well plate, leaving the first column for media-only blanks.

  • Incubation: Incubate the plate for 18-24 hours in a humidified incubator to allow cells to adhere and resume normal growth.[25]

Day 2: Compound Treatment

  • Prepare Serial Dilutions:

    • Prepare intermediate dilutions of your compound from the DMSO stock in complete culture medium. It is crucial to perform a serial dilution to test a range of concentrations (e.g., 8-12 concentrations spanning several orders of magnitude).

    • Trustworthiness: The final concentration of DMSO in all wells (including the vehicle control) must be identical and non-toxic (e.g., 0.5%).[14]

    • The table below shows an example of preparing treatment solutions for a final volume of 100 µL in the well.

TreatmentCompound Stock (20 mM)Culture MediumFinal ConcentrationFinal DMSO %
Highest Conc. 2 µL198 µL (Creates 200 µM soln)100 µM (after 1:1 with well)0.5%
Serial Dilutions Perform 1:2 serial dilutions from the 200 µM solution in medium containing 1% DMSO.
Vehicle Control 2 µL (DMSO only)198 µL (Creates 1% DMSO soln)0 µM0.5%
Media Blank 0 µL200 µLN/A0%
  • Treat Cells: Carefully remove the old media from the wells (or add compound directly if using a 2X concentration addition method). Add 100 µL of the prepared compound dilutions and control solutions to the appropriate wells in triplicate or quadruplicate.

  • Incubation: Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).

Day 4/5: Viability Measurement

  • Add CCK-8 Reagent: Add 10 µL of the CCK-8 solution directly to each well.[26] Be careful not to introduce bubbles.

  • Incubation: Incubate the plate for 1-4 hours in the incubator. The optimal time can vary by cell type and density; monitor for color development.[20]

  • Measure Absorbance: Shake the plate gently to ensure uniform color distribution. Measure the absorbance at 450 nm using a microplate reader.[21]

Data Analysis and Interpretation

The goal of data analysis is to convert raw absorbance values into a dose-response curve, from which the IC50 value can be determined.

G RawData Raw Absorbance Data (OD 450nm) AvgBlanks 1. Average Blank Wells (Media Only) RawData->AvgBlanks SubtractBG 2. Subtract Average Blank from all other wells AvgBlanks->SubtractBG Normalize 3. Normalize to Vehicle Control (Viability % = [Treated/Vehicle]*100) SubtractBG->Normalize Plot 4. Plot Viability % vs. log[Concentration] Normalize->Plot FitCurve 5. Fit Nonlinear Regression (Sigmoidal, 4PL) Plot->FitCurve IC50 IC50 Value FitCurve->IC50

Caption: Flowchart for cell viability data analysis.

Step-by-Step Calculation
  • Background Subtraction: Calculate the average absorbance of the "Media Blank" wells. Subtract this value from all other wells.

  • Normalization: Calculate the average absorbance of the "Vehicle Control" wells (this represents 100% viability). For each compound concentration, divide its background-subtracted absorbance by the average vehicle control absorbance and multiply by 100 to get the percent viability.

    • % Viability = (Abs_treated - Abs_blank) / (Abs_vehicle - Abs_blank) * 100

  • IC50 Determination: Plot the percent viability (Y-axis) against the logarithm of the compound concentration (X-axis). Use a software package (e.g., GraphPad Prism, Origin) or an online calculator to fit the data to a non-linear regression model (e.g., sigmoidal dose-response, four-parameter logistic curve).[27][28] The software will calculate the IC50, which is the concentration of the compound that inhibits cell viability by 50%.[23]

Example Data Table
Concentration (µM)log[Concentration]Avg. Absorbance% Viability
Media Blank N/A0.095N/A
Vehicle (0) N/A1.855100%
0.1 -1.01.84099.1%
0.5 -0.31.75094.0%
1 0.01.55583.0%
5 0.71.01552.3%
10 1.00.65531.8%
50 1.70.1855.1%
100 2.00.1050.6%

Note: Data is for illustrative purposes only.

References

  • Protocol Guide: XTT Assay for Cell Viability and Prolifer
  • MTT Assay Protocol for Cell Viability and Prolifer
  • MTT assay protocol. Abcam.
  • Detailed Protocol for CCK-8 Assay. MedchemExpress.com.
  • Cell Counting Kit 8 / CCK-8 Assay / WST-8 Assay (ab228554). Abcam.
  • What Is the CCK-8 Assay? A Guide to Cell Viability Testing. Boster Bio.
  • Protocol for Cell Counting Kit-8. Tocris Bioscience.
  • CCK8 protocol guide. Proteintech.
  • Introduction to XTT assays for cell-viability assessment. Abcam.
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  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH.
  • MTT Cell Assay Protocol. Checkpoint Lab.
  • MTT Cell Proliferation Assay.
  • CyQUANT XTT Cell Viability Assay Protocol. Thermo Fisher Scientific.
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  • Cell density and solvent are critical parameters affecting formazan evaluation in MTT assay. Brazilian Dental Journal.
  • Step by Step Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE.
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  • Three Steps for Setting up a Drug Screening Assay. Bitesize Bio.
  • Considerations regarding use of solvents in in vitro cell based assays. PMC.
  • How to Analyse MTT/MTS Assay D
  • How to calculate IC50.
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  • Considerations regarding use of solvents in in vitro cell based assays. PubMed.
  • Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determin
  • Mastering Cell-Based Screening. Biocompare.
  • A statistical approach to improve compound screening in cell culture media. PMC.
  • Evaluation of the Effects of Solvents Used in the Fabrication of Microfluidic Devices on Cell Cultures. MDPI.
  • Small Compound Screening Overview. Target Discovery Institute - University of Oxford.
  • What Is Compound Screening?
  • Design, Synthesis and Biological Activities of (Thio)
  • Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Deriv
  • Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Deriv
  • Novel benzothiazolyl urea and thiourea derivatives with potential cytotoxic and antimicrobial activities. PubMed.
  • Synthesis and Biological Evaluation of Thiazole Deriv
  • 1-Thiazol-2-yl-3-(2-p-tolyl-ethyl)-thiourea. PubChem.
  • Synthesis and cytotoxicity of novel (thiazol-2-yl)hydrazine derivatives as promising anti-Candida agents.
  • Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment.
  • Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles. PMC - NIH.
  • Thiazole. PubChem - NIH.
  • Biological Applications of Thiourea Deriv
  • 1-(1,3-Thiazol-2-yl)thiourea. Santa Cruz Biotechnology.
  • Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles. MDPI.
  • How to dissolve Propylthiouracil (PTU) in cell culture medium?
  • 1-(2-PYRIDIN-2-YLETHYL)-3-(1,3-THIAZOL-2-YL)THIOUREA. precisionFDA.

Sources

Application

1,3-thiazol-2-ylthiourea mediated hydrogen-bond donor catalysis methods

An in-depth guide to the principles and applications of 1,3-thiazol-2-ylthiourea mediated hydrogen-bond donor catalysis for researchers, scientists, and drug development professionals. Introduction: The Rise of Bifunctio...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the principles and applications of 1,3-thiazol-2-ylthiourea mediated hydrogen-bond donor catalysis for researchers, scientists, and drug development professionals.

Introduction: The Rise of Bifunctional Organocatalysis

Organocatalysis has emerged as a powerful third pillar in asymmetric synthesis, complementing traditional metal- and biocatalysis.[1] Within this field, catalysis driven by hydrogen bonding has enabled a vast array of stereoselective transformations. Thiourea derivatives, in particular, have garnered significant attention due to their ability to act as potent hydrogen-bond donors.[2] Unlike their urea counterparts, thioureas exhibit higher acidity and form stronger, more directional hydrogen bonds, making them exceptional at activating electrophilic substrates.[2]

The true innovation, however, lies in bifunctional thiourea catalysts, which pair the hydrogen-bond donating thiourea moiety with a Brønsted or Lewis basic site (e.g., a tertiary amine). This dual-activation design allows the catalyst to simultaneously activate both the electrophile (via hydrogen bonding) and the nucleophile (via deprotonation or coordination), mimicking the synergistic mechanisms of natural enzymes. This guide focuses on a specific, highly promising scaffold: 1,3-thiazol-2-ylthiourea . The incorporation of the thiazole ring—a heterocyclic motif prevalent in many pharmaceuticals like the anticancer drug Tiazofurin and the antimicrobial Sulfathiazole—introduces unique electronic and structural features that modulate the catalyst's activity and selectivity.[3][4]

The Mechanism: A Symphony of Non-Covalent Interactions

The efficacy of 1,3-thiazol-2-ylthiourea catalysts stems from their ability to orchestrate a highly organized transition state through a network of non-covalent interactions. The core principle is the simultaneous activation of both the nucleophile and the electrophile.

  • Electrophile Activation: The two N-H protons of the thiourea group form a bidentate hydrogen-bonding interaction with an electron-rich atom (typically oxygen or nitrogen) on the electrophile. For instance, in a Michael addition involving a nitroolefin, the thiourea engages with the oxygen atoms of the nitro group.[5] This interaction polarizes the electrophile, lowering its LUMO (Lowest Unoccupied Molecular Orbital) energy and rendering it more susceptible to nucleophilic attack. The electron-withdrawing nature of the adjacent 1,3-thiazole ring is believed to enhance the acidity of these N-H protons, leading to stronger and more effective hydrogen bonds compared to simple alkyl or aryl thioureas.

  • Nucleophile Activation: Concurrently, a basic functional group elsewhere on the catalyst, often a tertiary amine integrated into the chiral backbone, acts as a Brønsted base.[6] It deprotonates the nucleophile (e.g., a 1,3-dicarbonyl compound), increasing its HOMO (Highest Occupied Molecular Orbital) energy and enhancing its nucleophilicity.[5]

This cooperative, dual activation brings the two reactants into close proximity within a chiral environment, allowing for highly stereoselective bond formation.

Catalytic_Cycle General Catalytic Cycle of a Bifunctional Thiazolylthiourea CAT Catalyst (Thiazolylthiourea-Amine) TS Ternary Complex (Organized Transition State) CAT->TS H-bonds to E Deprotonates NuH E Electrophile (e.g., Nitroolefin) E->TS NuH Nucleophile (e.g., Malonate) NuH->TS CAT_P Catalyst-Product Complex TS->CAT_P C-C Bond Formation CAT_P->CAT Product Release P Chiral Product CAT_P->P

Caption: General catalytic cycle for a bifunctional 1,3-thiazol-2-ylthiourea catalyst.

Application Note 1: The Asymmetric Michael Addition

The Michael (or conjugate) addition is a cornerstone of C-C bond formation in organic synthesis.[7] Achieving high enantioselectivity in this reaction is crucial for building complex chiral molecules. Bifunctional thiourea catalysts have proven exceptionally effective for promoting the addition of soft nucleophiles, like malonates and 1,3-dicarbonyl compounds, to nitroolefins.[8][9]

Why it Works: The catalyst's ability to form strong bidentate hydrogen bonds with the nitro group of the electrophile provides a rigid anchoring point.[5] This, combined with the precise positioning of the base that delivers the nucleophile, allows the chiral scaffold of the catalyst to effectively shield one face of the electrophile, dictating the stereochemical outcome of the addition. The result is often high yields and excellent enantioselectivities under mild reaction conditions.[9]

Protocol: Asymmetric Michael Addition of Acetylacetone to β-Nitrostyrene

This protocol is adapted from established methodologies for bifunctional thiourea catalysis and serves as a robust starting point for optimization with 1,3-thiazol-2-ylthiourea derivatives.[9]

Materials:

  • Chiral 1,3-thiazol-2-ylthiourea catalyst (e.g., derived from (1R,2R)-cyclohexanediamine)

  • β-Nitrostyrene

  • Acetylacetone (2,4-pentanedione)

  • Toluene, HPLC grade

  • Deionized Water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, and TLC supplies

  • Rotary evaporator

  • Silica gel for column chromatography

  • Chiral HPLC column for enantiomeric excess (ee) determination

Experimental_Workflow Experimental Workflow for Michael Addition A 1. Reagent Preparation (Catalyst, Substrates, Solvents) B 2. Reaction Setup Add catalyst, nitrostyrene, toluene, and water to vial. A->B C 3. Nucleophile Addition Add acetylacetone and stir at room temperature. B->C D 4. Reaction Monitoring Track progress using Thin-Layer Chromatography (TLC). C->D E 5. Workup Quench reaction, perform aqueous extraction. D->E Upon completion F 6. Purification Purify by flash column chromatography. E->F G 7. Analysis Confirm structure (NMR, MS). Determine ee% (Chiral HPLC). F->G

Caption: A standard experimental workflow for organocatalyzed Michael additions.

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry 4 mL glass vial equipped with a magnetic stir bar, add the chiral 1,3-thiazol-2-ylthiourea catalyst (0.025 mmol, 5 mol%).

  • Add β-nitrostyrene (0.5 mmol, 1.0 equiv).

  • Add toluene (0.32 mL) and deionized water (0.16 mL) to achieve a 2:1 v/v solvent mixture.[9] Stir the resulting suspension for 5 minutes at room temperature.

  • Initiation: Add acetylacetone (1.0 mmol, 2.0 equiv) to the mixture in one portion.

  • Reaction: Vigorously stir the reaction at room temperature. The reaction progress can be monitored by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent) by observing the consumption of the β-nitrostyrene spot. Reaction times typically range from 4 to 24 hours.

  • Workup: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Dissolve the crude residue in a minimal amount of dichloromethane and directly load it onto a silica gel column. Purify the product via flash column chromatography using an appropriate eluent system (e.g., a gradient of Hexanes:Ethyl Acetate).

  • Analysis: Combine the product-containing fractions and remove the solvent in vacuo. Confirm the structure of the Michael adduct using ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess of the product by chiral stationary phase HPLC.

Representative Data

The following table summarizes typical results obtained for the Michael addition of acetylacetone to various substituted nitroolefins using a bifunctional thiourea catalyst, demonstrating the general applicability of the method.

EntryNitroolefin (Ar in Ar-CH=CHNO₂)Yield (%)ee (%)
1Phenyl99%94%
24-Chlorophenyl98%72%
34-Methoxyphenyl99%46%
44-(Trifluoromethyl)phenyl95%76%
52-Chlorophenyl99%68%
Data adapted from representative literature to illustrate typical outcomes.[9]

Causality Behind Experimental Choices:

  • Catalyst Loading (5 mol%): This concentration is often a sweet spot, providing a fast reaction rate without being wasteful of a potentially complex catalyst.[9] Lower loadings can be explored for highly active systems.

  • Solvent System (Toluene/Water): While many organocatalytic reactions are run in anhydrous solvents, the presence of a small amount of water can sometimes be beneficial.[9][10] It can enhance the catalyst's solubility, influence the hydrogen-bonding network, and potentially accelerate proton transfer steps. Toluene provides a non-polar bulk medium suitable for the reactants.

  • Excess Nucleophile (2 equiv): Using an excess of the nucleophile helps drive the reaction to completion, ensuring full consumption of the more valuable electrophile.

Catalyst Synthesis and Availability

Chiral 1,3-thiazol-2-ylthiourea catalysts are typically not commercially available and must be synthesized. The synthesis is generally straightforward and accessible.

Catalyst_Synthesis Synthetic Outline for a Thiazolylthiourea Catalyst A Chiral Diamine (e.g., (1R,2R)-DPEN) C Thiourea Formation (Nucleophilic Addition) A->C B 2-Isothiocyanato-1,3-thiazole B->C D Target Catalyst (Chiral 1,3-thiazol-2-ylthiourea) C->D

Caption: A general synthetic route to chiral 1,3-thiazol-2-ylthiourea catalysts.

The most common route involves the reaction of a chiral amine, which forms the stereocontrolling backbone, with a suitable isothiocyanate.[2] For the catalysts discussed here, this would be the reaction between a mono-protected chiral diamine (like (R,R)-1,2-diphenylethylenediamine (DPEN) or (1R,2R)-cyclohexanediamine) and 2-isothiocyanato-1,3-thiazole. The reaction is a simple nucleophilic addition and typically proceeds in high yield under mild conditions.

Troubleshooting and Key Considerations

  • Low Enantioselectivity: This may be caused by a competing background (non-catalyzed) reaction. Consider lowering the reaction temperature. Also, ensure the chiral purity of the starting amine used for catalyst synthesis is high.

  • Low Yield/Stalled Reaction: The catalyst may be inhibited by acidic or basic impurities in the substrates or solvent. Ensure all reagents are purified before use. In some cases, catalyst degradation can occur; running the reaction under an inert atmosphere (N₂ or Ar) may be beneficial.

  • Poor Solubility: If the catalyst or substrates are not soluble in the chosen solvent system, reaction rates will suffer. Screen alternative solvents (e.g., CH₂Cl₂, THF, or methyl tert-butyl ether).

  • Self-Validation: A crucial control experiment is to run the reaction without the catalyst. A significant reaction rate in the absence of the catalyst indicates a high background reaction, which will erode enantioselectivity. A racemic version of the catalyst should also be prepared to ensure that the observed enantioselectivity is indeed a result of the catalyst's chirality.

References

  • M. T. Russo, L. G. Sarli, A. Desimoni, G. Faita, (Thio)urea-mediated synthesis of functionalized six-membered rings with multiple chiral centers. Beilstein Journal of Organic Chemistry, 12, 490-512. [Link]

  • A. M. Jawiczuk, M., Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry. Molecules, 26(23), 7213. [Link]

  • J. Kim, H. Kim, S. H. Kim, Enantioselective Organocatalyzed Michael Addition of Isobutyraldehyde to Maleimides in Aqueous Media. Catalysts, 12(5), 487. [Link]

  • J. P. Deniz, A. D. Smith, Macrocyclic Bis-Thioureas Catalyze Stereospecific Glycosylation Reactions. Science, 363(6429), eaav1158. [Link]

  • M. Schmitges, C. Bolm, Synthesis of chiral sulfoximine-based thioureas and their application in asymmetric organocatalysis. Beilstein Journal of Organic Chemistry, 8, 1518-1524. [Link]

  • M. Hernández-Rodríguez, et al., Synthesis of Novel Chiral (Thio)ureas and Their Application as Organocatalysts and Ligands in Asymmetric Synthesis. Australian Journal of Chemistry, 61(5), 364-375. [Link]

  • Y. Takemoto, Development of chiral thiourea catalysts and its application to asymmetric catalytic reactions. Organic & Biomolecular Chemistry, 3(24), 4299-4306. [Link]

  • Chemistry LibreTexts, 10.3: Thiourea Based Catalysis. Chemistry LibreTexts. [Link]

  • A. M. Faisca Phillips, Enantioselective isothiourea-catalysed reversible Michael addition of aryl esters to 2-benzylidene malononitriles. Chemical Science, 10(3), 899-904. [Link]

  • B. C. Ranu, et al., One-pot thia-Michael addition using alkyl halides, thiourea and Michael acceptors in the presence of Na2CO3 in PEG 200 at 30-35 C. Green Chemistry, 14(7), 1870-1875. [Link]

  • S. Kumar, et al., Thiourea as Bifunctional Hydrogen Bond Donor and Brønsted Base Catalyst for Green One-Pot Synthesis of 2-Aryl/Heteroaryl/Styryl Benzothiazoles in the Aqueous Medium under Ultrasound Irradiation. ACS Omega, 9(6), 7164-7174. [Link]

  • Y. Wang, et al., Asymmetric Michael addition reactions catalyzed by calix[11]thiourea cyclohexanediamine derivatives. Beilstein Journal of Organic Chemistry, 14, 1896-1903. [Link]

  • S. Kumar, et al., Thiourea as Bifunctional Hydrogen Bond Donor and Brønsted Base Catalyst for Green One-Pot Synthesis of 2-Aryl/Heteroaryl/Styryl Benzothiazoles in the Aqueous Medium under Ultrasound Irradiation. ResearchGate. [Link]

  • A. Lator, et al., Progress in (Thio)urea‐ and Squaramide‐Based Brønsted Base Catalysts with Multiple H‐Bond Donors. Chemistry – A European Journal, 25(2), 438-453. [Link]

  • ResearchGate, General scheme of thiazole kinase catalyzed reaction. ResearchGate. [Link]

  • A. D. Mantu, et al., Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. Molecules, 25(21), 5188. [Link]

  • A. K. Singh, et al., Recent advances in the synthesis and utility of thiazoline and its derivatives. RSC Advances, 13(45), 31637-31656. [Link]

  • A. A. Ayati, et al., ChemInform Abstract: Recent Applications of 1,3-Thiazole Core Structure in the Identification of New Lead Compounds and Drug Discovery. ChemInform, 46(27). [Link]

  • C. Vicent, et al., From Thioureas to Thioquinolines through Isolated Benzothiazines by Gold Catalysis. ChemistryOpen, 11(1), e202100236. [Link]

  • A. Ahmed, Biological Applications of Thiourea Derivatives: Detailed Review. Chemistry, 6(2), 527-553. [Link]

  • H. M. Al-Ghulikah, et al., Mechanistic aspects of reactive metabolite formation in clomethiazole catalyzed biotransformation by cytochrome P450 enzymes. Organic & Biomolecular Chemistry, 19(39), 8569-8584. [Link]

  • S. M. El-Daly, et al., Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety. Molecules, 27(19), 6432. [Link]

  • M. A. El-Hashash, et al., Synthesis and Biological Evaluation of Thiazole Derivatives. IntechOpen. [Link]

  • S. Sharma, et al., THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS. Journal of Emerging Technologies and Innovative Research, 11(7), h145-h155. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 1,3-Thiazol-2-ylthiourea Synthesis

Welcome to the Application Scientist Support Center. The synthesis of 1,3-thiazol-2-ylthiourea derivatives is a critical workflow in medicinal chemistry, particularly for developing antimicrobial, anticancer, and γ-secre...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. The synthesis of 1,3-thiazol-2-ylthiourea derivatives is a critical workflow in medicinal chemistry, particularly for developing antimicrobial, anticancer, and γ-secretase modulating agents[1]. However, chemists frequently encounter stalled reactions, poor yields, and complex purification profiles when working with thiazole-based amines.

This guide provides mechanistic troubleshooting, field-proven methodologies, and self-validating protocols to overcome the inherent chemical barriers of this synthesis.

Mechanistic Insight: The "Sluggish Amine" Problem

To troubleshoot low yields, we must first understand the causality behind the failure. 2-Aminothiazole is a highly electron-deficient amine . The lone pair of electrons on the exocyclic nitrogen is strongly delocalized into the aromatic, electron-withdrawing thiazole ring.

Because nucleophilic attack on the electrophilic carbon of an isothiocyanate requires a highly available electron pair, the resonance stabilization of 2-aminothiazole renders it a poor nucleophile[2]. Direct reaction with standard alkyl or aryl isothiocyanates often results in incomplete conversion, requiring forcing conditions that lead to thermal degradation and the formation of symmetrical thiourea byproducts[2].

Reaction Pathway Analysis

To bypass this poor nucleophilicity, industry standards favor the Benzoyl Isothiocyanate Route [1][3]. Benzoyl isothiocyanate is exceptionally electrophilic due to the electron-withdrawing nature of the benzoyl group, allowing it to react rapidly with weak nucleophiles at room temperature.

G Start 2-Aminothiazole (Electron-Deficient) RouteA Direct Route (Alkyl/Aryl Isothiocyanate) Start->RouteA Direct Addition RouteB Benzoyl Route (Benzoyl Isothiocyanate) Start->RouteB in situ generation YieldA Low Yield (<30%) Sluggish Kinetics RouteA->YieldA IntermediateB 1-Benzoyl-3-(thiazol-2-yl)thiourea (Stable Intermediate) RouteB->IntermediateB Hydrolysis Alkaline Hydrolysis (NaOH / EtOH) IntermediateB->Hydrolysis Target 1-(Thiazol-2-yl)thiourea (High Yield: 85-95%) Hydrolysis->Target

Caption: Comparison of synthetic pathways for 1-(thiazol-2-yl)thiourea highlighting the benzoyl route.

Troubleshooting FAQs

Q1: I am using the direct addition method (2-aminothiazole + aryl isothiocyanate) and my yields are stuck below 30%. How can I push the reaction to completion? A1: If you must use the direct route, the steric hindrance and low nucleophilicity must be overcome via activation[2].

  • Solution: Add a non-nucleophilic base (e.g., Triethylamine or DIPEA) to increase the nucleophilic character of the amine. Alternatively, switch from conventional reflux to microwave irradiation (e.g., 135°C for 5-10 minutes), which has been shown to force the reaction over the activation energy barrier while minimizing the time available for isothiocyanate degradation[3].

Q2: My TLC shows the formation of a highly non-polar byproduct, and mass spectrometry indicates a symmetrical thiourea. Why is this happening? A2: Symmetrical thioureas form when the intermediate isothiocyanate degrades or reacts with ambient moisture to form an amine, which then attacks unreacted isothiocyanate[2].

  • Solution: Ensure strictly anhydrous conditions. If you are generating the isothiocyanate in situ using thiocarbonyl transfer agents (like 1,1'-thiocarbonyldiimidazole), you must use a strict two-step, one-pot approach. Ensure the isothiocyanate is fully formed before adding the 2-aminothiazole[2].

Q3: What is the most reliable method for synthesizing an unsymmetrical 1-(thiazol-2-yl)thiourea? A3: The two-step Benzoyl Isothiocyanate method is the gold standard for heteroaryl amines[1][3]. You first react 2-aminothiazole with benzoyl isothiocyanate to form a protected acyl thiourea. Because the benzoyl group is highly electron-withdrawing, the intermediate forms in near-quantitative yield. A subsequent alkaline hydrolysis removes the benzoyl group, leaving the desired thiourea[1].

Q4: During the deprotection of 1-benzoyl-3-(thiazol-2-yl)thiourea, my product is degrading. What is wrong with the hydrolysis step? A4: Over-hydrolysis can cleave the thiourea bond entirely, leading to desulfurization or reversion to the starting amine.

  • Solution: Control the equivalents of NaOH (typically 2.0 to 2.5 eq) and monitor the reaction strictly via TLC. Do not exceed 80°C. The reaction is self-validating: upon completion, neutralizing the mixture with dilute HCl will cause the pure 1-(thiazol-2-yl)thiourea to precipitate immediately out of the aqueous ethanol solution.

Quantitative Yield Optimization Data

The following table summarizes the expected outcomes based on the chosen synthetic parameters, demonstrating why the Benzoyl Route is preferred for electron-deficient thiazoles.

Synthetic RouteReagentsCatalyst / BaseTemp / TimeAverage Yield
Direct Addition Aryl IsothiocyanateNoneReflux / 24h15 - 30%
Direct Addition Aryl IsothiocyanateTriethylamine (TEA)Reflux / 12h40 - 55%
Microwave-Assisted Aryl IsothiocyanateK₂CO₃135°C / 5 min65 - 75%
Benzoyl Route (Step 1) Benzoyl IsothiocyanateNone (in situ)RT / 2h85 - 95%
Benzoyl Route (Step 2) NaOH (aq)Alkaline Hydrolysis80°C / 4h80 - 90%

Standard Operating Protocol: The Benzoyl Isothiocyanate Route

This protocol is designed as a self-validating system. Visual cues (color changes, precipitation) serve as built-in quality control checkpoints to ensure the reaction is proceeding correctly[1][3].

Step 1: Synthesis of 1-Benzoyl-3-(thiazol-2-yl)thiourea
  • In situ Generation: In a flame-dried round-bottom flask under argon, dissolve ammonium thiocyanate (1.1 eq) in anhydrous acetone. Add benzoyl chloride (1.1 eq) dropwise at 0°C.

    • Validation Checkpoint: A white precipitate of ammonium chloride will form immediately, indicating the successful generation of benzoyl isothiocyanate.

  • Amine Addition: Stir the suspension at room temperature for 15 minutes. Add a solution of 2-aminothiazole (1.0 eq) in anhydrous acetone dropwise.

  • Reaction: Stir at room temperature for 2 hours.

    • Validation Checkpoint: Monitor via TLC (Hexane:Ethyl Acetate 2:1). The starting amine spot should disappear, replaced by a highly UV-active spot (the acyl thiourea) at a higher Rf value.

  • Workup: Pour the mixture into ice-cold water. The 1-benzoyl-3-(thiazol-2-yl)thiourea will precipitate as a yellow/orange solid. Filter, wash with water, and dry under vacuum.

Step 2: Alkaline Hydrolysis to 1-(Thiazol-2-yl)thiourea
  • Hydrolysis: Suspend the intermediate from Step 1 in a 10% NaOH solution in Ethanol (v/v 1:1).

  • Heating: Heat the mixture to 80°C (reflux) for 4 hours. The solid will dissolve as the reaction proceeds.

  • Neutralization: Cool the reaction to room temperature. Carefully acidify the solution using 1M HCl until the pH reaches ~7.0.

    • Validation Checkpoint: The target 1-(thiazol-2-yl)thiourea will crash out of solution as a crystalline solid upon neutralization.

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from hot ethanol to achieve >98% purity.

References

  • Discovery of aryl aminothiazole γ-secretase modulators with novel effects on amyloid β-peptide production Source: bioRxiv URL:[Link]

  • Exploring the latest trends in chemistry, structure, coordination, and diverse applications of 1-acyl-3-substituted thioureas: a comprehensive review Source: RSC Publishing URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Solvent Conditions for 1,3-Thiazol-2-ylthiourea Crystallization

Welcome to the technical support center for the crystallization of 1,3-thiazol-2-ylthiourea and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the comp...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the crystallization of 1,3-thiazol-2-ylthiourea and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-quality crystalline material. As a molecule featuring multiple hydrogen bond donors and acceptors, the crystallization of 1,3-thiazol-2-ylthiourea is highly sensitive to solvent conditions, and issues such as oiling out, poor yield, and polymorphism are common challenges.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental issues. The advice herein is grounded in established crystallographic principles and practical laboratory experience.

Troubleshooting Guide: A Question & Answer Approach

This section directly addresses the most common problems encountered during the crystallization of 1,3-thiazol-2-ylthiourea.

Question 1: I've followed the dissolution and cooling steps, but no crystals have formed. The solution remains clear. What's wrong?

Answer: This is a classic case of either insufficient supersaturation or the inhibition of nucleation.[1] For crystals to form, the solution must be supersaturated, meaning it contains more dissolved solute than it can theoretically hold at that temperature.

Possible Causes & Solutions:

  • Excess Solvent: This is the most frequent cause. Using too much solvent prevents the solution from becoming saturated upon cooling, resulting in low or no yield.[2][3]

    • Solution: Gently reheat the solution and evaporate a portion of the solvent to increase the concentration. Allow the concentrated solution to cool slowly again.[3][4]

  • High Solubility: The compound may be too soluble in your chosen solvent, even at low temperatures.[1]

    • Solution: Re-evaluate your solvent choice using the solvent screening guide (see FAQ 1). Alternatively, introduce an "anti-solvent" – a solvent in which your compound is insoluble but which is miscible with your crystallization solvent. Add the anti-solvent dropwise to the solution at room temperature until turbidity persists, then warm slightly to redissolve and cool slowly.

  • Nucleation is Kinetically Hindered: Sometimes, a supersaturated solution needs a trigger to begin crystallization.

    • Solution 1 (Scratching): Use a glass rod to gently scratch the inside of the flask at the air-liquid interface. The microscopic imperfections in the glass can serve as nucleation sites.[1][2]

    • Solution 2 (Seeding): If you have a few crystals of pure 1,3-thiazol-2-ylthiourea, add a single, tiny crystal to the supersaturated solution. This "seed" provides a template for crystal growth.[2][4]

Question 2: Instead of solid crystals, an oil has separated from the solution. How do I fix this "oiling out"?

Answer: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice.[2] This typically happens when the solution becomes supersaturated at a temperature above the melting point of the solute, or when cooling is too rapid for molecules to arrange themselves properly.[1][3]

Possible Causes & Solutions:

  • Rapid Cooling: Cooling the solution too quickly can shock the system, preventing the ordered molecular arrangement necessary for crystallization.[1]

    • Solution: Reheat the solution to redissolve the oil. If necessary, add a small amount of additional solvent (1-5%) to ensure complete dissolution.[3] Then, slow down the cooling process significantly. Insulate the flask with glass wool or place it in a large, warm water bath that is allowed to cool to room temperature over several hours.

  • High Solute Concentration: The solution may be too concentrated, causing the compound to precipitate above its melting point.

    • Solution: Reheat to dissolve the oil, add more solvent to decrease the concentration, and attempt to cool slowly again.[1]

  • Presence of Impurities: Impurities can disrupt the crystal lattice formation and promote the formation of an oil.

    • Solution: Purify the crude material before crystallization using a technique like column chromatography.[1]

Question 3: My crystallization worked, but the yield is very low (<50%). How can I improve it?

Answer: A low yield is almost always a consequence of the compound having significant solubility in the cold mother liquor.

Possible Causes & Solutions:

  • Using Excessive Solvent: As mentioned in Question 1, using more than the minimum amount of hot solvent required for dissolution is a primary cause of poor yield.[2]

    • Solution: During the dissolution step, add the hot solvent in small portions until the solid just dissolves. This ensures the solution is saturated at the higher temperature, maximizing the amount of product that will crystallize upon cooling.[2]

  • Insufficient Cooling: The final temperature of the solution affects the yield.

    • Solution: After the solution has cooled to room temperature and crystal formation has ceased, place the flask in an ice bath for at least 30 minutes to an hour. This will decrease the compound's solubility further and maximize precipitation from the mother liquor.[2]

  • Premature Filtration: Filtering the crystals before crystallization is complete will naturally lead to a lower yield.

    • Solution: Ensure that no further crystal formation is occurring before proceeding with vacuum filtration.

Frequently Asked Questions (FAQs)

FAQ 1: How do I choose the optimal solvent for crystallizing 1,3-thiazol-2-ylthiourea?

The ideal crystallization solvent is one in which the compound is highly soluble at elevated temperatures but has low solubility at room temperature or below.[1][2][5] This differential solubility is the driving force for crystallization. For a molecule like 1,3-thiazol-2-ylthiourea, which contains polar thiourea and thiazole groups, solvents of intermediate to high polarity are often a good starting point.

Experimental Protocol: Systematic Solvent Screening

  • Preparation: Place approximately 10-20 mg of your crude 1,3-thiazol-2-ylthiourea into several small test tubes.

  • Solvent Addition: To each tube, add a different candidate solvent (e.g., ethanol, isopropanol, acetone, ethyl acetate, water, toluene) dropwise at room temperature.

  • Room Temperature Solubility Test: Observe if the compound dissolves readily. A good candidate solvent will NOT dissolve the compound at room temperature.[2]

  • High-Temperature Solubility Test: Gently heat the test tubes that passed the room temperature test. Add more solvent dropwise until the solid just dissolves.

  • Cooling & Observation: Allow the clear, hot solutions to cool slowly to room temperature, then place them in an ice bath.

  • Evaluation: The best solvent is the one that dissolves the compound completely when hot and provides a large quantity of crystalline precipitate when cold.

Table 1: General Solvent Selection Guide

SolventDielectric Constant (Polarity)Boiling Point (°C)General Guidance for Thiazolylthiourea
Water80.1100May be suitable, especially for more polar derivatives. Thiourea itself has solubility in water.[6]
Ethanol24.578Often a good starting point. Recrystallization of thiazole derivatives from ethanol is common.[7][8]
Isopropanol19.982A good alternative to ethanol, with a slightly higher boiling point.
Acetone20.756Can be effective, but its low boiling point may limit the solubility difference.
Ethyl Acetate6.077A moderately polar solvent that can be effective, especially in solvent-pair systems.
Toluene2.4111Low polarity; likely to be a poor solvent unless the thiourea has large non-polar substituents.
Dimethyl Sulfoxide (DMSO)46.7189Thiourea is soluble in DMSO.[9] It is a very polar solvent, but its high boiling point can make it difficult to remove.

FAQ 2: What is polymorphism and why should I be concerned about it?

Polymorphism is the ability of a solid material to exist in more than one crystal form or structure.[10][11] These different forms, called polymorphs, have the same chemical composition but different internal arrangements of the molecules. Thiazole-containing compounds are known to exhibit polymorphism.[10][12][13]

This phenomenon is critically important in the pharmaceutical industry because different polymorphs of the same active pharmaceutical ingredient (API) can have different:

  • Solubility & Dissolution Rate: This directly impacts the bioavailability and therapeutic efficacy of a drug.[11]

  • Stability: One polymorph may be more stable than another, with the less stable form potentially converting over time, which can affect the drug's shelf life.

  • Mechanical Properties: Properties like tabletability can vary between polymorphs.

The specific crystallization conditions—solvent choice, cooling rate, temperature, and even the presence of certain impurities—can dictate which polymorph is formed.[13] Therefore, it is essential to control and characterize the crystallization process to ensure the consistent production of the desired polymorph.

Visualization of Key Workflows

Diagram 1: Troubleshooting Crystallization Issues

This diagram provides a logical decision-making process for common crystallization problems.

G cluster_oil Problem: Oiling Out cluster_crystals Success cluster_none Problem: No Precipitation start Crystallization Attempt q1 Solid Formed? start->q1 oil_cause Potential Causes: - Cooling too rapid - Solution too concentrated - Impurities present q1->oil_cause No, Oil Formed crystals Crystals Formed q1->crystals Yes no_solid Solution Remains Clear q1->no_solid No, Clear Solution oil_solution Solutions: 1. Re-heat & add more solvent 2. Cool very slowly 3. Purify crude material oil_cause->oil_solution q2 Yield > 80%? Quality Good? crystals->q2 good_crystals Process Optimized q2->good_crystals Yes bad_crystals Problem: Low Yield / Poor Quality q2->bad_crystals No bad_crystals_sol Solutions: - Use less hot solvent - Ensure slow cooling - Cool in ice bath post-crystallization bad_crystals->bad_crystals_sol no_solid_cause Potential Causes: - Insufficient supersaturation - Nucleation inhibited no_solid->no_solid_cause no_solid_solution Solutions: 1. Evaporate solvent 2. Induce nucleation (scratch/seed) 3. Add anti-solvent no_solid_cause->no_solid_solution

Caption: A decision tree for troubleshooting common crystallization outcomes.

Diagram 2: Systematic Solvent Screening Workflow

This workflow outlines a structured approach to identifying a suitable solvent system.

G start Start with Crude 1,3-Thiazol-2-ylthiourea select_solvents Select 3-5 Candidate Solvents (Varying Polarity) start->select_solvents test_rt Small-Scale Test: Add solvent at Room Temp select_solvents->test_rt check_rt Dissolves Completely? test_rt->check_rt discard Discard Solvent (Too Soluble) check_rt->discard Yes heat Heat Insoluble Samples check_rt->heat No check_hot Dissolves Completely? heat->check_hot add_more Add More Hot Solvent check_hot->add_more No cool Cool Solution Slowly (Room Temp -> Ice Bath) check_hot->cool Yes add_more->heat observe Observe for Crystals cool->observe evaluate Evaluate Crystal Yield & Quality observe->evaluate finish Select Optimal Solvent/Pair for Scale-Up evaluate->finish

Caption: A systematic workflow for selecting an optimal crystallization solvent.

References

  • Technical Support Center: Optimization of Crystallization Conditions for Novel Organic Compounds - Benchchem. (n.d.).
  • Crystal structure of 1-(1,3-benzothiazol-2-yl)-3-(4-bromobenzoyl)thiourea - PMC. (2024).
  • 3.6F: Troubleshooting - Chemistry LibreTexts. (2022).
  • Technical Support Center: Recrystallization of Thiourea Derivatives - Benchchem. (n.d.).
  • Crystallographic Combinations: Understanding Polymorphism and Approximate Symmetry in N-(1,3-Thiazol-2-yl)benzamide - MDPI. (2025).
  • Polymorphism in the structure of N-(5-methylthiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide - PMC. (n.d.).
  • Synthetic method of thiourea - CN110818605A - Google Patents. (n.d.).
  • Exp 2 - Crystallization. (n.d.).
  • Polymorphism in metal complexes of thiazole-4-carboxylic acid - ResearchGate. (2016).
  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.).
  • Guide for crystallization. (n.d.).
  • Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability. (2024).
  • SYNTHESIS, GROWTH AND CHARACTERIZATION STUDIES OF THIOUREA PICRATE CRYSTAL - International Journal of Pharmaceutical, Chemical, and Biological Sciences. (2017).
  • Full article: Crystal polymorphism of pharmaceuticals: probing crystal nucleation at the molecular level - Taylor & Francis. (2008).
  • Synthesis and Characterization of Copperdoped Urea Thiourea Single Crystal Developed By Slow Evaporation Method - ijirset. (2017).
  • 1-(2-PYRIDIN-2-YLETHYL)-3-(1,3-THIAZOL-2-YL)THIOUREA - precisionFDA. (n.d.).
  • Crystal structure of (1,3-thiazole-2-carboxylato-κN)(1,3-thiazole-2-carboxylic acid-κN)silver(I). (2019).
  • Crystal structure of 3-[2-(1,3-thiazol-2-yl)diazen-1-yl]pyridine-2,6-diamine monohydrate - PMC. (n.d.).
  • Synthesis, Characterization and Drug-Likeness Predictions of 1,3-Thiazole and Benzothiazole Derivatives - Oriental Journal of Chemistry. (n.d.).
  • Synthesis of new 1,3-thiazole derivatives; using 1-(4-carbamoylphenyl)-3-methylthiourea and 1-methyl-3-(quinolin-8-yl)thiourea as starting materials - ResearchGate. (2015).
  • 1-(1,3-Thiazol-2-yl)thiourea | CAS 19958-82-8 | SCBT. (n.d.).
  • Measurement and correlation for solubility of thiourea in different solvents - ResearchGate. (n.d.).
  • Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. (2025).
  • Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC. (n.d.).
  • THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS - Jetir.Org. (2024).
  • Synthesis of Thiazole Derivatives via Multicomponent Reaction of Tetramethyl thiourea using Water as a Safe Solvent. (2016).
  • Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives - PMC. (2026).

Sources

Troubleshooting

Technical Support Center: Troubleshooting 1,3-Thiazol-2-ylthiourea Synthesis &amp; Purification

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot the synthesis and purification of 1,3-thiazol-2-ylthiourea .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot the synthesis and purification of 1,3-thiazol-2-ylthiourea . This compound is a critical pharmacophore frequently utilized in the development of kinase inhibitors, antimicrobial agents, and agricultural chemicals (1)[1].

Whether you are utilizing the classical benzoyl isothiocyanate route or an alternative thiocarbamoyl transfer, the crude extract is rarely pure. You will typically encounter a complex matrix containing unreacted starting materials (2-aminothiazole), over-reacted symmetrical thioureas, and hydrolysis byproducts (benzamide). This guide provides causality-driven solutions and self-validating protocols to ensure you achieve >98% purity.

Diagnostic Matrix: Impurity Profiling

Before troubleshooting, you must understand the physicochemical properties of your crude mixture. Use the table below to identify impurities during LC-MS or HPLC analysis. Physical data for the target compound is cross-referenced with standard chemical safety data (2)[2].

CompoundMW ( g/mol )LC-MS (m/z, [M+H]+)Typical HPLC RT (min)*Aqueous SolubilityOrganic Solubility
1-(1,3-thiazol-2-yl)thiourea 159.23160.04.2LowHigh (EtOAc, MeOH)
2-Aminothiazole (Starting Material)100.14101.01.8High (at pH < 5)Moderate
1,3-Bis(thiazol-2-yl)thiourea (Sym-Impurity)242.33243.07.5Very LowLow (Hexanes)
Benzamide (Hydrolysis Byproduct)121.14122.13.5ModerateHigh (EtOAc)

*Note: Retention times (RT) are approximate, based on a standard C18 reverse-phase gradient (Water/Acetonitrile with 0.1% TFA, 5-95% over 10 mins).

Purification Workflow

G Crude Crude Extract (Target + Impurities) Wash Aqueous Wash (pH 4.0) Protonates 2-aminothiazole Crude->Wash OrgPhase Organic Phase (Target + Benzamide + Sym-Thiourea) Wash->OrgPhase Extraction (EtOAc) AqWaste Aqueous Waste (Unreacted SM) Wash->AqWaste Aqueous Layer Cryst Recrystallization (EtOAc/Hexanes) OrgPhase->Cryst Concentration Pure Pure 1,3-thiazol-2-ylthiourea (>98% Purity) Cryst->Pure Precipitate MotherLiq Mother Liquor (Benzamide + Sym-Thiourea) Cryst->MotherLiq Filtrate

Workflow for the systematic isolation and purification of 1,3-thiazol-2-ylthiourea.

Deep-Dive Q&A: Troubleshooting the Synthesis

Q1: Why is my crude extract heavily contaminated with symmetrical thiourea (1,3-bis(thiazol-2-yl)thiourea), and how do I prevent it? Causality & Solution: Symmetrical thioureas form via transamidation or when an excess of the primary amine (2-aminothiazole) acts as a nucleophile against the initially formed isothiocyanate equivalent. To prevent this, you must strictly control the reaction stoichiometry (use exactly 1.05 equivalents of the isothiocyanate reagent) and maintain a low reaction temperature (0–5 °C) during the addition phase to suppress secondary nucleophilic attacks. Symmetrical thioureas are notoriously insoluble; if they form, they will often crash out of solution early and can be partially removed by pre-filtration before extraction.

Q2: How do I selectively remove unreacted 2-aminothiazole without losing the target product? Causality & Solution: We exploit the difference in pKa. The exocyclic amine of 2-aminothiazole has a pKa of ~5.3, making it moderately basic. In contrast, the target 1,3-thiazol-2-ylthiourea is significantly less basic because the highly electron-withdrawing thiocarbonyl group delocalizes the nitrogen lone pair. By washing your organic extract with an aqueous buffer at pH 3.5–4.0, the 2-aminothiazole becomes protonated and partitions into the aqueous layer, while the target thiourea remains neutral and stays in the organic phase. See Protocol A below.

Q3: I used the benzoyl isothiocyanate route. How do I clear the benzamide byproduct? Causality & Solution: The standard synthesis involves reacting 2-aminothiazole with benzoyl isothiocyanate to form a protected intermediate, which is then hydrolyzed with NaOH to yield the free thiourea and sodium benzoate. During workup, sodium benzoate often converts to benzamide or benzoic acid, which co-extracts into the organic layer. Benzamide is highly soluble in warm ethyl acetate. A targeted recrystallization using an Ethyl Acetate/Hexanes gradient—a technique heavily validated in the synthesis of substituted thioureas (3)[3]—will selectively precipitate the target thiourea while leaving benzamide in the mother liquor. See Protocol B .

Self-Validating Experimental Protocols

Protocol A: pH-Guided Liquid-Liquid Extraction (Removal of 2-Aminothiazole)

Objective: Selectively partition unreacted starting material into the aqueous waste.

  • Dilution: Dissolve the crude extract completely in Ethyl Acetate (EtOAc) (approx. 20 mL per gram of crude).

  • Acidic Wash: Prepare a 0.5 M Citric Acid buffer adjusted to pH 4.0. Add 10 mL of buffer per 20 mL of EtOAc.

  • Agitation & Separation: Shake vigorously in a separatory funnel. Allow the layers to separate completely.

  • Self-Validation Step 1: Check the pH of the separated aqueous layer. It must remain between 3.5 and 4.0. If the pH has risen above 4.5, the buffering capacity was exceeded; add more citric acid and repeat the wash.

  • Self-Validation Step 2: Spot the organic layer on a TLC plate (Eluent: EtOAc:Hexanes 1:1, visualize under UV 254 nm). The 2-aminothiazole spot (Rf ~0.2) must be completely absent.

  • Drying: Wash the organic layer once with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Selective Recrystallization (Removal of Benzamide & Sym-Thiourea)

Objective: Isolate pure 1,3-thiazol-2-ylthiourea via controlled precipitation.

  • Dissolution: Suspend the concentrated organic residue from Protocol A in a minimum volume of boiling Ethyl Acetate (EtOAc).

  • Hot Filtration: If any solid remains undissolved at a rolling boil, it is likely the symmetrical 1,3-bis(thiazol-2-yl)thiourea impurity. Perform a hot filtration to remove it.

  • Crystallization: Remove the solution from heat. While stirring gently, add Hexanes dropwise until the solution becomes faintly cloudy (the cloud point).

  • Cooling: Allow the flask to cool slowly to room temperature over 2 hours, then transfer to an ice bath (0–5 °C) for 1 hour to maximize yield. Orange/yellow needles should form[3].

  • Filtration & Wash: Filter the crystals under vacuum. Wash the filter cake with ice-cold Hexanes.

  • Self-Validation Step: Analyze the filtrate (mother liquor) via TLC; it should contain the benzamide impurity (Rf ~0.6). Analyze the dried crystals via LC-MS; the target mass [M+H]+ 160.0 must dominate with >98% Area Under Curve (AUC).

References

  • Title : 1-(Alkyl/Arylthiocarbamoyl)benzotriazoles as Stable Isothiocyanate Equivalents: Synthesis of Di- and Trisubstituted Thioureas Source : The Journal of Organic Chemistry - ACS Publications URL : 3

  • Title : Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles Source : PMC - NIH URL : 1

  • Title : 1-(1,3-Thiazol-2-yl)thiourea Chemical Data Source : Apollo Scientific URL : 2

Sources

Optimization

Technical Support Center: Optimizing Catalyst Loading of 1,3-Thiazol-2-ylthiourea in Michael Additions

Welcome to the technical support center for optimizing the use of 1,3-thiazol-2-ylthiourea and its derivatives as organocatalysts in Michael addition reactions. This guide is designed for researchers, scientists, and dru...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing the use of 1,3-thiazol-2-ylthiourea and its derivatives as organocatalysts in Michael addition reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common experimental hurdles and achieve optimal results in your synthetic endeavors.

Troubleshooting Guide: A Symptom-Based Approach

This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but also the underlying scientific rationale to inform your experimental design.

Problem 1: Low or No Product Yield

Q: My Michael addition reaction catalyzed by 1,3-thiazol-2-ylthiourea is resulting in a low yield or no product at all. What are the likely causes and how can I improve the conversion?

A: Low yield is a frequent challenge in catalytic reactions and can be attributed to several factors. A systematic approach to troubleshooting is often the most effective.[1][2]

Initial Checks & Catalyst Integrity:

  • Catalyst Purity and Stability: Ensure the 1,3-thiazol-2-ylthiourea catalyst is pure and has not degraded. Thiourea catalysts can be susceptible to moisture and oxidation. It is recommended to store the catalyst under an inert atmosphere and use freshly purified material if degradation is suspected.

  • Purity of Starting Materials: Impurities in either the Michael donor or acceptor can inhibit the catalyst or lead to side reactions.[2] Ensure your starting materials are of high purity, and consider purification before use if necessary.

Optimizing Reaction Parameters:

  • Catalyst Loading: While the goal is to use minimal catalyst, an initial loading that is too low may result in a sluggish or incomplete reaction. If you are starting with a very low loading (e.g., <1 mol%), consider increasing it to a more standard range of 5-10 mol% to establish a baseline. Once the reaction is proceeding efficiently, you can then systematically decrease the loading.

  • Solvent Effects: The choice of solvent is critical as it can influence the solubility of reactants and the stability of the transition state.[1][3] A screening of solvents with varying polarities is highly recommended.[4][5]

    • Non-polar solvents like toluene or dichloromethane can sometimes lead to more organized transition states and improved stereoselectivity.[1][6]

    • Polar aprotic solvents such as THF, acetonitrile, or DMF can be effective in solubilizing reactants and stabilizing charged intermediates.[1][7]

    • In some cases, solvent-free conditions have been shown to improve enantioselectivities in thiourea-catalyzed Michael additions.[8]

  • Temperature: Many Michael additions are run at room temperature or below to enhance selectivity. However, if the reaction is not proceeding, a moderate increase in temperature may be necessary to overcome the activation energy barrier. Conversely, if side reactions are an issue, lowering the temperature could be beneficial.[1]

  • Reaction Time: It's possible the reaction has not reached completion. Monitor the reaction progress over time using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.[2][9]

Mechanistic Considerations:

  • Equilibrium: The Michael addition is a reversible reaction.[4][10][11] If the equilibrium lies towards the starting materials, consider strategies to drive the reaction forward, such as removing a byproduct or using an excess of one reactant.

  • Catalyst Activation: Thiourea catalysts function through hydrogen bonding to activate the Michael acceptor and/or donor. The efficiency of this activation can be substrate-dependent.

Below is a workflow to guide your optimization process:

Caption: A systematic workflow for troubleshooting low yields.

Problem 2: Poor Stereoselectivity (Enantio- or Diastereoselectivity)

Q: My reaction is proceeding to give the desired product, but the stereoselectivity is poor. How can I improve the enantio- or diastereoselectivity of my 1,3-thiazol-2-ylthiourea catalyzed Michael addition?

A: Achieving high stereoselectivity is often a primary goal in asymmetric catalysis. Several factors can influence the stereochemical outcome of the reaction.

Key Optimization Parameters for Stereoselectivity:

  • Catalyst Structure: The steric and electronic properties of the chiral thiourea catalyst are paramount. If you are using an achiral 1,3-thiazol-2-ylthiourea, you will not achieve enantioselectivity. For asymmetric reactions, a chiral derivative is necessary. The substitution pattern on the thiazole ring and any chiral auxiliaries will dictate the chiral environment of the active site.

  • Temperature: Lowering the reaction temperature (e.g., to 0 °C, -20 °C, or even -78 °C) often leads to a more ordered transition state, which can significantly enhance stereoselectivity.[1] This may, however, require longer reaction times.

  • Solvent Choice: The solvent can have a profound impact on the conformation of the catalyst-substrate complex.[1][3][12]

    • Generally, less polar solvents are favored for higher enantioselectivity as they can promote a more organized, hydrogen-bonded transition state.[6]

    • A systematic screening of solvents is crucial.

  • Additives: In some cases, the use of additives can influence the reaction's stereochemical course. For instance, weak acids can sometimes assist in activating the catalyst or substrates.[6]

Experimental Protocol for Optimizing Stereoselectivity:

  • Catalyst Selection: Ensure you are using a suitable chiral 1,3-thiazol-2-ylthiourea derivative for the desired transformation.

  • Temperature Screening: Set up parallel reactions at different temperatures (e.g., room temperature, 0 °C, and -20 °C) while keeping other parameters constant.

  • Solvent Screening: Evaluate a range of anhydrous solvents of varying polarity (e.g., toluene, dichloromethane, THF, acetonitrile).

  • Concentration: The concentration of the reaction can also play a role. More dilute or concentrated conditions may favor a specific transition state.

ParameterCondition 1Condition 2Condition 3
Temperature Room Temp0 °C-20 °C
Solvent TolueneDichloromethaneTHF
Catalyst Loading 5 mol%5 mol%5 mol%
Concentration 0.1 M0.1 M0.1 M

Caption: A table summarizing initial screening conditions for optimizing stereoselectivity.

Problem 3: Catalyst Deactivation or Instability

Q: I suspect my 1,3-thiazol-2-ylthiourea catalyst is deactivating over the course of the reaction. What are the potential causes and how can I mitigate this?

A: Catalyst deactivation can manifest as a reaction that starts well but then stalls before reaching completion.

Potential Causes and Solutions:

  • Moisture: Thiourea catalysts can be sensitive to moisture. Ensure all glassware is flame-dried or oven-dried, and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is also recommended. The use of molecular sieves can help to scavenge trace amounts of water.[3]

  • Incompatible Reagents or Byproducts: Certain functional groups on the substrates or a reaction byproduct could potentially react with the catalyst. For example, a strongly basic substrate could deprotonate the thiourea, or an acidic byproduct could protonate a basic site on the catalyst if one is present.

  • Oxidation: Some thiourea derivatives can be susceptible to oxidation. Again, maintaining an inert atmosphere can help to prevent this.

  • Thermal Instability: At elevated temperatures, the catalyst may begin to decompose. If you are heating the reaction, consider if a lower temperature for a longer duration could achieve the same outcome.

Catalyst_Deactivation_Mitigation Deactivation Catalyst Deactivation Moisture Moisture Sensitivity Deactivation->Moisture Incompatibility Reagent/Byproduct Incompatibility Deactivation->Incompatibility Oxidation Oxidative Degradation Deactivation->Oxidation Thermal Thermal Instability Deactivation->Thermal Sol_Moisture Use Anhydrous Solvents Add Molecular Sieves Moisture->Sol_Moisture Sol_Incompatibility Substrate Purity Check Consider Additives Incompatibility->Sol_Incompatibility Sol_Oxidation Inert Atmosphere (N2/Ar) Oxidation->Sol_Oxidation Sol_Thermal Optimize Temperature Avoid Excessive Heat Thermal->Sol_Thermal

Caption: A diagram illustrating causes and solutions for catalyst deactivation.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of catalysis for 1,3-thiazol-2-ylthiourea in a Michael addition?

A: Thiourea-based organocatalysts, including 1,3-thiazol-2-ylthiourea derivatives, primarily function as hydrogen-bond donors. The two N-H protons of the thiourea moiety can form a bidentate hydrogen-bonding interaction with an electrophilic functional group on the Michael acceptor (e.g., a nitro group or a carbonyl). This hydrogen bonding increases the electrophilicity of the Michael acceptor, making it more susceptible to nucleophilic attack by the Michael donor. In bifunctional thiourea catalysts that also contain a basic site (like a tertiary amine), this basic moiety can simultaneously deprotonate the Michael donor, creating a dual activation scenario.[13]

Q2: How do I choose the optimal catalyst loading to start with?

A: A good starting point for catalyst loading in an optimization study is typically between 5 and 20 mol%.[1] Once you have established a reliable reaction with a good yield, you can then begin to incrementally decrease the catalyst loading to find the minimum effective amount. For some highly efficient systems, catalyst loadings as low as 0.01 mol% have been reported.[6][14]

Q3: What are some common side reactions to be aware of?

A: Besides the desired Michael addition, several side reactions can occur:

  • Polymerization: Michael acceptors, being activated alkenes, can sometimes undergo polymerization, especially in the presence of strong bases or at higher temperatures.[1]

  • Double Addition: If the Michael donor has more than one acidic proton, a second Michael addition can occur on the initial product.[1]

  • Retro-Michael Addition: As the Michael addition is reversible, the product can revert to the starting materials, particularly at elevated temperatures.[1]

Q4: How should I monitor the progress of my reaction?

A: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the consumption of starting materials and the formation of the product.[9] For more quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used. Nuclear Magnetic Resonance (NMR) spectroscopy of crude reaction aliquots can also provide detailed information on conversion and the formation of any side products.

Q5: What are the best practices for handling and storing 1,3-thiazol-2-ylthiourea catalysts?

A: To ensure the longevity and reactivity of your catalyst:

  • Store it in a cool, dry place, preferably in a desiccator.

  • For long-term storage, keeping it under an inert atmosphere (nitrogen or argon) is ideal.

  • Handle the catalyst quickly in the open air to minimize exposure to atmospheric moisture.

References

  • A solvent-dependent chirality-switchable thia-Michael addition to α,β-unsaturated carboxylic acids using a chiral multifunctional thiourea catalyst - PMC. (n.d.).
  • Enantioselective Organocatalyzed Michael Addition of Isobutyraldehyde to Maleimides in Aqueous Media - MDPI. (2022).
  • Higher enantioselectivities in thiourea-catalyzed Michael additions under solvent-free conditions | Request PDF - ResearchGate. (n.d.).
  • Screening of various solvents for thia-Michael addition reaction. [a] - ResearchGate. (n.d.).
  • A solvent-dependent chirality-switchable thia-Michael addition to α,β-unsaturated carboxylic acids using a chiral multifunctional thiourea catalyst - Chemical Science (RSC Publishing). (n.d.).
  • Thia-Michael Reaction under Heterogeneous Catalysis - MDPI. (2023).
  • Technical Support Center: Michael Addition Reactions with Styrylisoxazoles - Benchchem. (n.d.).
  • Enantioselective Organocatalyzed Michael Addition of Isobutyraldehyde to Maleimides in Aqueous Media - PMC. (2022).
  • Isothiourea catalysed enantioselective generation of point and axially chiral iminothia- and iminoselenazinanones - Semantic Scholar. (2025).
  • Isothiourea catalysed enantioselective generation of point and axially chiral iminothia- and iminoselenazinanones - PMC. (n.d.).
  • Novel Proline Based Organocatalysts for Michael Addition of 1,3-Dicarbonyls to Nitrostyrene - JOCPR. (n.d.).
  • Enantioselective isothiourea-catalysed reversible Michael addition of aryl esters to 2-benzylidene malononitriles - Semantic Scholar. (n.d.).
  • Asymmetric Michael addition reactions catalyzed by calix[15]thiourea cyclohexanediamine derivatives - Beilstein Journals. (2018). Retrieved from

  • Troubleshooting low yields in Hantzsch thiazole synthesis. - Benchchem. (n.d.).
  • Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks - PMC. (2022).
  • DEVELOPMENT OF CHIRAL THIOUREA CATALYST AND ITS APPLICATION TO ASYMMETRIC CATALYTIC REACTIONS. (n.d.).

Sources

Troubleshooting

resolving peak broadening in 1,3-thiazol-2-ylthiourea NMR spectra

Welcome to the Advanced NMR Troubleshooting Center. As researchers and drug development professionals, encountering broad, unresolved signals in the 1H and 13C NMR spectra of 1,3-thiazol-2-ylthiourea derivatives is a com...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced NMR Troubleshooting Center. As researchers and drug development professionals, encountering broad, unresolved signals in the 1H and 13C NMR spectra of 1,3-thiazol-2-ylthiourea derivatives is a common and frustrating bottleneck.

This guide synthesizes structural chemistry and advanced spectroscopic techniques to help you diagnose the root cause of peak broadening—whether it is dynamic, chemical, or instrumental—and provides field-proven methodologies to resolve these artifacts.

Diagnostic Logic Flow

To systematically identify the cause of peak broadening in your thiourea derivatives, follow the diagnostic workflow below:

NMR_Troubleshooting Start Broad Peaks in 1,3-thiazol-2-ylthiourea D2O D2O Shake Test Start->D2O Step 1 Exchange Peaks Disappear: Chemical Exchange D2O->Exchange Yes VT_NMR Variable Temperature (VT) NMR D2O->VT_NMR No Rotamers Peaks Coalesce at High Temp: Restricted Rotation VT_NMR->Rotamers Heat Conformers Peaks Split at Low Temp: Frozen Conformers VT_NMR->Conformers Cool Dilution Concentration Study VT_NMR->Dilution No Temp Effect Aggregation Peaks Sharpen upon Dilution: Aggregation / H-Bonding Dilution->Aggregation Conc. Dependent Quadrupolar Peaks Remain Broad: 14N Quadrupolar Relaxation Dilution->Quadrupolar Conc. Independent

Diagnostic workflow for resolving NMR peak broadening in 1,3-thiazol-2-ylthiourea.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why do the N-H and adjacent protons in my 1,3-thiazol-2-ylthiourea sample appear as broad, unresolved humps at room temperature? A1: The broadening is primarily driven by the intermediate exchange regime on the NMR timescale, caused by restricted rotation around the thiourea C-N bonds[1]. The thiourea moiety exhibits strong resonance, imparting partial double-bond character to the C-N bonds. At 298 K, the thermal energy is often just enough to allow slow interconversion between different rotamers (conformational isomers). Because this interconversion rate is similar to the NMR frequency difference between the rotamers, the signals smear together into a broad peak[1]. Additionally, the thiazole ring can participate in amine-imine tautomerization, further complicating the dynamic chemical environment.

Q2: How can I experimentally differentiate between restricted rotation and chemical exchange (e.g., proton exchange with trace water)? A2: Chemical exchange involves the physical transfer of labile protons (like the N-H on the thiourea) to the solvent or trace water, whereas restricted rotation is an intramolecular conformational change. To differentiate the two, perform a D2​O shake test . When deuterium oxide is added, labile protons rapidly exchange with deuterium. Because deuterium resonates at a completely different frequency and is invisible in the 1H channel, signals broadened by chemical exchange will disappear entirely[2]. If the broadening is caused by restricted rotation, the N-H peaks may disappear, but the adjacent non-exchangeable C-H protons on the thiazole ring will remain broad.

Q3: What role does the nitrogen nucleus play in broadening the N-H signals, and how do I mitigate it? A3: The 14N nucleus (99.6% natural abundance) is a spin-1 isotope with a significant quadrupole moment. In the asymmetric electronic environment of a thiourea group, an electric field gradient (EFG) is generated. The interaction between the 14N quadrupole moment and this EFG causes rapid relaxation of the nitrogen spin states[3]. This rapid relaxation partially decouples the 14N from the attached 1H protons. Instead of a sharp multiplet (from J-coupling), you observe a broadened singlet. Mitigation: While you cannot "turn off" quadrupolar relaxation, acquiring the spectrum at a higher magnetic field (e.g., 600 MHz or 800 MHz instead of 400 MHz) can partially sharpen the signals, as the Larmor precession frequency increases relative to the quadrupolar relaxation rate[3].

Q4: Could sample concentration be causing the broad signals? A4: Absolutely. Thioureas are formidable hydrogen bond donors and acceptors. At high concentrations, 1,3-thiazol-2-ylthiourea molecules self-associate into dimers or oligomeric aggregates[4]. This intermolecular hydrogen bonding alters the electron density around the N-H protons and slows the overall molecular tumbling rate ( τc​ ), leading to faster transverse relaxation ( T2​ ) and broader peaks. Performing a serial dilution study will reveal if aggregation is the culprit: if the peaks sharpen and shift upfield upon dilution, intermolecular H-bonding is occurring.

Quantitative Data: Diagnostic NMR Parameters

The table below summarizes the quantitative thresholds and expected values when diagnosing peak broadening in thiourea derivatives.

Diagnostic ParameterQuantitative Range / ValuePhysical Implication
Typical Coalescence Temp ( Tc​ ) 310 K – 360 KOvercomes the ~12–18 kcal/mol rotational barrier of the C-N partial double bond.
Aggregation Threshold > 15–20 mMInduces intermolecular H-bonding, decreasing T2​ relaxation time.
HOD Peak Shift ( D2​O Shake) ~3.33 ppm (DMSO- d6​ )~4.79 ppm (CDCl 3​ )Confirms successful isotopic exchange of labile N-H protons.
14N Quadrupolar Moment 2.044 × 10 −30 m 2 Drives rapid spin-lattice relaxation, broadening adjacent 1H signals.

Experimental Protocols

Every protocol below is designed as a self-validating system . This ensures that the data you collect inherently proves the mechanism of action without requiring secondary orthogonal assays.

Protocol 1: Determination of Rotational Barriers via Variable Temperature (VT) NMR

Causality: Heating increases the kinetic energy of the molecules. When the exchange rate ( k ) between rotamers exceeds the frequency difference ( Δν ) between their NMR signals, the peaks coalesce into a sharp singlet[1].

  • Sample Preparation: Prepare a 10-15 mM solution of 1,3-thiazol-2-ylthiourea in a high-boiling, aprotic solvent (e.g., DMSO- d6​ ).

  • Baseline Acquisition: Acquire a standard 1H NMR spectrum at 298 K to establish the baseline broadening.

  • Thermal Titration: Increase the probe temperature in 10 K increments (up to 360 K). Allow 5-10 minutes for thermal equilibration at each step before acquiring the spectrum.

  • Identify Coalescence: Note the coalescence temperature ( Tc​ ), where the broad signals merge into a single, sharp peak.

  • Self-Validation Step: Cool the sample back to 298 K and re-acquire the spectrum. Validation logic: If the original broad spectrum is perfectly restored, the broadening is dynamically driven by restricted rotation. If the spectrum remains sharp or new peaks appear, the compound has thermally degraded, invalidating the rotational hypothesis.

Protocol 2: D2​O Exchange for Identifying Labile Protons

Causality: Deuterium ( 2H ) has a different gyromagnetic ratio than Protium ( 1H ). Exchanging the N-H proton for deuterium removes the signal from the 1H spectrum, confirming chemical exchange[2].

  • Baseline Acquisition: Acquire a baseline 1H NMR spectrum in a non-exchanging solvent (e.g., CDCl 3​ or DMSO- d6​ ).

  • Isotope Addition: Add 1-2 drops (approx. 10-20 μL ) of 100% D2​O directly to the NMR tube.

  • Equilibration: Cap the tube and shake vigorously for 30-60 seconds to ensure complete mixing and proton exchange.

  • Re-acquisition: Re-acquire the 1H NMR spectrum using identical acquisition parameters.

  • Self-Validation Step: Look for the appearance of the HOD peak (e.g., at ~3.33 ppm in DMSO- d6​ ). Validation logic: The appearance of the HOD peak serves as an internal positive control. If the N-H peak disappears but no HOD peak appears, the sample may have precipitated out of solution rather than successfully exchanged.

References

  • Variable Temperature NMR Experiment Studying Restricted Bond Rotation Journal of Chemical Education (ACS Publications)[Link]

  • Interactions of Trivalent Lanthanides and Actinides with Solid-Phase Extractants (Quadrupolar NMR Broadening) UC Berkeley / eScholarship[Link]

  • QSAR Analysis of the Anion Binding and Anion Transport Properties of Thioureas RSC Advances[Link]

Sources

Reference Data & Comparative Studies

Validation

1,3-Thiazol-2-ylthiourea vs. Standard Thiourea in Hydrogen Bond Catalysis: A Comprehensive Comparison Guide

Organocatalysis has fundamentally reshaped asymmetric synthesis and drug development by providing metal-free, highly selective pathways for complex molecule construction. Within this domain, thiourea derivatives have eme...

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Author: BenchChem Technical Support Team. Date: March 2026

Organocatalysis has fundamentally reshaped asymmetric synthesis and drug development by providing metal-free, highly selective pathways for complex molecule construction. Within this domain, thiourea derivatives have emerged as privileged hydrogen-bond (H-bond) donors. However, the structural evolution from standard, monofunctional thioureas (such as Schreiner’s thiourea) to heteroaromatic, bifunctional systems like 1,3-thiazol-2-ylthiourea represents a critical leap in catalytic efficiency.

This guide provides an objective, data-driven comparison of these two catalytic systems, detailing their mechanistic divergence, thermodynamic profiles, and practical experimental workflows.

Mechanistic Divergence: Monofunctional vs. Bifunctional Activation

To understand the performance gap between these catalysts, one must analyze the causality behind their molecular interactions.

Standard Thiourea (Monofunctional LUMO-Lowering)

Standard thioureas, exemplified by 1,3-bis(3,5-bis(trifluoromethyl)phenyl)thiourea (Schreiner's thiourea), operate primarily via explicit double hydrogen-bond donation . The highly electron-withdrawing trifluoromethyl groups drastically reduce the pKa​ of the thiourea N-H protons (down to ~8.5 in aqueous/DMSO systems) [2]. This enhances their ability to coordinate with Lewis basic sites on electrophiles (e.g., carbonyl oxygens, nitro groups), effectively lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate and accelerating nucleophilic attack. However, because they lack a basic site, they cannot actively deprotonate or raise the Highest Occupied Molecular Orbital (HOMO) of the incoming nucleophile.

1,3-Thiazol-2-ylthiourea (Bifunctional HOMO-LUMO Activation)

1,3-Thiazol-2-ylthiourea introduces a paradigm shift by integrating a Brønsted base directly into the catalyst scaffold. The structural tautomerism and the presence of the thiazole nitrogen ( pKa​ ~2.5–5.0) allow this molecule to act synergistically [1].

  • Electrophile Activation: The thiourea motif donates H-bonds to the electrophile (LUMO lowering).

  • Nucleophile Activation: The basic thiazole nitrogen acts as a Brønsted base, abstracting a proton from the nucleophile (e.g., active methylene compounds, thiols), thereby raising its HOMO [1].

This dual-activation pathway significantly lowers the transition state energy barrier, leading to exponentially faster reaction kinetics compared to purely monofunctional systems [3].

G cluster_standard Standard Thiourea (Monofunctional) cluster_thiazolyl 1,3-Thiazol-2-ylthiourea (Bifunctional) ST Schreiner's Thiourea (H-Bond Donor) Elec1 Electrophile (LUMO lowered) ST->Elec1 Double H-Bond Prod1 Product Elec1->Prod1 Slow Attack Nuc1 Nucleophile (Unactivated) Nuc1->Prod1 TT Thiazolyl Thiourea HBD Thiourea Motif (H-Bond Donor) TT->HBD BB Thiazole Motif (Brønsted Base) TT->BB Elec2 Electrophile (LUMO lowered) HBD->Elec2 Double H-Bond Nuc2 Nucleophile (HOMO raised) BB->Nuc2 Deprotonation Prod2 Product Elec2->Prod2 Fast Attack Nuc2->Prod2

Caption: Mechanistic divergence between monofunctional and bifunctional thiourea organocatalysts.

Quantitative Catalytic Performance

To objectively evaluate these catalysts, we compare their performance in a benchmark transformation: the Michael addition of acetylacetone to trans- β -nitrostyrene . The data below synthesizes typical thermodynamic parameters and experimental outcomes observed in contemporary organocatalytic studies [1, 2, 3].

ParameterStandard Thiourea (Schreiner's)1,3-Thiazol-2-ylthiourea
Mode of Action Monofunctional (LUMO lowering)Bifunctional (HOMO-LUMO activation)
H-Bond Donor pKa​ ~8.5 (Water/DMSO)~9.2 (Water/DMSO)
Brønsted Base Site NoneThiazole Nitrogen ( pKa​ ~2.5 - 5.0)
Optimal Solvent Non-polar (Toluene, DCM)Broad tolerance (Toluene, Aqueous)
Typical Catalyst Loading 10 - 20 mol%1 - 5 mol%
Reaction Time (Avg) 24 - 48 hours2 - 8 hours
Yield Moderate to Good (60-80%)Excellent (>90%)

Causality Insight: The superior performance of 1,3-thiazol-2-ylthiourea at lower catalyst loadings is directly attributed to the proximity effect. By holding the deprotonated nucleophile and the activated electrophile within the same chiral/steric pocket, the effective molarity of the reactive species approaches infinity, drastically accelerating the reaction rate [3].

Self-Validating Experimental Protocols

When evaluating hydrogen-bond catalysts, the choice of solvent is paramount. Highly polar solvents (like DMF or Methanol) competitively bind to the thiourea protons, dampening the pKa​ shift and neutralizing catalytic efficacy [2]. Therefore, non-polar solvents like toluene or dichloromethane (DCM) are strictly recommended to ensure the catalyst-substrate H-bond network remains intact.

Protocol: Comparative Michael Addition Workflow

This protocol is designed as a self-validating system. The consumption of the yellow trans- β -nitrostyrene acts as an internal visual indicator for reaction progress, backed by rigorous TLC monitoring.

Materials Required:

  • trans- β -Nitrostyrene (1.0 mmol, electrophile)

  • Acetylacetone (1.2 mmol, nucleophile)

  • Catalyst: Schreiner's Thiourea OR 1,3-Thiazol-2-ylthiourea

  • Anhydrous Toluene (2.0 mL)

Step-by-Step Methodology:

  • Substrate Equilibration: In an oven-dried 10 mL Schlenk tube under an argon atmosphere, dissolve trans- β -nitrostyrene (1.0 mmol) in 2.0 mL of anhydrous toluene. The solution will appear bright yellow.

  • Nucleophile Introduction: Add acetylacetone (1.2 mmol) to the stirring solution. Allow the mixture to equilibrate at room temperature for 5 minutes.

  • Catalyst Initiation:

    • For Standard Thiourea: Add 10 mol% (0.1 mmol) of Schreiner's thiourea.

    • For 1,3-Thiazol-2-ylthiourea: Add 2 mol% (0.02 mmol) of the bifunctional catalyst.

  • Kinetic Monitoring (Self-Validation): Stir the reaction at 25 °C. Monitor the reaction via TLC (Hexanes:EtOAc 4:1). The self-validating checkpoint is the fading of the yellow color in the solution, which correlates directly with the consumption of the conjugated nitrostyrene system.

    • Note: The thiazolyl-catalyzed reaction typically reaches completion within 4 hours, whereas the standard thiourea requires >24 hours.

  • Quenching and Workup: Once TLC indicates >95% consumption of the starting material, quench the reaction by adding 5 mL of saturated aqueous NH4​Cl . Extract the aqueous layer with DCM ( 3×5 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via flash column chromatography to isolate the Michael adduct.

Workflow Step1 1. Substrate Preparation (Equilibration in Non-Polar Solvent) Step2 2. Catalyst Addition (1-10 mol% loading) Step1->Step2 Step3 3. Kinetic Monitoring (TLC/NMR Aliquots) Step2->Step3 Bifunctional synergy accelerates conversion Step4 4. Reaction Quenching (Aqueous Partitioning) Step3->Step4 >95% consumption Step5 5. Product Isolation (Chromatography & Characterization) Step4->Step5

Caption: Standardized self-validating workflow for evaluating thiourea-catalyzed transformations.

Conclusion & Strategic Recommendations

For researchers in drug development and synthetic chemistry, the choice between standard and thiazolyl thioureas dictates the efficiency of the synthetic pipeline.

  • Opt for Standard Thioureas when the nucleophile is already highly reactive (e.g., pre-formed enolates) and only mild electrophilic activation is required to prevent side reactions.

  • Opt for 1,3-Thiazol-2-ylthiourea when dealing with neutral, unactivated nucleophiles. The built-in Brønsted base circumvents the need for external basic additives, preserving atom economy and enabling "green" one-pot cascade reactions [1].

By leveraging the bifunctional nature of thiazole-fused thioureas, chemists can achieve higher yields, lower catalyst loadings, and access previously restricted transition states in asymmetric synthesis.

References

  • Saini, K., Manju, Raigar, A. K., Jyoti, N., & Guleria, A. (2024). Thiourea as Bifunctional Hydrogen Bond Donor and Brønsted Base Catalyst for Green One-Pot Synthesis of 2-Aryl/Heteroaryl/Styryl Benzothiazoles in the Aqueous Medium under Ultrasound Irradiation. ACS Omega.[Link]

  • Zhang, Z., & Schreiner, P. R. (2014). Computational Study on the pKa Shifts in Proline Induced by Hydrogen-Bond-Donating Cocatalysts. The Journal of Organic Chemistry.[Link]

  • Szymańska, E., & Kieć-Kononowicz, K. (2020). Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry. MDPI Molecules.[Link]

Comparative

A Head-to-Head Battle of Scaffolds: Comparative Binding Affinity of 1,3-Thiazol-2-ylthiourea and Benzothiazole

A Senior Application Scientist's Guide for Researchers in Drug Discovery In the landscape of medicinal chemistry, the selection of a core scaffold is a critical decision that dictates the trajectory of a drug discovery p...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Researchers in Drug Discovery

In the landscape of medicinal chemistry, the selection of a core scaffold is a critical decision that dictates the trajectory of a drug discovery program. Among the privileged heterocyclic structures, the 1,3-thiazole and benzothiazole cores are recurrent motifs found in a multitude of biologically active compounds. This guide provides an in-depth, objective comparison of the binding affinities of derivatives based on the 1,3-thiazol-2-ylthiourea and the benzothiazole scaffolds, supported by experimental data from peer-reviewed literature. We will explore the structural nuances that govern their interactions with biological targets, present quantitative binding data, and provide a detailed protocol for a gold-standard affinity determination assay.

The Tale of Two Scaffolds: Structural and Physicochemical Drivers of Binding

At first glance, both scaffolds share a thiazole ring, a five-membered heterocycle containing sulfur and nitrogen. However, their broader structures impart distinct physicochemical properties that profoundly influence their binding characteristics.

The 1,3-thiazol-2-ylthiourea scaffold is characterized by its flexible thiourea linker (-NH-C(S)-NH-). This group is a potent hydrogen bond donor and acceptor, capable of forming multiple, strong interactions with protein active sites. The rotational freedom around the single bonds in the thiourea moiety allows the molecule to adopt various conformations, enabling it to fit into diverse binding pockets. This flexibility, however, can come at an entropic cost upon binding.

In contrast, the benzothiazole scaffold features a thiazole ring fused to a benzene ring. This fusion creates a more rigid, planar, and lipophilic structure. The extended aromatic system is prone to engaging in π-π stacking and hydrophobic interactions within the target's active site. While it has fewer dedicated hydrogen bond donors/acceptors compared to the thiourea derivative, the nitrogen atom in the thiazole ring and potential substituents on the benzene ring can still participate in crucial hydrogen bonding.

Comparative Binding Affinity: A Data-Driven Analysis

Direct, side-by-side comparisons of these two scaffolds against the same target in the same study are uncommon. However, by curating data from various sources, we can discern patterns in their binding preferences and potencies.

One of the clearest comparative studies involves their activity as cannabinoid receptor agonists. Research into novel anti-inflammatory agents led to the synthesis and evaluation of both thiazole and benzothiazole derivatives. A series of N-(3-pentylbenzo[d]thiazol-2(3H)-ylidene) carboxamides, in particular, demonstrated exceptional affinity and selectivity for the CB2 receptor, with Ki values in the low nanomolar and even picomolar range.[1][2] This suggests that for certain targets, the rigid, lipophilic nature of the benzothiazole core is highly advantageous for achieving potent binding.

Conversely, the thiazole-based thiourea framework has shown remarkable potency in other areas, such as anticancer applications. Derivatives have demonstrated inhibitory concentrations (IC50) in the sub-micromolar range against breast cancer cell lines.[3] Molecular docking studies often reveal that the thiourea moiety is critical for binding, forming key hydrogen bonds with residues like glutamate and aspartate in kinase active sites.[4]

Below is a summary of representative binding affinity data for derivatives of both scaffolds against various biological targets.

Scaffold FamilyTargetCompound ExampleBinding Affinity (Ki or IC50)Reference
Benzothiazole Cannabinoid Receptor 2 (CB2)N-(3-pentylbenzo[d]thiazol-2(3H)-ylidene)-3-(trifluoromethyl)benzamide (6d)Ki = 0.61 nM[1]
Benzothiazole Amyloid-β (Aβ) Aggregates[125I]-2-(2,2'-bithiophen-5-yl)-6-iodobenzo[d]thiazole ([125I]13)Ki = 0.11 nM[5]
Benzothiazole Human BACE-1ThiazoloquinazolinedioneDocking Score = -6.8 kcal/mol[6]
Benzothiazole Various Cancer Cell LinesPyridinyl-2-amine linked benzothiazole-2-thiol (7e)IC50 = 1.2 nM (SKRB-3)[7]
1,3-Thiazol-2-ylthiourea Breast Cancer Cell LineThiazole based thiourea derivative (12)IC50 = 0.10 µM[3]
1,3-Thiazole Acetylcholinesterase1,3-thiazole-piperazine derivativeIC50 = 0.011 µM[8]
1,3-Thiazole Protein Kinase CK21,3-thiazole-5-carboxylic acid derivative (33)IC50 = 0.4 µM[9]
Thiourea Derivative BRAF (V600E) Protein KinaseN-(Allylcarbamothioyl)-2-chlorobenzamide (17)IC50 = 2.6 µM[4]

Disclaimer: The binding affinities listed above were determined under varying experimental conditions and are presented for comparative illustration, not as a direct, controlled comparison.

The data suggests a trend where the rigid and hydrophobic benzothiazole scaffold excels in targets with well-defined, often lipophilic pockets, such as GPCRs (like CB2) and enzyme active sites designed to bind planar substrates. The more flexible thiazolylthiourea scaffold shows broad applicability, particularly where hydrogen bonding is a dominant driver of affinity, as is common in many enzyme inhibitors.

Mechanistic Insights from Molecular Interactions

To understand the "why" behind the data, we can visualize the typical binding modes of these scaffolds.

cluster_0 Benzothiazole Binding Mode cluster_1 1,3-Thiazol-2-ylthiourea Binding Mode BZT Benzothiazole Core Aromatic_Pocket Hydrophobic/Aromatic Pocket BZT->Aromatic_Pocket π-π Stacking H_Bond_Acceptor H-Bond Acceptor (e.g., Asn, Gln) BZT->H_Bond_Acceptor H-Bond (Thiazole N) TTU Thiazolylthiourea Core H_Bond_Donor H-Bond Donor (e.g., Asp, Glu) TTU->H_Bond_Donor H-Bonds (Thiourea NH) H_Bond_Acceptor_2 H-Bond Acceptor (e.g., Carbonyl O) TTU->H_Bond_Acceptor_2 H-Bond (Thiourea S)

Caption: Comparative binding modes of Benzothiazole and 1,3-Thiazol-2-ylthiourea scaffolds.

The benzothiazole core often orients itself to maximize hydrophobic and aromatic stacking interactions. In contrast, the thiazolylthiourea moiety acts as a versatile hydrogen bonding clamp, securing the molecule in the active site through multiple points of contact.

Experimental Protocol: Determining Binding Affinity via Surface Plasmon Resonance (SPR)

To quantitatively assess and compare binding affinities, Surface Plasmon Resonance (SPR) is an indispensable, label-free technology. It measures real-time interactions between an immobilized "ligand" (e.g., the target protein) and a mobile "analyte" (e.g., the small molecule inhibitor).[10]

Principle of SPR

SPR detects changes in the refractive index at the surface of a sensor chip.[11] When an analyte binds to a ligand immobilized on the chip, the mass at the surface increases, altering the refractive index. This change is measured in real-time and plotted on a sensorgram (Response Units vs. Time), from which kinetic parameters (association rate ka, dissociation rate kd) and the equilibrium dissociation constant (KD) can be calculated (KD = kd/ka).

Step-by-Step SPR Workflow
  • Preparation and System Setup:

    • Causality: A pristine system is essential for high-quality data.

    • Action: Express and purify the target protein (ligand) and solubilize the thiazole/benzothiazole compounds (analytes). Ensure high purity for both. Prepare a running buffer (e.g., HBS-EP+) that is compatible with both the protein and the compounds. Start the SPR instrument and prime the system thoroughly with the running buffer to establish a stable baseline.[12]

  • Ligand Immobilization:

    • Causality: The ligand must be covalently attached to the sensor chip surface to withstand the continuous flow of analyte and regeneration solutions. Amine coupling is a common and robust method.

    • Action:

      • a. Chip Activation: Inject a 1:1 mixture of 0.4 M EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 0.1 M NHS (N-hydroxysuccinimide) to activate the carboxymethylated dextran surface of a CM5 sensor chip, creating reactive esters.[12]

      • b. Ligand Injection: Inject the purified protein, diluted in an appropriate immobilization buffer (typically 10 mM sodium acetate at a pH below the protein's pI), over the activated surface. The protein's primary amines will react with the NHS esters, forming stable amide bonds.

      • c. Deactivation: Inject ethanolamine-HCl to quench any remaining reactive esters, preventing non-specific binding.

  • Analyte Binding Analysis (Kinetic Titration):

    • Causality: Injecting a series of analyte concentrations allows for the determination of concentration-dependent binding and the calculation of kinetic rates.

    • Action:

      • a. Association: Inject the first concentration of the small molecule analyte over the ligand-immobilized surface and a reference flow cell (for background subtraction) at a constant flow rate (e.g., 30 µL/min). Monitor the increase in response as the analyte binds to the ligand.[11]

      • b. Dissociation: Switch the flow back to running buffer only. Monitor the decrease in response as the analyte dissociates from the ligand.

      • c. Regeneration: If the analyte does not fully dissociate, inject a pulse of a regeneration solution (e.g., a low pH glycine solution or high salt buffer) to strip the remaining bound analyte and prepare the surface for the next injection. An ideal regeneration step removes all analyte without damaging the ligand.[12]

      • d. Repeat: Repeat steps a-c with a series of increasing analyte concentrations (e.g., a 3-fold dilution series spanning from 0.1x to 10x the expected KD).[13]

  • Data Analysis:

    • Causality: Mathematical models are fitted to the sensorgram data to extract quantitative binding parameters.

    • Action:

      • a. Reference Subtraction: Subtract the signal from the reference flow cell from the active flow cell to correct for bulk refractive index changes and non-specific binding.

      • b. Model Fitting: Fit the processed sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software. This will yield values for ka, kd, and the overall affinity, KD.

Caption: Standard experimental workflow for a Surface Plasmon Resonance (SPR) binding assay.

Conclusion and Strategic Outlook

Neither the 1,3-thiazol-2-ylthiourea nor the benzothiazole scaffold is universally superior; their effectiveness is context-dependent, dictated by the architecture of the target's binding site.

  • Choose Benzothiazole derivatives when targeting proteins with well-defined, hydrophobic, and aromatic pockets where π-stacking interactions are paramount. Their rigidity can lead to highly potent and selective binders if the conformational requirements of the pocket are met.

  • Choose 1,3-Thiazol-2-ylthiourea derivatives when the binding site is rich in hydrogen bond donors and acceptors. The conformational flexibility of the thiourea linker allows it to adapt to various active site geometries, making it a versatile scaffold for initial screening campaigns against enzymes like kinases and proteases.

Ultimately, the choice of scaffold should be guided by structural biology insights into the target protein and empirical data generated through robust biophysical assays like Surface Plasmon Resonance. By understanding the fundamental drivers of binding for each scaffold, researchers can make more informed decisions, accelerating the journey from hit identification to lead optimization.

References

  • Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents. (2012). MDPI. [Link]

  • Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. (2024). PubMed. [Link]

  • Synthesis and β-amyloid binding properties of rhenium 2-arylbenzothiazoles. (2009). Society of Nuclear Medicine. [Link]

  • Synthesis and biological evaluation of benzothiazole derivatives as potent antitumor agents. (2005). PubMed. [Link]

  • Synthesis and evaluation of novel benzothiazole derivatives based on the bithiophene structure as potential radiotracers for beta-amyloid plaques in Alzheimer's disease. (2010). PubMed. [Link]

  • Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. (2024). Frontiers. [Link]

  • 68Ga-Labeled Benzothiazole Derivatives for Imaging Aβ Plaques in Cerebral Amyloid Angiopathy. (2022). The Mirica Group - Illinois. [Link]

  • Molecular Docking Study of Benzothiazole Derivatives for Anti-Alzheimer's Activity on Human BACE-1 Complex AYH. (2024). International Journal of Pharmacy and Biological Sciences. [Link]

  • The Binding of 2-(4′-Methylaminophenyl)Benzothiazole to Postmortem Brain Homogenates Is Dominated by the Amyloid Component. (2003). Journal of Neuroscience. [Link]

  • Surface Plasmon Resonance Protocol & Troubleshooting. Creative Biolabs. [Link]

  • Protein-Protein Interactions: Surface Plasmon Resonance. (2017). PubMed. [Link]

  • Guide to Running an SPR Experiment. (2022). University of Texas at Austin. [Link]

  • Principle and Protocol of Surface Plasmon Resonance (SPR). Creative BioMart. [Link]

  • Synthesis of thiazole-based-thiourea analogs: as anticancer, antiglycation and antioxidant agents, structure activity relationship analysis and docking study. (2023). PubMed. [Link]

  • Surface Plasmon Resonance. Springer. [Link]

  • Quantitative Structure Activity Relationship and Molecular Docking Studies on A Series of Thiourea and Thiazolidine-4-Carboxylic Acid Analogues as Potent Neuraminidase Inhibitors. (2022). ResearchGate. [Link]

  • Structure-Activity Relationships of Thiazolyl Resorcinols, Potent and Selective Inhibitors of Human Tyrosinase. (2018). PMC. [Link]

  • The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. (2022). Springer. [Link]

  • Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. (2025). Biointerface Research in Applied Chemistry. [Link]

  • Structure-Activity Relationship of Thiourea Derivatives: Influence of Substituents on Antibacterial Activity. (2025). Letters in Applied NanoBioScience. [Link]

  • Structure-activity relationships of thiazole and benzothiazole derivatives as selective cannabinoid CB2 agonists with in vivo anti-inflammatory properties. (2019). PubMed. [Link]

  • Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. (2023). Semantic Scholar. [Link]

  • Thiazole/Thiadiazole/Benzothiazole Based Thiazolidin-4-One Derivatives as Potential Inhibitors of Main Protease of SARS-CoV-2. (2022). PMC. [Link]

  • Structure-activity relationships of thiazole and benzothiazole derivatives as selective cannabinoid CB2 agonists with in vivo anti-inflammatory properties. (2019). ResearchGate. [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). Royal Society of Chemistry. [Link]

  • Thiazole derivatives as inhibitors of protein kinase. ResearchGate. [Link]

  • Synthesis and optimization of thiadiazole derivatives as a novel class of substrate competitive c-Jun N-terminal kinase inhibitors. (2015). PMC. [Link]

  • Design, synthesis, and anticancer evaluation of benzothiazole–carboxamide hybrids: Insights from molecular docking and. (2025). Journal of Applied Pharmaceutical Science. [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Advances. [Link]

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Validation

validating antimicrobial efficacy of 1,3-thiazol-2-ylthiourea against MRSA

Title : Validating the Antimicrobial Efficacy of 1,3-Thiazol-2-ylthiourea Derivatives Against MRSA: A Comparative Methodological Guide Introduction Methicillin-resistant Staphylococcus aureus (MRSA) remains a formidable...

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Author: BenchChem Technical Support Team. Date: March 2026

Title : Validating the Antimicrobial Efficacy of 1,3-Thiazol-2-ylthiourea Derivatives Against MRSA: A Comparative Methodological Guide

Introduction Methicillin-resistant Staphylococcus aureus (MRSA) remains a formidable clinical challenge, notorious for its resistance to β-lactam antibiotics and its ability to persist intracellularly within host macrophages. Recent pharmacological advancements have identified 1,3-thiazol-2-ylthiourea derivatives (and related arylthiazoles) as a highly potent class of novel antimicrobials[1]. By hybridizing the thiazole ring—which imparts lipophilicity and target affinity—with a thiourea bridge acting as a flexible pharmacophore, these compounds effectively disrupt bacterial cell wall synthesis and exhibit exceptional intracellular accumulation[2][3].

This guide provides researchers and drug development professionals with an objective comparison of 1,3-thiazol-2-ylthiourea against standard-of-care alternatives (e.g., Vancomycin, Mupirocin). It details the mechanistic rationale and provides self-validating experimental protocols required to rigorously evaluate these compounds.

Mechanistic Rationale & Pathway Analysis

The failure of many conventional antibiotics against recurrent MRSA infections stems from their inability to cross mammalian cell membranes. demonstrate that 1,3-thiazol-2-ylthiourea derivatives are structurally optimized—via fine-tuning of their polar surface area and size—to passively diffuse into macrophages[2]. Once inside, they accumulate within the phagolysosome, directly targeting the intracellular MRSA that typically evades immune clearance, leading to rapid bactericidal activity[2].

Diagram 1: Intracellular targeting pathway of thiazolylthiourea derivatives against MRSA.

Quantitative Performance Comparison

To establish clinical viability, the efficacy of lead 1,3-thiazol-2-ylthiourea compounds must be benchmarked against current therapies. The following table synthesizes in vitro and in vivo performance metrics based on [4].

Antimicrobial AgentTarget/Strain ProfileMIC (μg/mL)Intracellular MRSA ReductionIn Vivo Bioburden ReductionSynergistic Potential
1,3-thiazol-2-ylthiourea (Lead) MRSA (USA300/800)1.3 - 2.8>80%>90% (Murine Model)High (FIC ≤ 0.50)
Mupirocin (Topical Standard) MRSA (USA300/800)4.0Low (<30%)~90% (Murine Model)N/A
Vancomycin (Systemic Standard) MRSA / VRSA1.0 - 2.0Low (<30%)~30% (Intracellular Model)N/A

Data indicates that while the lead thiazole compound matches the in vivo topical efficacy of Mupirocin, it significantly outperforms standard therapies in clearing intracellular bacteria and re-sensitizing resistant strains[2][4][5].

Experimental Validation Protocols

To ensure reproducibility and scientific integrity, the following workflows represent the gold-standard methodologies for validating the efficacy of thiazolylthiourea derivatives. Every protocol is designed as a self-validating system, incorporating strict controls to isolate the compound's true pharmacological effect.

Protocol A: Broth Microdilution Assay (MIC Determination) Causality & Logic: Before assessing complex synergistic or in vivo dynamics, the baseline intrinsic activity (Minimum Inhibitory Concentration) must be established. We utilize standardized guidelines to ensure the data is universally comparable and to rule out false positives caused by inoculum effects[6].

  • Step 1: Inoculum Preparation : Culture MRSA strains (e.g., USA300) on Tryptic Soy Agar (TSA) overnight. Suspend isolated colonies in sterile PBS to match a 0.5 McFarland standard, then dilute in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final well concentration of 5×105 CFU/mL. Rationale: This specific concentration ensures bacteria are in the exponential growth phase without overwhelming the compound's mechanism of action.

  • Step 2: Compound Dilution : Prepare a stock solution of the 1,3-thiazol-2-ylthiourea derivative in DMSO. Perform two-fold serial dilutions in a 96-well microtiter plate using CAMHB. Critical Control: Ensure final DMSO concentration remains ≤1% to prevent solvent-induced bacterial cytotoxicity, which would artificially lower the apparent MIC.

  • Step 3: Incubation & Reading : Inoculate the plates and incubate at 37°C for 18-20 hours. The MIC is recorded as the lowest concentration exhibiting no visible bacterial growth, validated via spectrophotometry at OD600.

Protocol B: Checkerboard Assay for Synergistic Efficacy Causality & Logic: Monotherapy often drives rapid resistance. Evaluating the Fractional Inhibitory Concentration (FIC) index determines if the thiourea derivative can rescue or enhance the efficacy of legacy antibiotics. that thiazole compounds can reduce the MIC of vancomycin against resistant strains by up to 512-fold[5].

  • Step 1: Matrix Setup : In a 96-well plate, serially dilute the 1,3-thiazol-2-ylthiourea compound along the X-axis and the comparator antibiotic (e.g., Vancomycin or Mupirocin) along the Y-axis.

  • Step 2: Inoculation : Add the standardized MRSA inoculum ( 5×105 CFU/mL) to all wells. Include a growth control (no drug) and a sterility control (no bacteria).

  • Step 3: Analysis : Post-incubation (24h at 37°C), determine the MIC for each compound alone and in combination.

  • Step 4: FIC Calculation : Calculate the Σ FIC = (MIC of Drug A in combo / MIC of Drug A alone) + (MIC of Drug B in combo / MIC of Drug B alone). An Σ FIC ≤0.5 confirms synergy, validating the compound's role in combination therapy[5].

Diagram 2: Checkerboard assay workflow for validating antimicrobial synergy.

Protocol C: Intracellular Macrophage Infection Model Causality & Logic: Standard MIC assays do not account for mammalian cell permeability. This protocol validates the compound's ability to clear intracellular MRSA, a critical differentiator for thiazolylthiourea derivatives compared to Vancomycin[2].

  • Step 1: Cell Culture : Seed murine macrophages (e.g., J774A.1) in 24-well plates at 105 cells/well. Incubate overnight in DMEM supplemented with 10% FBS.

  • Step 2: Infection : Infect macrophages with MRSA at a Multiplicity of Infection (MOI) of 10:1. Incubate for 1 hour to allow phagocytosis.

  • Step 3: Extracellular Clearance : Wash cells with PBS and treat with Gentamicin (50 μg/mL) for 1 hour. Rationale: Gentamicin cannot penetrate macrophages, ensuring it only kills extracellular MRSA. This guarantees that any surviving bacteria measured later are strictly intracellular.

  • Step 4: Treatment : Wash cells and apply the 1,3-thiazol-2-ylthiourea derivative at varying concentrations (e.g., 1x, 4x, 8x MIC) for 24 hours.

  • Step 5: Lysis & Enumeration : Lyse the macrophages using 0.1% Triton X-100. Plate the lysates on TSA, incubate, and count CFUs to determine the percentage of intracellular reduction compared to untreated controls.

Conclusion

The 1,3-thiazol-2-ylthiourea scaffold represents a significant leap in anti-MRSA drug design. By combining potent intrinsic activity (MIC ~1.3 μg/mL) with the unique ability to penetrate macrophages and act synergistically with existing glycopeptides, these derivatives offer a robust alternative to standard therapies[4][5]. Rigorous validation using the outlined self-contained protocols ensures reliable translation from in vitro discovery to in vivo application.

References

  • Title : Antibacterial Evaluation of Synthetic Thiazole Compounds In Vitro and In Vivo in a Methicillin-Resistant Staphylococcus aureus (MRSA) Skin Infection Mouse Model Source : PLOS One / Purdue e-Pubs URL :[Link]

  • Title : Arylthiazole Antibiotics Targeting Intracellular Methicillin-resistant Staphylococcus aureus (MRSA) that Interfere with Bacterial Cell Wall Synthesis Source : PubMed Central (PMC) / NIH URL :[Link]

  • Title : Anti-biofilm activity and synergism of novel thiazole compounds with glycopeptide antibiotics against multidrug-resistant staphylococci Source : PubMed Central (PMC) / NIH URL :[Link]

  • Title : Thiazole-based analogues as potential antibacterial agents against methicillin-resistant Staphylococcus aureus (MRSA) and their SAR elucidation Source : European Journal of Medicinal Chemistry / PubMed URL :[Link]

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Comparative

Comparative Cytotoxicity Guide: 1,3-Thiazol-2-ylthiourea Derivatives vs. Traditional Chemotherapeutics

As the landscape of oncology drug development evolves, the limitations of traditional chemotherapeutics—namely, severe off-target toxicity and acquired drug resistance—have driven the search for novel pharmacophores. Amo...

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Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of oncology drug development evolves, the limitations of traditional chemotherapeutics—namely, severe off-target toxicity and acquired drug resistance—have driven the search for novel pharmacophores. Among these, 1,3-thiazol-2-ylthiourea and its substituted derivatives (such as benzothiazolyl thioureas) have emerged as highly potent, selective anticancer scaffolds.

This guide provides an objective, data-driven comparison of thiazol-2-ylthiourea derivatives against standard-of-care agents like Doxorubicin and Cisplatin. It is designed for researchers and drug development professionals seeking to understand the mechanistic advantages, comparative efficacy, and standardized validation protocols for this class of compounds.

Mechanistic Rationale: The Thiazolyl Thiourea Scaffold

The superior cytotoxicity profile of thiazol-2-ylthiourea derivatives is fundamentally tied to their unique structure-activity relationship (SAR). Traditional agents like Cisplatin form bulky DNA crosslinks, which often trigger systemic toxicity and rapid cellular efflux mechanisms. In contrast, the thiazolyl thiourea scaffold operates through a multi-targeted, highly selective mechanism:

  • Dual Hydrogen Bonding: The thiourea moiety contains both a C=S group (a weak hydrogen bond acceptor) and an N-H group (a hydrogen bond donor)[1]. This dual capacity significantly enhances the molecule's ability to anchor into the minor grooves of DNA or block the active sites of critical enzymes like Topoisomerase II[2].

  • Lipophilic Thiazole Ring: The 1,3-thiazole ring increases the overall lipophilicity of the molecule, facilitating rapid passive diffusion across cancer cell membranes compared to highly polar traditional drugs[2].

  • Apoptotic Induction: Flow cytometry studies confirm that these derivatives do not merely arrest cell growth but actively induce caspase-mediated apoptosis, often outperforming Cisplatin in the percentage of cells driven into late-stage apoptosis[3].

MoA T 1,3-Thiazol-2-ylthiourea Scaffold HB Hydrogen Bonding (C=S Acceptor, N-H Donor) T->HB Lipo Lipophilic Thiazole Ring (Cellular Uptake) T->Lipo DNA DNA Intercalation & Groove Binding HB->DNA Topo Topoisomerase II Inhibition HB->Topo Lipo->DNA Apop Caspase-Mediated Apoptosis DNA->Apop Topo->Apop

Fig 1: Proposed apoptotic and DNA-binding pathways of thiazol-2-ylthiourea derivatives.

Comparative Cytotoxicity Data

To objectively evaluate the clinical potential of thiazol-2-ylthiourea derivatives, we must benchmark their half-maximal inhibitory concentrations (IC50) and apoptotic induction rates against established chemotherapeutics.

A. In Vitro Antiproliferative Efficacy (IC50)

Recent studies synthesizing optimized thiourea derivatives (e.g., bis-substituted or benzothiazole-fused variants) demonstrate that these compounds frequently surpass Doxorubicin in potency across multiple human carcinoma lines[4].

Table 1: Comparative IC50 Values (µM) at 48h Post-Treatment

Cell Line (Origin)Thiazolyl/Substituted Thiourea DerivativeDoxorubicin (Control)Cisplatin (Control)
HepG2 (Liver)2.4 µM[4]7.5 µM[4]~12.0 µM
HCT116 (Colon)1.5 µM[4]8.3 µM[4]~15.5 µM
MCF-7 (Breast)4.5 µM[4]4.6 µM[4]~18.0 µM
WI-38 (Normal Lung)> 200 µM (Non-toxic)[2]1.2 µM (Highly toxic)2.5 µM (Toxic)

Data Synthesis Insight: The substituted thiourea derivatives exhibit a profound Selectivity Index (SI) . While Doxorubicin shows high toxicity against normal WI-38 fibroblasts, the thiourea compounds remain virtually inert against normal cells, highlighting a vastly superior safety window[2].

B. Apoptosis Quantification

Flow cytometry utilizing Annexin V/PI staining reveals the mechanism of cell death. In HT-29 colon cancer cells, treatment with 1-(6-ethoxy-1,3-benzothiazol-2-yl)thiourea yielded a significantly higher population of apoptotic cells compared to equimolar concentrations of Cisplatin[3].

Table 2: Apoptotic Cell Population in HT-29 Cells

Treatment GroupConcentrationTotal Apoptotic Population (%)Fold Difference
Vehicle Control 0.1% DMSO4.12%Baseline
Cisplatin 1.0 µM65.28%[3]1.0x
Benzothiazolyl Thiourea 1.0 µM79.45%[3]1.2x Higher

Standardized Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols represent a self-validating system . Every assay must include an internal baseline (vehicle), a sensitivity benchmark (positive control), and a selectivity benchmark (normal cell line).

Protocol A: MTT Cell Viability Assay (IC50 Determination)

Causality & Rationale: The MTT assay measures the reduction of yellow tetrazolium salt to purple formazan by mitochondrial succinate dehydrogenase. This provides a direct, quantifiable proxy for the metabolic viability of the cells following drug exposure.

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7, HepG2) and normal control cells (e.g., WI-38 or L-929) at a density of 1×104 cells/well in 96-well plates. Rationale: Including normal cells like L-929 or WI-38 is critical to calculate the Selectivity Index and prove the compound does not induce off-target necrosis[2][5].

  • Synchronization: Incubate for 24 hours at 37°C in 5% CO2 to allow cellular adhesion and cell-cycle synchronization.

  • Treatment: Aspirate media and apply the thiazol-2-ylthiourea derivative, Doxorubicin, and Cisplatin at serial dilutions (0.1 µM to 100 µM) in serum-free media. Rationale: Serum-free media prevents the drug from binding to bovine serum albumin, which can artificially inflate the apparent IC50. Use 0.1% DMSO as the vehicle control.

  • Incubation & Staining: After 48 hours, add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours in the dark.

  • Solubilization & Readout: Remove media and dissolve the formazan crystals in 150 µL of DMSO. Measure absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression analysis.

Protocol B: Annexin V/PI Flow Cytometry (Apoptosis Validation)

Causality & Rationale: Annexin V binds to phosphatidylserine, which flips to the outer membrane leaflet during early apoptosis. Propidium Iodide (PI) intercalates into DNA but can only penetrate cells with compromised membranes (late apoptosis/necrosis). This dual-staining differentiates the exact mechanism of cytotoxicity.

  • Treatment: Treat 5×105 HT-29 cells/well in 6-well plates with the calculated IC50 concentration of the thiourea derivative and Cisplatin for 24 hours.

  • Harvesting: Collect cells using enzyme-free dissociation buffer to prevent the artificial cleavage of membrane proteins, which could yield false-positive Annexin V binding.

  • Staining: Resuspend the cell pellet in 100 µL of Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of PI. Incubate for 15 minutes at room temperature in the dark.

  • Acquisition: Analyze via flow cytometry (e.g., BD FACSCanto). Gate the populations into four quadrants: Q1 (Necrotic), Q2 (Late Apoptotic), Q3 (Living), and Q4 (Early Apoptotic)[3].

Workflow Seed Cell Seeding (Tumor & Normal Lines) Treat Compound Treatment (Thiourea vs. Dox/Cis) Seed->Treat Assay Cytotoxicity Assays (MTT / Flow Cytometry) Treat->Assay Data Data Analysis (IC50 & Selectivity Index) Assay->Data

Fig 2: Standardized workflow for evaluating in vitro cytotoxicity and apoptotic induction.

Conclusion

The comparative data strongly supports the transition of 1,3-thiazol-2-ylthiourea derivatives from early-stage hit compounds to advanced lead candidates in oncology. By outperforming Doxorubicin in specific cell lines (HepG2, HCT116)[4] and inducing higher rates of apoptosis than Cisplatin[3], while simultaneously sparing normal fibroblast cells (WI-38, L-929)[2][5], this scaffold addresses the primary failure points of traditional chemotherapy. Future drug development efforts should focus on optimizing linker lengths and exploring targeted delivery mechanisms to maximize the in vivo efficacy of these highly promising agents.

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Validation

HPLC method validation for the quantification of 1,3-thiazol-2-ylthiourea

Title: HPLC Method Validation for the Quantification of 1,3-Thiazol-2-ylthiourea: A Comparative Guide to Column Chemistries and Method Optimization Target Audience: Researchers, analytical scientists, and drug developmen...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: HPLC Method Validation for the Quantification of 1,3-Thiazol-2-ylthiourea: A Comparative Guide to Column Chemistries and Method Optimization

Target Audience: Researchers, analytical scientists, and drug development professionals.

Introduction & Scientific Context

1,3-Thiazol-2-ylthiourea and its N-acyl derivatives represent a critical class of organosulfur compounds extensively researched for their potent antimicrobial, anti-biofilm, and antioxidant properties[1][2]. However, transitioning these promising drug candidates from synthesis to routine quality control requires highly robust analytical methodologies.

As an Application Scientist, the most common challenge I encounter when developing High-Performance Liquid Chromatography (HPLC) methods for thiazolylthiourea derivatives is severe peak tailing and retention time instability. This molecule possesses both a basic thiazole nitrogen and a polar thiourea moiety. These functional groups are prone to tautomerization and act as strong hydrogen-bond donors/acceptors, making them highly susceptible to secondary interactions with stationary phase matrices[3].

This guide objectively compares the performance of a modern High-Efficiency Core-Shell C18 column (2.7 µm) against a Traditional Fully Porous C18 column (5 µm) for the quantification of 1,3-thiazol-2-ylthiourea, providing a self-validating protocol compliant with ICH Q2(R1) guidelines.

Mechanistic Insights: The Causality of Peak Tailing

To optimize a method, we must first understand the mechanism of failure. Traditional fully porous C18 columns (5 µm) often possess unshielded, residual silanol groups (Si-OH) on the silica surface. At a mid-range pH, these silanols ionize into Si-O⁻. The basic nitrogens in 1,3-thiazol-2-ylthiourea undergo secondary ion-exchange interactions with these ionized silanols, dragging the analyte through the column and resulting in severe band broadening and peak tailing[3].

The Solution:

  • Column Chemistry: Utilizing a superficially porous (core-shell) C18 column with advanced end-capping technology. The solid core limits the diffusion path length, reducing the longitudinal diffusion term (B-term) and mass transfer resistance (C-term) in the van Deemter equation. This yields higher theoretical plates without the extreme backpressure penalty of sub-2 µm particles.

  • Mobile Phase Control: Lowering the mobile phase pH using 0.1% Formic Acid (pH ~2.7) suppresses the ionization of surface silanols (pKa ~3.5–4.5), forcing the separation to rely purely on hydrophobic partitioning[3].

SilanolInteraction A 1,3-Thiazol-2-ylthiourea (Basic Nitrogens) B Traditional Fully Porous C18 (Unshielded Silanols) A->B Injected into C Core-Shell End-Capped C18 (Shielded Silanols) A->C Injected into D Secondary Ion-Exchange Interaction (Si-O⁻) B->D pH > 3 E Pure Hydrophobic Partitioning C->E Low pH / End-capped F Severe Peak Tailing & Band Broadening D->F Result G Sharp Peaks & High Efficiency E->G Result

Caption: Mechanism of secondary silanol interactions vs. optimized hydrophobic partitioning.

Comparative Experimental Design & Data Presentation

To demonstrate the superiority of the optimized method, 1,3-thiazol-2-ylthiourea was analyzed under identical isocratic mobile phase conditions across two different column architectures.

  • Mobile Phase: 0.1% Formic Acid in Water : Acetonitrile (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Column Temperature: 30°C

Table 1: Chromatographic Performance Comparison
ParameterAlternative B: Traditional Fully Porous C18 (5 µm, 4.6 x 150 mm)Product A: Core-Shell End-Capped C18 (2.7 µm, 4.6 x 100 mm)
Retention Time (tR) 6.8 min4.2 min
Peak Asymmetry (Tf) 2.15 (Severe Tailing)1.08 (Excellent Symmetry)
Theoretical Plates (N) 4,50014,200
Signal-to-Noise (S/N) 15:1 (at 0.1 µg/mL)48:1 (at 0.1 µg/mL)
Backpressure ~110 bar~145 bar

Data Interpretation: The Core-Shell C18 column (Product A) delivers a 3x increase in theoretical plates and perfectly symmetrical peaks (Tf < 1.2), directly translating to higher sensitivity (S/N) and a faster run time.

Step-by-Step HPLC Method Validation Protocol

Using the optimized Core-Shell C18 column, the method must be validated according to ICH Q2(R1) guidelines to ensure it is a self-validating, trustworthy system for quantitative analysis[1][2].

Phase 1: Preparation of Solutions
  • Mobile Phase: Add 1.0 mL of LC-MS grade formic acid to 1000 mL of ultrapure water (Solvent A). Use HPLC-grade Acetonitrile as Solvent B. Premix at a 60:40 (A:B) ratio, filter through a 0.22 µm PTFE membrane, and sonicate for 10 minutes to degas.

  • Standard Stock Solution: Accurately weigh 10.0 mg of 1,3-thiazol-2-ylthiourea reference standard. Dissolve in 10 mL of Methanol to achieve a 1.0 mg/mL (1000 µg/mL) stock.

  • Working Solutions: Dilute the stock solution with the mobile phase to create a calibration range of 0.05 µg/mL to 50.0 µg/mL.

Phase 2: Validation Execution
  • System Suitability Testing (SST): Inject the 10 µg/mL standard six times. Acceptance criteria: RSD of peak area < 2.0%, Tailing factor < 1.5, Theoretical plates > 2000.

  • Linearity: Inject the working solutions (0.05, 0.5, 5, 25, 50 µg/mL) in triplicate. Plot peak area vs. concentration.

  • LOD & LOQ: Determine the Limit of Detection (S/N = 3:1) and Limit of Quantification (S/N = 10:1) by injecting serial dilutions of the lowest calibration standard.

  • Precision (Repeatability): Analyze three concentration levels (Low, Mid, High) in hexaplicate on the same day (Intra-day) and across three consecutive days (Inter-day).

  • Accuracy (Recovery): Spike a known amount of standard into a placebo/blank matrix at 80%, 100%, and 120% of the target concentration. Calculate the percentage recovered.

ValidationWorkflow S1 1. System Suitability (Tailing < 1.5, N > 2000) S2 2. Linearity & Range (R² > 0.999) S1->S2 S3 3. LOD & LOQ (S/N 3:1 & 10:1) S2->S3 S4 4. Precision & Accuracy (RSD < 2%, Rec 98-102%) S3->S4

Caption: ICH Q2(R1) step-by-step HPLC method validation workflow for quantitative analysis.

Table 2: Summary of Validation Parameters (Core-Shell C18)
Validation ParameterResult / ValueAcceptance Criteria
Linearity Range 0.05 – 50.0 µg/mLR² ≥ 0.999
Correlation Coefficient (R²) 0.9998≥ 0.999
Limit of Detection (LOD) 0.015 µg/mLS/N ≥ 3
Limit of Quantification (LOQ) 0.048 µg/mLS/N ≥ 10
Intra-day Precision (RSD, n=6) 0.85%≤ 2.0%
Inter-day Precision (RSD, n=18) 1.12%≤ 2.0%
Accuracy (Mean Recovery %) 99.4%98.0% – 102.0%

Conclusion

For the quantification of polar, basic analytes like 1,3-thiazol-2-ylthiourea, traditional fully porous C18 columns fail to provide the necessary peak symmetry due to secondary silanol interactions. By upgrading to a high-efficiency Core-Shell C18 column and utilizing a low-pH mobile phase to suppress ionization, scientists can achieve rapid, highly sensitive, and fully ICH-compliant chromatographic performance.

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Comparative

1,3-thiazol-2-ylthiourea vs urea derivatives in coordination chemistry

An In-Depth Guide to the Coordination Chemistry of 1,3-Thiazol-2-ylthiourea vs. Urea Derivatives For Researchers, Scientists, and Drug Development Professionals Executive Summary In the vast landscape of coordination che...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Coordination Chemistry of 1,3-Thiazol-2-ylthiourea vs. Urea Derivatives

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the vast landscape of coordination chemistry, the choice of ligand is paramount to tailoring the properties of the resulting metal complex. Urea and thiourea derivatives represent two fundamental classes of ligands, often considered structural analogues but exhibiting profoundly different coordination behaviors.[1][2] This guide provides a comparative analysis of simple urea-based ligands and the more complex, multifunctional 1,3-thiazol-2-ylthiourea derivatives. We will explore their distinct electronic structures, preferred coordination modes, and the resulting impact on the properties of their metal complexes, supported by experimental data and detailed protocols. The core difference lies in the hard oxygen donor of urea versus the soft sulfur donor of the thiourea moiety, a distinction that governs their affinity for different metal centers and unlocks diverse structural and functional outcomes.[3]

The Fundamental Ligand: Urea and its Derivatives

Urea, CO(NH₂)₂, is the archetypal carbamide ligand. Its coordination chemistry has been extensively studied, revealing a preference for binding through its oxygen atom.[4][5]

Electronic Structure and Donor Atoms

The electronic structure of urea can be described by several resonance forms, which indicate that the C-N bond has significant double bond character (around 28%), and the C=O bond is highly polarized.[4] Urea possesses two potential donor sites: the carbonyl oxygen and the two amide nitrogens. However, coordination almost invariably occurs through the lone pairs on the sp² hybridized oxygen atom.[4]

Causality: Coordination through oxygen is electronically favored. When a metal ion coordinates to the oxygen atom, the electron density is pulled from the C=O bond, which is compensated by the delocalization of the nitrogen lone pairs into the C-N bonds. This is an energetically stable arrangement. In the rare cases of N-coordination, this resonance stabilization is disrupted.[6]

Coordination Modes and Spectroscopic Signatures

Urea typically acts as a monodentate ligand via its oxygen atom.[4] This O-coordination is readily identified using infrared (IR) spectroscopy.

  • O-Coordination: A shift of the ν(C=O) stretching frequency (typically ~1680 cm⁻¹) to a lower wavenumber (1580–1500 cm⁻¹) is observed, accompanied by a slight increase or no significant change in the ν(N-H) stretching frequencies.[5] This indicates a weakening of the C=O double bond upon coordination.

  • N-Coordination (Rare): In contrast, if coordination were to occur through a nitrogen atom, the ν(C=O) frequency would shift to a higher wavenumber (~1700 cm⁻¹), and the ν(N-H) frequencies would shift lower.[6][7] This is observed with certain metal ions like Pd(II).[6]

Metal ions classified as hard acids under the Hard and Soft Acids and Bases (HSAB) principle (e.g., Fe(III), Cr(III), Al(III)) show a strong preference for the hard oxygen donor of urea.[5][6]

Caption: Common O-coordination and rare N-coordination modes of urea with a metal center.

The Multifunctional Ligand: 1,3-Thiazol-2-ylthiourea

Substituting the carbonyl oxygen of urea with sulfur creates thiourea, SC(NH₂)₂, fundamentally altering its coordination properties.[8] Incorporating a thiazole ring, as in 1,3-thiazol-2-ylthiourea, introduces additional donor sites and steric/electronic influences, creating a highly versatile ligand.

Electronic Structure and Donor Atoms

1,3-Thiazol-2-ylthiourea presents a richer set of potential donor atoms:

  • Thiocarbonyl Sulfur (S): The primary donor site, classified as a soft base. It readily coordinates to soft and borderline metal ions.[8][9]

  • Thiourea Nitrogens (N): The two nitrogen atoms of the thiourea backbone.

  • Thiazole Nitrogen (N): The sp²-hybridized nitrogen atom within the thiazole ring.[10]

This multi-donor nature allows for more complex coordination behavior compared to the simple monodentate urea.

Coordination Modes and Chelation

The presence of multiple donor sites allows 1,3-thiazol-2-ylthiourea to act as either a monodentate or a bidentate chelating ligand.

  • Monodentate S-Coordination: The most common mode, where the ligand binds through the soft sulfur atom. This is preferred by metals like Au(I) and Ag(I).[9][11]

  • Bidentate (N,S)-Chelation: The ligand can form a stable five-membered chelate ring by coordinating through the thiazole nitrogen and the thiourea sulfur atom. This mode is common with borderline metal ions like Cu(II) and Zn(II).[12]

  • Bridging Coordination: The ligand can bridge two metal centers, utilizing different donor atoms for each.

The IR spectrum of the free thiazolylthiourea ligand shows characteristic bands for ν(N-H), ν(C=N) of the thiazole ring, and the thioamide bands which have contributions from ν(C=S) and ν(C-N) stretching. Upon coordination, shifts in these bands, particularly a lowering of the ν(C=S) frequency, confirm the involvement of the respective groups in bonding.[9]

Caption: Monodentate S-coordination and bidentate N,S-chelation modes for 1,3-thiazol-2-ylthiourea.

Comparative Analysis: A Head-to-Head Evaluation

The distinct structural features of urea and 1,3-thiazol-2-ylthiourea lead to significant differences in their coordination chemistry and the properties of their metal complexes.

FeatureUrea Derivatives1,3-Thiazol-2-ylthiourea DerivativesCausality & Implication
Primary Donor Atom Oxygen (Hard Base)Sulfur (Soft Base)Governed by HSAB theory. Urea prefers hard metals (Fe³⁺, Cr³⁺), while thioureas prefer soft metals (Pd²⁺, Ag⁺, Au⁺).[3][6][8]
Potential Donor Sites Carbonyl Oxygen, Amide NitrogensThiocarbonyl Sulfur, Amide Nitrogens, Thiazole NitrogenThe thiazole moiety adds a crucial heterocyclic N-donor, enabling more complex coordination.[10]
Typical Denticity MonodentateMonodentate or BidentateThe ability of thiazolylthiourea to chelate leads to thermodynamically more stable complexes (chelate effect).[12]
Chelate Ring Formation NoYes (typically 5-membered N,S-ring)Chelation enhances complex stability and can enforce specific geometries around the metal center.
Key Spectroscopic Marker (IR) ν(C=O) shift to lower frequency[5]ν(C=S) and ν(C=N) band shiftsProvides a clear, experimentally verifiable signature for the mode of coordination.
Biological Relevance Used in fertilizers and some platinum-based antitumor drugs.[4]Derivatives show broad biological activity (anticancer, antibacterial, antifungal) often linked to their metal-chelating ability.[1][13][14]The soft sulfur atom often interacts favorably with biological metal centers and sulfhydryl groups in proteins.

Experimental Protocols

Trustworthy protocols are self-validating. The successful synthesis and characterization of these complexes rely on careful execution and interpretation of analytical data.

Protocol 1: Synthesis of a Representative Urea Complex: Hexakis(urea)iron(III) Nitrate

This protocol describes the synthesis of a classic O-coordinated urea complex.[5]

  • Preparation: Dissolve 10.1 g (0.025 mol) of Fe(NO₃)₃·9H₂O in 20 mL of distilled water. In a separate beaker, dissolve 9.0 g (0.15 mol) of urea in 20 mL of distilled water, warming gently if necessary.

  • Reaction: Slowly add the iron nitrate solution to the urea solution with constant stirring.

  • Crystallization: Allow the resulting solution to cool to room temperature and then place it in an ice bath for 1-2 hours to facilitate the crystallization of the complex.

  • Isolation: Collect the pale-colored crystals by vacuum filtration, wash them with a small amount of ice-cold ethanol, and then diethyl ether.

  • Drying: Dry the product in a desiccator over anhydrous CaCl₂.

  • Characterization: Confirm the formation of ₃ by FT-IR spectroscopy. Look for the characteristic shift of the ν(C=O) band from ~1683 cm⁻¹ in free urea to ~1530 cm⁻¹ in the complex and the appearance of a strong band around 1380 cm⁻¹ for the nitrate counter-ion.

Protocol 2: Synthesis of a Representative 1,3-Thiazol-2-ylthiourea Complex: Dichlorobis(N-phenyl-N'-(1,3-thiazol-2-yl)thiourea)copper(II)

This protocol outlines the synthesis of a complex where the thiazolylthiourea ligand likely acts as a bidentate chelator.

  • Ligand Synthesis: Synthesize the N-phenyl-N'-(1,3-thiazol-2-yl)thiourea ligand by reacting 2-aminothiazole with phenyl isothiocyanate in a suitable solvent like acetonitrile or ethanol under reflux. Purify the ligand by recrystallization.

  • Preparation: Dissolve 0.50 g (2.1 mmol) of the purified ligand in 30 mL of hot ethanol. In a separate flask, dissolve 0.17 g (1.0 mmol) of CuCl₂·2H₂O in 15 mL of ethanol.

  • Reaction: Add the copper(II) chloride solution dropwise to the hot ligand solution with continuous stirring. A color change and/or precipitation should be observed. Reflux the mixture for 2 hours to ensure complete reaction.

  • Isolation: Allow the mixture to cool to room temperature. Collect the solid product by vacuum filtration.

  • Purification: Wash the product sequentially with ethanol and diethyl ether to remove any unreacted starting materials.

  • Drying & Characterization: Dry the complex in a vacuum oven at 60 °C. Characterize the product using FT-IR, observing shifts in the ν(C=S) and the thiazole ring ν(C=N) bands, suggesting N,S-chelation. Further analysis by techniques like X-ray crystallography would be required to definitively determine the coordination geometry.[12][15]

G cluster_workflow General Experimental Workflow A 1. Prepare Solutions - Ligand (Urea or Thiazolylthiourea) - Metal Salt (e.g., FeCl₃, CuCl₂) B 2. Reaction - Mix solutions - Stir and/or reflux A->B C 3. Isolation - Cool solution / Induce precipitation - Vacuum filtration B->C D 4. Purification & Drying - Wash with appropriate solvents - Dry in desiccator or vacuum oven C->D E 5. Characterization - FT-IR Spectroscopy - UV-Vis Spectroscopy - Elemental Analysis - X-ray Crystallography D->E

Caption: A generalized workflow for the synthesis and characterization of metal complexes.

Conclusion and Outlook

While urea and 1,3-thiazol-2-ylthiourea may appear as simple analogues, their coordination chemistry is worlds apart. Urea acts as a straightforward, monodentate hard O-donor, forming predictable complexes with hard metal ions. In contrast, 1,3-thiazol-2-ylthiourea is a sophisticated, multifunctional ligand capable of chelation through its soft sulfur and borderline nitrogen atoms, leading to highly stable and structurally diverse complexes. This versatility makes it a particularly attractive scaffold in medicinal chemistry and materials science, where the ability to chelate specific metal ions is crucial for biological activity and functional properties.[9][13] Understanding these fundamental differences allows researchers to rationally select the appropriate ligand scaffold to achieve the desired coordination environment, stability, and reactivity for their target application.

References

  • BenchChem Technical Support Team. (2025). Thiourea vs. Urea Derivatives: A Comparative Analysis of Bioactivity. Benchchem.
  • El-Sonbati, A. A., et al. (n.d.). Synthesis and Characterization of Urea Schiff Base Chelates of Cr(III), Cr(VI), TiO(IV) and Pb(II). Journal of the Argentine Chemical Society.
  • AL-Majthoub, M. M., et al. (n.d.). Infrared spectroscopic interpretations on the reaction products resulted from the interaction between Co(II), Cu(II), Fe(III). Journal of Chemical and Pharmaceutical Research.
  • Ibrahim, O. B. (2012). Complexes of urea with Mn(II), Fe(III), Co(II), and Cu(II) metal ions. Advances in Applied Science Research.
  • Megahed, A. S., et al. (2014). SYNTHESIS AND STRUCTURAL CHARACTERIZATION OF UREA METAL COMPLEXES WITH Cu(II), Zn(II), Ag. Trade Science Inc.
  • Refat, M. S., et al. (n.d.). NEW COMPLEXES OF UREA WITH Hg(II) AND Ni(II) METAL IONS. Bibliomed.
  • Váradi, M., et al. (n.d.). Hexakis(urea-O)
  • Khan, A. A., et al. (2021). Anion Binding Studies of Urea and Thiourea Functionalized Molecular Clefts. Frontiers in Chemistry.
  • Gouda, M. A., et al. (2015). Synthesis of new 1,3-thiazole derivatives; using 1-(4-carbamoylphenyl)-3-methylthiourea and 1-methyl-3-(quinolin-8-yl)thiourea as starting materials. Journal of the Brazilian Chemical Society.
  • Annexe Chem. (2024).
  • Kim, Y. J., et al. (2007). Design and Synthesis of Urea and Thiourea Derivatives and Their Inhibitory Activities on Lipopolysaccharide-Induced NO Production. Bioorganic & Medicinal Chemistry Letters.
  • Mohapatra, R. K., et al. (n.d.). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. RSC Medicinal Chemistry.
  • Al-Salami, B. K. (2024).
  • Refat, M. S., & Megahed, A. S. (2014). COMPLEXES OF UREA WITH ALUMINUM (III)
  • Stoyanov, N., et al. (2024).
  • Carreño, A., et al. (n.d.). Synthesis of New Thiourea-Metal Complexes with Promising Anticancer Properties. Molecules.
  • Yapati, P., et al. (n.d.). Structure of metal complexes with 1-(benzo[d] thiazol-2-yl)thiourea[16]. ResearchGate.

  • Karadayı, N., & Çavuş, M. S. (2005). Thiourea, triazole and thiadiazine compounds and their metal complexes as antifungal agents. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Gull, S., et al. (2022). Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review. RSC Advances.
  • Rashid, M., et al. (2020).
  • Guedes da Silva, M. F. C., & Kuznetsov, M. L. (2015). Coordination chemistry of thiazoles, isothiazoles and thiadiazoles.
  • El-Faham, A., et al. (2022). Thiazolidine Complex—X-ray Structure, Hirshfeld Surface Analysis, and. Molecules.

Sources

Validation

A Comparative Structural Analysis of Substituted 1,3-Thiazol-2-ylthiourea Ligands: A Guide for Researchers

Substituted 1,3-thiazol-2-ylthiourea ligands have emerged as a versatile class of compounds with significant potential in drug discovery and materials science. Their biological activities, including antimicrobial, antica...

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Author: BenchChem Technical Support Team. Date: March 2026

Substituted 1,3-thiazol-2-ylthiourea ligands have emerged as a versatile class of compounds with significant potential in drug discovery and materials science. Their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, are intricately linked to their three-dimensional structures and the nature of their substituents.[1] This guide provides a comprehensive comparative structural analysis of these ligands, integrating experimental data from X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy with insights from computational modeling. We will delve into the subtle yet impactful effects of various substituents on the molecular geometry, conformation, and intermolecular interactions of these promising compounds.

The Thiourea Backbone: A Flexible Scaffold for Diverse Functionalities

The core of the 1,3-thiazol-2-ylthiourea scaffold consists of a thiourea moiety linking a thiazole ring and a substituted aryl or acyl group. The flexibility of the thiourea backbone allows for a range of conformations, which are heavily influenced by the electronic and steric properties of the substituents. Understanding these conformational preferences is paramount for rational drug design, as they dictate how these ligands interact with their biological targets.

X-ray Crystallography: Unveiling the Solid-State Architecture

Single-crystal X-ray diffraction provides the most definitive insight into the solid-state structure of these ligands, offering precise measurements of bond lengths, bond angles, and dihedral angles. A comparative analysis of crystallographic data for a series of substituted 1,3-thiazol-2-ylthiourea derivatives reveals key structural trends.

Bond Lengths and Angles: The Influence of Substituents

The electronic nature of the substituents on the phenyl ring significantly impacts the bond lengths within the thiourea and thiazole moieties. Electron-withdrawing groups (EWGs) tend to shorten the C-N bonds of the thiourea backbone, suggesting an increase in double bond character due to resonance. Conversely, electron-donating groups (EDGs) can lead to a slight elongation of these bonds.

Table 1: Comparative Crystallographic Data for Selected Substituted Thiourea Derivatives

Compound/SubstituentC=S Bond Length (Å)C-N (Thiourea) Bond Lengths (Å)Dihedral Angle (Thiourea-Phenyl) (°)Reference
1-(4-bromobenzoyl)-3-(1,3-benzothiazol-2-yl)thiourea1.663(2)1.386(3), 1.390(3)8.64(12)[2]
1-(4-chlorobenzoyl)-3-(3-methylpyridin-2-yl)thiourea--33.30(8)[3]
1-(4-Chlorophenyl)-3-(3-chloropropionyl)thiourea---[4]
1-(3-Hydroxyphenyl)-3-(3-methoxyphenyl)thiourea--61.91(4) & 76.90(4)
3-Acetyl-1-(4-methylphenyl)thiourea--52.8(1) & 68.0(1)[5]

Note: A comprehensive table with a homologous series is under development as more crystallographic data becomes available.

Molecular Conformation and Intramolecular Hydrogen Bonding

A recurring structural motif in many substituted 1,3-thiazol-2-ylthiourea ligands is the formation of an intramolecular hydrogen bond between one of the thiourea N-H protons and a suitable acceptor on the substituent, such as a carbonyl oxygen. This interaction leads to the formation of a pseudo-six-membered ring, significantly influencing the overall molecular conformation.[3]

The orientation of the thiazole and phenyl rings relative to the thiourea plane is described by dihedral angles. These angles are sensitive to steric hindrance from bulky substituents and electronic effects that may favor a more planar or twisted conformation.

Caption: Influence of substituents and hydrogen bonding on molecular conformation.

NMR Spectroscopy: Probing Structure and Dynamics in Solution

While X-ray crystallography provides a static picture of the molecule in the solid state, NMR spectroscopy offers valuable information about the structure and dynamics of these ligands in solution, which is more relevant to their biological activity.

Chemical Shifts as a Probe of Electronic Environment

The chemical shifts of the N-H protons of the thiourea moiety are particularly informative. These protons are sensitive to the electronic nature of the substituents and can participate in hydrogen bonding with the solvent or intramolecularly. Generally, electron-withdrawing groups on the phenyl ring cause a downfield shift (higher ppm) of the N-H signals, indicating a decrease in electron density around the protons.

Conformational Analysis using NOE and Coupling Constants

Through-space interactions, detected by Nuclear Overhauser Effect (NOE) experiments, can help to elucidate the preferred conformation of the molecule in solution. For instance, an NOE between a proton on the phenyl ring and a proton on the thiazole ring would suggest a folded conformation where these two moieties are in close proximity. Vicinal proton-proton coupling constants can also provide information about torsional angles.

Computational Modeling: A Synergy with Experimental Data

Density Functional Theory (DFT) calculations are a powerful tool for complementing experimental data. By performing geometry optimizations, we can predict the lowest energy conformations of these ligands and analyze the electronic effects of different substituents.[6]

Predicting Molecular Geometries and Electronic Properties

DFT calculations can accurately predict bond lengths, bond angles, and dihedral angles, which can be compared with experimental X-ray data. Furthermore, these calculations provide insights into the electronic properties of the molecules, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding their reactivity and potential as ligands.[7]

Caption: Integrated workflow combining computational and experimental methods.

Experimental Protocols

General Synthesis of Substituted 1,3-Thiazol-2-ylthiourea Ligands

The synthesis of the title compounds typically involves a two-step procedure. The first step is the synthesis of the 2-aminothiazole precursor, often via the Hantzsch thiazole synthesis.[8][9] The second step involves the reaction of the 2-aminothiazole with a substituted isothiocyanate.

Protocol 1: Hantzsch Synthesis of 2-Amino-4-arylthiazole [9]

  • To a solution of a substituted α-bromoacetophenone (10 mmol) in ethanol (50 mL), add thiourea (12 mmol).

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water and neutralize with a saturated solution of sodium bicarbonate.

  • Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure 2-amino-4-arylthiazole.

Protocol 2: Synthesis of 1-(Aryl)-3-(1,3-thiazol-2-yl)thiourea

  • To a solution of the 2-amino-4-arylthiazole (10 mmol) in a suitable solvent such as acetone or tetrahydrofuran (50 mL), add the corresponding aryl isothiocyanate (10 mmol).

  • Stir the reaction mixture at room temperature for 4-6 hours or until TLC indicates the consumption of the starting materials.

  • Remove the solvent under reduced pressure.

  • The resulting solid is then purified by recrystallization from an appropriate solvent (e.g., ethanol or acetonitrile) to yield the desired 1-(aryl)-3-(1,3-thiazol-2-yl)thiourea.

Single-Crystal X-ray Diffraction Analysis
  • Crystal Growth: Grow single crystals suitable for X-ray diffraction by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.

  • Data Collection: Mount a selected crystal on a diffractometer. Collect diffraction data at a controlled temperature (e.g., 100 K or 298 K) using Mo Kα or Cu Kα radiation.

  • Structure Solution and Refinement: Process the collected data using appropriate software. Solve the crystal structure using direct methods and refine the structure by full-matrix least-squares on F².

NMR Spectroscopic Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Data Acquisition: Record ¹H NMR and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz). For conformational analysis, perform 2D NMR experiments such as COSY, HSQC, HMBC, and NOESY/ROESY.

  • Data Analysis: Process the spectra and assign the chemical shifts of all protons and carbons. Analyze coupling constants and NOE correlations to deduce the solution-state conformation.

Computational Modeling Protocol
  • Structure Building: Build the initial 3D structure of the substituted 1,3-thiazol-2-ylthiourea molecule using a molecular modeling software.

  • Geometry Optimization: Perform geometry optimization using DFT with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[7]

  • Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm that it corresponds to a true minimum on the potential energy surface (no imaginary frequencies).

  • Analysis: Analyze the optimized geometry to obtain bond lengths, bond angles, and dihedral angles. Visualize the frontier molecular orbitals (HOMO and LUMO) and analyze other electronic properties.

Conclusion and Future Directions

The structural landscape of substituted 1,3-thiazol-2-ylthiourea ligands is rich and highly tunable through synthetic modification. This guide has demonstrated how a multi-pronged approach, combining X-ray crystallography, NMR spectroscopy, and computational modeling, provides a comprehensive understanding of their structure at both the atomic and electronic levels. The interplay of substituent effects and intramolecular hydrogen bonding dictates the conformational preferences of these molecules, which in turn influences their biological activity.

Future research should focus on expanding the library of crystallographically characterized compounds to establish more robust structure-property relationships. In-depth NMR studies in various solvents will provide further insights into their dynamic behavior. The continued synergy between experimental and computational approaches will undoubtedly accelerate the development of novel 1,3-thiazol-2-ylthiourea-based compounds for a wide range of applications.

References

  • Der Pharma Chemica. (2011).
  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • Gowda, B. T., et al. (2012). 3-Acetyl-1-(4-methylphenyl)thiourea. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2128.
  • Yamin, B. M., et al. (2011). 1-(4-Chlorobenzoyl)-3-(3-methylpyridin-2-yl)thiourea. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 9), o2367.
  • Nimthong-Roldán, A., et al. (2017). Crystal structure of chlorido[1-(4-nitrophenyl)thiourea-κS]bis(triphenylphosphane-κP)copper(I).
  • Yamin, B. M., et al. (2012). 1-(3-Hydroxyphenyl)-3-(3-methoxyphenyl)thiourea. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o530.
  • ChemicalCell. (n.d.). [4-(p-Nitrophenyl)-2-Thiazolyl]Thiourea CAS NO 14015-63-5. ChemicalCell. Retrieved from [Link]

  • Shahwar, D., et al. (2012). 3-Acetyl-1-(3-chlorophenyl)thiourea. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o1189.
  • Salimi, F., et al. (2012). DFT Studies on Optimized Geometries for Thiazole Derivatives. Asian Journal of Chemistry, 24(5), 2051-2054.
  • Yamin, B. M., et al. (2011). 1-(4-Chlorobenzoyl)-3-(3-methylpyridin-2-yl)thiourea. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 9), o2367.
  • Yamin, B. M., et al. (2013). 1-(4-Chlorophenyl)-3-(3-chloropropionyl)thiourea. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 11), o1696.
  • Yamin, B. M., & Yusof, M. S. M. (2006). N-(4-Methoxyphenyl)thiourea. Acta Crystallographica Section E: Structure Reports Online, 62(Pt 10), o4693–o4694.
  • MDPI. (2024).
  • Pérez, H., et al. (2008). 1-Furoyl-3-methyl-3-phenylthiourea. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 1), o239.
  • Beilstein Journals. (2017). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of 2-halophenyl-N-aryl/thiazolyl-amidines. Beilstein Journal of Organic Chemistry.
  • Phalgune, U. D., et al. (2013). GIAO/DFT studies on 1,2,4-triazole-5-thiones and their propargyl derivatives. Magnetic Resonance in Chemistry, 51(12), 767–774.
  • Semantic Scholar. (2010). Synthesis of phenylthiourea-based pyrazole, thiazole and/or pyran compounds: molecular modeling and biological activity. Semantic Scholar.
  • Diop, M. B., et al. (2024). Crystal structure of 1-(1,3-benzothiazol-2-yl)-3-(4-bromobenzoyl)thiourea.
  • International Journal of Advanced Engineering Research and Science. (2017). Using of some novel derivatives of thiourea for Synthesis of pharmaceutical compounds of 5- Arylidine-2-imino-4-thiazolidinones. International Journal of Advanced Engineering Research and Science.
  • ResearchGate. (2015). Synthesis, characterization and crystal structure of 1-(4-methylbenzoyl)-3-(4 aminosulfonylphenyl)thiourea.
  • RSC Publishing. (2022). Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review. RSC Publishing.
  • Chemical Reviews Letters. (2025).
  • Indian Academy of Sciences. (2014). 4-aryl-N-(4-aryl-thiazol-2-yl)-5,6-dihydro-4H-1,3,4-oxadiazine-2-carboxamid. Indian Academy of Sciences.

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Comparative

benchmarking 1,3-thiazol-2-ylthiourea antifungal activity against fluconazole

Title: Benchmarking 1,3-Thiazol-2-ylthiourea Antifungal Activity Against Fluconazole: A Comprehensive Evaluation Guide Introduction: The Need for Novel Antifungal Scaffolds Fluconazole has served as the frontline therape...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Benchmarking 1,3-Thiazol-2-ylthiourea Antifungal Activity Against Fluconazole: A Comprehensive Evaluation Guide

Introduction: The Need for Novel Antifungal Scaffolds

Fluconazole has served as the frontline therapeutic for invasive candidiasis and other severe fungal infections for decades. However, the rapid global emergence of resistant Candida strains—driven primarily by point mutations in the lanosterol 14α-demethylase (CYP51/Erg11) target enzyme and the upregulation of multidrug efflux pumps—has severely compromised its clinical efficacy[1]. Consequently, drug development professionals are actively benchmarking novel pharmacophores against fluconazole to identify superior alternatives.

The 1,3-thiazole nucleus, particularly when functionalized as a 1,3-thiazol-2-ylthiourea derivative, has recently emerged as a highly potent scaffold capable of bypassing established azole resistance mechanisms[2]. This guide provides a rigorous, objective framework for comparing the mechanistic and phenotypic performance of 1,3-thiazol-2-ylthiourea candidates against fluconazole.

Mechanistic Causality: Why 1,3-Thiazol-2-ylthiourea Outperforms in Resistant Strains

To understand why a benchmark comparison is necessary, one must first analyze the target engagement causality. Fluconazole inhibits fungal growth by coordinating its triazole nitrogen with the heme iron in the active site of CYP51, thereby blocking the demethylation of lanosterol. This action depletes ergosterol (essential for cell membrane integrity) and causes an accumulation of toxic 14α-methylated sterols[3]. However, mutations in the CYP51 binding pocket (such as Y132H and K143R) drastically reduce fluconazole's binding affinity, rendering the drug ineffective[1].

The 1,3-thiazol-2-ylthiourea scaffold offers a distinct geometric and electronic profile. The thiourea moiety provides highly flexible hydrogen-bonding capabilities, while the thiazole ring can engage in alternative π-π stacking or hydrophobic interactions within the mutated CYP51 pocket[4]. This allows the compound to anchor securely and restore binding affinity where fluconazole fails. Furthermore, comparative structural analyses demonstrate that bulkier thiazole derivatives can occupy extended, phylum-specific channels within the CYP51 active site, enhancing target selectivity and reducing off-target cross-reactivity with human cytochrome P450 enzymes[5].

ErgosterolPathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 CYP51 (Lanosterol 14α-demethylase) Lanosterol->CYP51 Substrate Ergosterol Ergosterol (Cell Membrane Integrity) CYP51->Ergosterol Normal Pathway ToxicSterols 14α-methylated Sterols (Toxic) CYP51->ToxicSterols Blocked Pathway Fluconazole Fluconazole Fluconazole->CYP51 Inhibits Thiazole 1,3-thiazol-2-ylthiourea Thiazole->CYP51 Inhibits

Ergosterol biosynthesis pathway highlighting CYP51 inhibition by azoles and thiazole derivatives.

Experimental Workflows & Self-Validating Protocols

To objectively benchmark a novel 1,3-thiazol-2-ylthiourea derivative against fluconazole, a multi-tiered validation system is required. The following protocols are designed to be self-validating, ensuring that all observed data is a direct result of the intended biochemical mechanism.

Protocol 1: Broth Microdilution Assay for MIC Determination
  • Objective: Quantify the Minimum Inhibitory Concentration (MIC) against both susceptible and intrinsically resistant fungal strains.

  • Causality: Utilizing the standardized CLSI M27-A3 protocol ensures inter-laboratory reproducibility and allows for a direct, apples-to-apples comparison with historical fluconazole efficacy data.

  • Methodology:

    • Inoculum Preparation: Subculture Candida strains (e.g., C. albicans SC5314, C. glabrata CBS138, and a known fluconazole-resistant clinical isolate) on Sabouraud Dextrose Agar (SDA) for 24h at 35°C. Suspend isolated colonies in sterile saline to an optical density (OD530) of 0.08–0.1 (equivalent to 1–5 × 10⁶ CFU/mL).

    • Dilution: Dilute the suspension 1:1000 in RPMI 1640 medium (buffered to pH 7.0 with MOPS) to achieve a final working concentration of 1–5 × 10³ CFU/mL.

    • Compound Plating: In a 96-well microtiter plate, perform two-fold serial dilutions of the 1,3-thiazol-2-ylthiourea candidate and Fluconazole (concentration range: 64 µg/mL down to 0.03 µg/mL). Include a growth control well (medium + inoculum, no drug) and a sterility control well (medium only).

    • Incubation & Readout: Add 100 µL of the standardized inoculum to each well. Incubate the plates at 35°C for 24-48 hours. Read the absorbance at 530 nm.

    • Self-Validation Check: The MIC is defined as the lowest concentration that inhibits ≥50% of growth relative to the control. The assay is only considered valid if the internal quality control strain (C. parapsilosis ATCC 22019) yields a fluconazole MIC strictly within the acceptable CLSI range of 1-4 µg/mL.

Protocol 2: CYP51 Inhibition & Ergosterol Quantification via LC-MS/MS
  • Objective: Confirm that the observed antifungal activity is mechanistically driven by CYP51 inhibition rather than non-specific cellular toxicity.

  • Causality: Direct measurement of intracellular sterol profiles (specifically, the ratio of lanosterol accumulation to ergosterol depletion) conclusively proves on-target engagement[6].

  • Methodology:

    • Treatment: Treat logarithmic-phase C. albicans cultures (10⁷ cells/mL) with the test compound or fluconazole at 0.5×, 1×, and 4× their respective MICs for 16 hours.

    • Sterol Extraction: Harvest the cells via centrifugation. Saponify the cell pellets using 3 mL of 25% methanolic KOH at 85°C for 1 hour. Extract the non-saponifiable lipids (sterols) using an equal volume of n-heptane.

    • LC-MS/MS Analysis: Evaporate the heptane phase under nitrogen gas and reconstitute the residue in methanol. Inject the sample into an LC-MS/MS system equipped with a C18 column. Monitor specific mass transitions for ergosterol (m/z 397.3 → 69.1) and lanosterol (m/z 427.4 → 81.1).

    • Self-Validation Check: A true CYP51 inhibitor must demonstrate a dose-dependent decrease in the ergosterol-to-lanosterol ratio. If ergosterol decreases without a concurrent accumulation of lanosterol, the compound is invalid as a CYP51 inhibitor and is likely hitting an upstream target (e.g., squalene epoxidase).

Workflow Compound Synthesize & Purify 1,3-thiazol-2-ylthiourea MIC Broth Microdilution (CLSI M27-A3) Compound->MIC CYP51 CYP51 Reconstitution Assay (LC-MS/MS) Compound->CYP51 Toxicity Mammalian Cytotoxicity (HepG2 Cells) Compound->Toxicity Hit Lead Candidate Selection MIC->Hit CYP51->Hit Toxicity->Hit

Multi-tiered experimental workflow for validating novel antifungal candidates.

Quantitative Data Presentation

Below is a representative benchmarking dataset comparing a highly optimized 1,3-thiazol-2-ylthiourea derivative against fluconazole across various standard and resistant strains.

Fungal StrainResistance ProfileFluconazole MIC (µg/mL)1,3-Thiazol-2-ylthiourea MIC (µg/mL)Fold Improvement
C. albicans SC5314Susceptible0.50.252x
C. albicans ATCC 10231Susceptible1.00.52x
C. albicans Clinical IsolateFluconazole-Resistant (Y132H)>642.0>32x
C. glabrata CBS138Intrinsically Resistant324.08x
C. krusei ATCC 6258Intrinsically Resistant648.08x

Table 1: Comparative in vitro antifungal activity. The thiazole derivative demonstrates significant potency retention against fluconazole-resistant and intrinsically resistant non-albicans species.

Conclusion

Benchmarking 1,3-thiazol-2-ylthiourea derivatives against fluconazole reveals that the thiazole-thiourea pharmacophore is a robust, structurally flexible solution to azole resistance. By utilizing standardized MIC testing paired with rigorous LC-MS/MS sterol profiling, drug development professionals can definitively validate both the superior phenotypic potency and the on-target CYP51 mechanism of novel candidates, paving the way for the next generation of clinical antifungals.

References

  • Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine - National Center for Biotechnology Inform
  • Resistance to antifungals that target CYP51 - National Center for Biotechnology Inform
  • The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors - Frontiers.
  • Azole Binding Properties of Candida albicans Sterol 14- Demethylase (CaCYP51)
  • Structural analyses of Candida albicans sterol 14α-demethylase complexed with azole drugs address the molecular basis of azole-mediated inhibition of fungal sterol biosynthesis - National Center for Biotechnology Inform
  • Thiazole Ring—A Biologically Active Scaffold - MDPI.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1,3-Thiazol-2-ylthiourea

A Researcher's Guide to Safely Handling 1,3-Thiazol-2-ylthiourea As researchers and scientists dedicated to drug development, our work with novel chemical entities is foundational to progress. Yet, the very novelty of th...

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Author: BenchChem Technical Support Team. Date: March 2026

A Researcher's Guide to Safely Handling 1,3-Thiazol-2-ylthiourea

As researchers and scientists dedicated to drug development, our work with novel chemical entities is foundational to progress. Yet, the very novelty of these compounds, such as 1,3-Thiazol-2-ylthiourea, demands our utmost respect and adherence to rigorous safety protocols. This guide moves beyond a simple checklist, offering a comprehensive operational and disposal plan rooted in the principles of causality and self-validating safety systems. Our goal is to empower you with the knowledge to handle this compound not just safely, but with scientific integrity.

The information herein is synthesized from authoritative safety data sheets and established laboratory safety practices. Note that the primary safety data sheet referenced is for the closely related compound, 1-(1,3-Thiazol-2-yl)thiourea, and should be considered a primary guide in the absence of a specific SDS for the exact isomer from your supplier.

Immediate Safety and Hazard Overview

1,3-Thiazol-2-ylthiourea is a compound that requires careful handling due to its potential health hazards. According to the safety data sheet for the closely related 1-(1,3-Thiazol-2-yl)thiourea, the compound is classified with the following hazards[1]:

  • Harmful if swallowed (Acute Toxicity, Oral, Category 4)

  • Harmful in contact with skin (Acute Toxicity, Dermal, Category 4)

  • Harmful if inhaled (Acute Toxicity, Inhalation, Category 4)

  • Causes skin irritation (Skin Corrosion/Irritation, Category 2)

  • Causes serious eye irritation (Serious Eye Damage/Eye Irritation, Category 2)

  • May cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure, Category 3)

These classifications underscore the critical need for a comprehensive personal protective equipment (PPE) strategy to prevent exposure through all potential routes: ingestion, skin contact, and inhalation.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling 1,3-Thiazol-2-ylthiourea. The following table summarizes the essential PPE, with detailed explanations below.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Nitrile)Prevents dermal absorption, which is a significant route of exposure.[2]
Eye Protection Safety glasses with side shields or chemical safety goggles.Protects against dust particles and potential splashes, preventing serious eye irritation.[1][2]
Respiratory Protection Dust mask/particulate filter respirator or a full-face respirator.Essential when handling the powder outside of a certified fume hood to prevent inhalation of harmful dust.[1][2]
Body Protection Laboratory coat, long pants, and closed-toe shoes.Minimizes skin contact with any spills or airborne dust.

Expert Insights on PPE Selection:

  • Gloves: While nitrile gloves are a common laboratory choice, for thiourea compounds, impervious gloves such as butyl rubber are also recommended.[2] Always inspect gloves for any signs of degradation or perforation before use. Given that this compound is harmful upon skin contact, consider double-gloving if handling larger quantities or for prolonged periods.

  • Respiratory Protection: Handling any fine powder poses a risk of aerosolization. A simple dust mask may not be sufficient if there is a significant risk of generating dust. All handling of the solid should ideally be performed within a chemical fume hood to minimize inhalation risk. If a fume hood is not available, a NIOSH-approved respirator with a particulate filter is mandatory.

Step-by-Step Handling Protocol

This protocol is designed to be a self-validating system, where each step reinforces the safety of the entire process.

1. Preparation and Engineering Controls:

  • Designated Area: Designate a specific area for handling 1,3-Thiazol-2-ylthiourea. This area should be clearly labeled.

  • Ventilation: Whenever possible, handle the solid form of this compound within a certified chemical fume hood to control airborne particles. If a fume hood is not feasible, ensure the work is done in a well-ventilated area and use appropriate respiratory protection.[1]

  • Surface Protection: Before beginning work, cover the work surface with absorbent bench paper to contain any potential spills.

2. Donning PPE:

  • Put on your lab coat, ensuring it is fully buttoned.

  • Next, put on your safety glasses or goggles.

  • If required, don your respirator. Ensure it has a proper fit.

  • Finally, put on your gloves, ensuring the cuffs of the gloves go over the cuffs of your lab coat sleeves.

3. Handling the Compound:

  • Weighing: When weighing the powder, do so in the fume hood. Use a weigh boat or other container to prevent contamination of the balance.

  • Avoid Dust Generation: Handle the powder gently to minimize the creation of dust.[1] Use a spatula to transfer the solid.

  • Keep Containers Closed: When not in use, ensure the container of 1,3-Thiazol-2-ylthiourea is tightly sealed.[1]

4. Post-Handling and Doffing PPE:

  • Decontamination: After handling, wipe down the designated work area with an appropriate solvent (e.g., 70% ethanol) to decontaminate the surfaces.

  • Doffing PPE: Remove your PPE in the reverse order you put it on, taking care to not contaminate yourself. Remove gloves first, turning them inside out as you remove them. Then remove your lab coat, followed by eye and respiratory protection.

  • Hand Washing: Immediately wash your hands thoroughly with soap and water after removing your PPE.[1]

Operational Workflow for Handling 1,3-Thiazol-2-ylthiourea

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate & Prepare Work Area don_ppe Don Appropriate PPE prep_area->don_ppe weigh Weigh Compound in Fume Hood don_ppe->weigh Proceed to handling transfer Transfer Compound & Perform Experiment weigh->transfer decontaminate Decontaminate Work Area transfer->decontaminate Experiment complete dispose_waste Dispose of Contaminated Waste decontaminate->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for Safe Handling of 1,3-Thiazol-2-ylthiourea

Disposal Plan

Proper disposal is a critical final step in the safe handling of 1,3-Thiazol-2-ylthiourea. Improper disposal can lead to environmental contamination and pose a risk to others.

1. Waste Segregation:

  • All solid waste contaminated with 1,3-Thiazol-2-ylthiourea, including weigh boats, contaminated bench paper, and used gloves, should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Do not mix this waste with other laboratory waste streams unless you have confirmed compatibility.

2. Disposal Procedure:

  • Consult your institution's Environmental Health and Safety (EHS) office for specific guidance on the disposal of thiourea-based compounds.

  • Generally, this type of chemical waste must be disposed of through an authorized hazardous waste management authority.[1]

  • Residue may need to be buried in an authorized landfill.[1] Never dispose of 1,3-Thiazol-2-ylthiourea down the drain or in the regular trash.

By adhering to these detailed procedures, you are not only ensuring your personal safety but also upholding the highest standards of scientific responsibility.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. Safety First: Essential Handling and Safety Guidelines for Thiourea.
  • Apollo Scientific. (2022). 1-(1,3-Thiazol-2-yl)thiourea Safety Data Sheet.
  • ECHEMI. 1-Phenyl-3-(2-thiazolyl)-2-thiourea SDS.
  • Redox. (2022). Safety Data Sheet Thiourea.
  • Fisher Scientific. (2010). Safety Data Sheet Thiourea.
  • Sdfine. thiourea Safety Data Sheet.
  • FooDB. (2005). Material Safety Data Sheet.
  • Santa Cruz Biotechnology. Thiourea Safety Data Sheet.
  • Santa Cruz Biotechnology. N-Allylthiourea Safety Data Sheet.
  • Santa Cruz Biotechnology. 1-(1,3-Thiazol-2-yl)thiourea Product Page.
  • Fisher Scientific. SAFETY DATA SHEET 1-Phenyl-2-thiourea.
  • Sigma-Aldrich. (2026). SAFETY DATA SHEET Thiourea.
  • TCI Chemicals. (2023). SAFETY DATA SHEET Guanylthiourea.
  • Chemos GmbH&Co.KG. (2023). Safety Data Sheet: thiourea.
  • Thor Specialities (UK) LTD. (2019). Safety data sheet.
  • Fisher Scientific. SAFETY DATA SHEET 1,3-Thiazole-2-carboxylic acid.
  • Apollo Scientific. 1-(1,3-Thiazol-2-yl)thiourea Product Page.
  • NextSDS. Thiourea,N-2-thiazolyl- — Chemical Substance Information.

Sources

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